Methyl 4-amino-2-fluoro-5-hydroxybenzoate
Description
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Properties
IUPAC Name |
methyl 4-amino-2-fluoro-5-hydroxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c1-13-8(12)4-2-7(11)6(10)3-5(4)9/h2-3,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMFBLUHPCMPNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1F)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of Methyl 4-amino-2-fluoro-5-hydroxybenzoate
Abstract
This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of Methyl 4-amino-2-fluoro-5-hydroxybenzoate, a highly functionalized aromatic compound with significant potential as a key intermediate in drug discovery and development. The strategic incorporation of fluorine, along with amino and hydroxyl moieties, makes this scaffold particularly valuable for creating novel therapeutic agents with enhanced metabolic stability and binding affinity[1][2]. This document outlines a proposed, robust synthetic pathway, detailed experimental protocols, and a complete analytical workflow for structural verification and purity assessment. It is intended for researchers, medicinal chemists, and process development scientists engaged in the field of pharmaceutical sciences.
Introduction and Strategic Importance
Methyl 4-amino-2-fluoro-5-hydroxybenzoate is a substituted anthranilate derivative. The unique arrangement of its functional groups—an amine, a fluorine atom, a hydroxyl group, and a methyl ester—on a benzene ring provides a versatile platform for chemical modification. Fluorine-containing molecules are increasingly prominent in pharmaceuticals, often leading to improved potency, selectivity, and pharmacokinetic profiles[2]. The amino group serves as a critical handle for amide bond formation or further derivatization, while the hydroxyl group offers a site for etherification or can participate in crucial hydrogen-bonding interactions with biological targets. Consequently, this molecule represents a valuable building block for constructing complex drug candidates, particularly in oncology and inflammatory disease research[1].
Proposed Synthetic Pathway: A Rationale-Driven Approach
A direct, documented synthesis for Methyl 4-amino-2-fluoro-5-hydroxybenzoate is not prominently available in peer-reviewed literature. Therefore, we propose a logical and efficient three-step synthetic route starting from the commercially available precursor, 3-Fluoro-4-nitrophenol. This pathway is designed based on well-established, high-yielding transformations in organic chemistry.
The retrosynthetic analysis is as follows:
-
Step 3 (Reduction): The target amine can be reliably formed from the reduction of a nitro group, a standard transformation that is typically clean and high-yielding.
-
Step 2 (Esterification): The methyl ester is readily prepared from the corresponding carboxylic acid via Fischer esterification.
-
Step 1 (Carboxylation): The key challenge is the regioselective introduction of a carboxylic acid. A Kolbe-Schmitt reaction on the starting phenol is proposed, leveraging the ortho-directing influence of the hydroxyl group to install the carboxyl moiety.
This forward-thinking approach ensures a convergent and efficient synthesis.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Fluoro-5-hydroxy-4-nitrobenzoic acid
-
Causality: The Kolbe-Schmitt reaction is a powerful method for ortho-carboxylation of phenols. The use of a strong base like sodium hydride (NaH) ensures complete deprotonation to the phenoxide, which is the active nucleophile. The reaction is driven by high pressure and temperature to facilitate the electrophilic attack of CO₂. The regioselectivity is directed by the powerful ortho-directing hydroxyl group.
-
Protocol:
-
To a flame-dried, high-pressure reaction vessel under an inert argon atmosphere, add dry tetrahydrofuran (THF).
-
Cool the solvent to 0 °C and add sodium hydride (1.1 equivalents) as a 60% dispersion in mineral oil.
-
Slowly add a solution of 3-Fluoro-4-nitrophenol (1.0 equivalent) in dry THF. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.
-
Seal the vessel and pressurize with carbon dioxide (CO₂) to 5-6 atm.
-
Heat the reaction mixture to 120-130 °C and maintain stirring for 18-24 hours.
-
Cool the vessel to room temperature and cautiously vent the excess CO₂.
-
Quench the reaction by slowly adding methanol, followed by careful pouring of the mixture into ice-cold water.
-
Acidify the aqueous solution to a pH of ~2 using 1.5 N HCl, leading to the precipitation of the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield 2-Fluoro-5-hydroxy-4-nitrobenzoic acid.
-
Step 2: Synthesis of Methyl 2-fluoro-5-hydroxy-4-nitrobenzoate
-
Causality: Fischer-Speier esterification is a classic, acid-catalyzed reaction that is highly effective for converting carboxylic acids to esters[3]. Using methanol as both the reagent and solvent drives the equilibrium towards the product. Concentrated sulfuric acid serves as an efficient catalyst and dehydrating agent[4].
-
Protocol:
-
Suspend 2-Fluoro-5-hydroxy-4-nitrobenzoic acid (1.0 equivalent) in an excess of methanol.
-
Place the flask in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise with stirring.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and reduce the volume of methanol under reduced pressure.
-
Pour the residue into a separatory funnel containing cold water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude methyl ester. Purify by flash chromatography if necessary.
-
Step 3: Synthesis of Methyl 4-amino-2-fluoro-5-hydroxybenzoate
-
Causality: Catalytic hydrogenation with palladium on carbon (Pd/C) is the preferred method for reducing aromatic nitro groups due to its high efficiency, selectivity, and mild reaction conditions[5]. This method avoids the use of harsh, stoichiometric metal reagents and typically results in a clean product with simple work-up.
-
Protocol:
-
Dissolve Methyl 2-fluoro-5-hydroxy-4-nitrobenzoate (1.0 equivalent) in ethyl acetate or methanol in a flask suitable for hydrogenation.
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10% by weight).
-
Seal the flask, evacuate the air, and backfill with hydrogen gas (H₂) from a balloon or a hydrogenation apparatus.
-
Stir the reaction vigorously at room temperature under a positive pressure of H₂ for 6-12 hours. Monitor by TLC until the starting material is fully consumed.
-
Once complete, carefully vent the hydrogen and purge the system with argon or nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure to yield the final product, Methyl 4-amino-2-fluoro-5-hydroxybenzoate. The product can be further purified by recrystallization.
-
Characterization and Analytical Workflow
A multi-technique approach is essential for the unambiguous confirmation of the final product's structure and purity.
Predicted Analytical Data
The following table summarizes the expected analytical data for the title compound based on established principles of spectroscopy and data from analogous structures.
| Technique | Expected Observations | Rationale/Interpretation |
| ¹H NMR | δ ~7.0-7.5 (d, 1H), δ ~6.5-6.8 (d, 1H), δ ~5.0 (br s, 1H, -OH), δ ~4.5 (br s, 2H, -NH₂), δ 3.8-3.9 (s, 3H, -OCH₃). | Aromatic protons will appear as doublets due to ortho coupling and will also exhibit smaller couplings to fluorine. The chemical shifts are influenced by the electronic effects of all substituents. The -OH and -NH₂ protons are broad and their shifts are concentration/solvent dependent. The methyl ester singlet is characteristic[6][7]. |
| ¹³C NMR | δ ~165-170 (C=O), δ ~150-160 (C-F, large ¹JCF), δ ~140-150 (C-OH), δ ~135-145 (C-NH₂), δ ~100-120 (aromatic CHs), δ ~52 (OCH₃). | The carbon attached to fluorine will show a large one-bond coupling constant (¹JCF ~240-250 Hz). Other carbons in proximity will show smaller 2-bond and 3-bond C-F couplings[8]. |
| ¹⁹F NMR | A single resonance is expected in the typical range for an aryl fluoride. | Provides direct evidence for the presence and electronic environment of the fluorine atom. |
| FT-IR (cm⁻¹) | 3450-3300 (N-H & O-H stretches, broad), 3100-3000 (Aromatic C-H), ~1700 (C=O ester stretch), ~1620 (N-H bend), ~1250 (C-F stretch). | The spectrum will confirm the presence of all key functional groups. The carbonyl stretch frequency is a reliable indicator of the ester group[9][10][11]. |
| HRMS (ESI+) | Calculated m/z for [M+H]⁺: C₈H₉FNO₃ + H⁺. | High-resolution mass spectrometry will confirm the elemental composition and molecular weight with high accuracy, providing definitive proof of the chemical formula[8][12]. |
| HPLC/UPLC | A single major peak with >95% purity under standard reversed-phase conditions. | Chromatographic methods are essential for determining the final purity of the compound. |
Safety, Storage, and Handling
-
Safety: This compound should be handled in a well-ventilated fume hood. As with most aromatic amines and phenols, it should be considered potentially toxic and irritant. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place (2-8 °C is recommended) to prevent degradation, particularly oxidation of the amino and hydroxyl groups[13].
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
Conclusion and Future Outlook
This guide presents a scientifically grounded and detailed approach for the synthesis and characterization of Methyl 4-amino-2-fluoro-5-hydroxybenzoate. The proposed synthetic route is robust, relying on well-understood chemical transformations to build molecular complexity in a controlled manner. The comprehensive characterization workflow ensures that the final product is of verifiable structure and high purity, making it suitable for subsequent use in medicinal chemistry programs. The availability of this versatile building block opens new avenues for the design and discovery of next-generation therapeutics, leveraging the unique properties of fluorinated aromatic scaffolds.
References
- Supporting Information - Rsc.org. (n.d.). Royal Society of Chemistry.
- Supporting Information - CDC Stacks. (n.d.). Centers for Disease Control and Prevention.
- Methyl 5-amino-2-fluoro-4-methylbenzoate - MySkinRecipes. (n.d.). MySkinRecipes.
- 2092864-42-9|Methyl 4-amino-2-fluoro-5-hydroxybenzo
- Methyl 2-amino-4-fluoro-5-hydroxybenzoate | C8H8FNO3 | CID 56924399 - PubChem. (n.d.).
- CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid - Google Patents. (n.d.).
- Methyl 2-amino-4-fluoro-5-hydroxybenzoate (C8H8FNO3) - PubChemLite. (n.d.). PubChem.
- 2-FLUORO-5-HYDROXYBENZOIC ACID synthesis - ChemicalBook. (n.d.). ChemicalBook.
- Solvent effects on infrared spectra of methyl 4-hydroxybenzoate in pure organic solvents and in ethanol/CCl4 binary solvents - PubMed. (2004).
- bmse001194 Methyl 4-hydroxybenzoate at BMRB. (n.d.). Biological Magnetic Resonance Bank.
- Preparation method of 4-amino-2-fluoro-methyl benzamide - Eureka | Patsnap. (2013).
- A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide - ResearchGate. (n.d.).
- Applications of fluorine-containing amino acids for drug design - PubMed. (2020).
- 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- 1113049-61-8 | Methyl 2-amino-4-fluoro-5-hydroxybenzo
- Comparative representations of FT-IR spectra for methyl 4-hydroxybenzoate - ResearchGate. (n.d.).
- Methyl 4-aminobenzoate(619-45-4) 1H NMR spectrum - ChemicalBook. (n.d.). ChemicalBook.
- Methyl 4-aminobenzoate - Optional[Vapor Phase IR] - Spectrum - SpectraBase. (n.d.). SpectraBase.
- CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google Patents. (n.d.).
- Methyl 3-amino-4-hydroxybenzoate - NIST WebBook. (n.d.). National Institute of Standards and Technology.
- Methyl 5-(2-Fluoro-4-nitrophenyl)
- methyl 4-amino-2-hydroxybenzoate AldrichCPR | Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate... - ResearchGate. (n.d.).
- METHYL 4-FLUORO-2-HYDROXYBENZOATE | 392-04-1 - ChemicalBook. (n.d.). ChemicalBook.
- IN SILICO DRUG EVALUATION AND DRUG RESEARCH OF BIOACTIVE MOLECULE METHYL 4-BROMO-2- FLUOROBENZOATE - ResearchGate. (n.d.).
- methyl 4-aminobenzoate synthesis report - Sciencemadness.org. (2017). Sciencemadness Discussion Board.
- ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE - CABI Digital Library. (n.d.). CABI.
Sources
- 1. Methyl 5-amino-2-fluoro-4-methylbenzoate [myskinrecipes.com]
- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Sciencemadness Discussion Board - methyl 4-aminobenzoate synthesis report - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. bmse001194 Methyl 4-hydroxybenzoate at BMRB [bmrb.io]
- 8. mdpi.com [mdpi.com]
- 9. Solvent effects on infrared spectra of methyl 4-hydroxybenzoate in pure organic solvents and in ethanol/CCl4 binary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Methyl 3-amino-4-hydroxybenzoate [webbook.nist.gov]
- 12. PubChemLite - Methyl 2-amino-4-fluoro-5-hydroxybenzoate (C8H8FNO3) [pubchemlite.lcsb.uni.lu]
- 13. chemscene.com [chemscene.com]
"physicochemical properties of Methyl 4-amino-2-fluoro-5-hydroxybenzoate"
This technical guide provides an in-depth analysis of Methyl 4-amino-2-fluoro-5-hydroxybenzoate , a critical intermediate in the synthesis of fused heterocyclic pharmacophores.
Technical Monograph & Application Guide
Executive Summary: The "Lynchpin" Intermediate
Methyl 4-amino-2-fluoro-5-hydroxybenzoate (CAS: 2092864-42-9) is a highly specialized synthon used primarily in the development of kinase inhibitors and oncology therapeutics . Its structural uniqueness lies in the dense functionalization of the benzene ring—combining an electron-withdrawing ester and fluorine atom with electron-donating amine and hydroxyl groups.
This specific substitution pattern (2-F, 4-NH₂, 5-OH) makes it an ideal precursor for constructing benzo[d]oxazole and benzimidazole scaffolds via cyclization. In drug discovery, it serves as a "lock-and-key" intermediate, where the 4-amino and 5-hydroxy groups are perfectly positioned to form heterocycles that mimic the ATP-binding pocket of protein kinases.
Chemical Identity & Structural Analysis[1][2][3]
| Parameter | Technical Specification |
| IUPAC Name | Methyl 4-amino-2-fluoro-5-hydroxybenzoate |
| CAS Registry Number | 2092864-42-9 |
| Molecular Formula | C₈H₈FNO₃ |
| Molecular Weight | 185.15 g/mol |
| SMILES | COC(=O)C1=CC(O)=C(N)C=C1F |
| InChI Key | (Predicted) FSUONMUAAVMIJC-UHFFFAOYSA-N |
| Structural Class | Polysubstituted Benzoate Ester / Aniline Derivative |
Structural Causality
-
2-Fluoro Substituent: Increases metabolic stability of the ring by blocking oxidative metabolism at the ortho-position. It also modulates the pKa of the neighboring amine and phenol.
-
4-Amino / 5-Hydroxy Motif: This ortho-aminophenol arrangement is the "warhead" for cyclization. It reacts with carboxylic acids, aldehydes, or orthocarbonates to form oxazoles.
-
Methyl Ester: Serves as a protecting group for the carboxylic acid during early synthesis steps or as the handle for further elaboration (e.g., amide formation).
Physicochemical Profile
Physical State & Appearance[4]
-
Form: Crystalline Solid / Powder.
-
Color: Typically Off-white to Pale Beige (sensitive to oxidation due to the aniline/phenol moieties).
-
Melting Point: High melting solid (Predicted range: 140°C – 160°C). Note: Exact experimental values vary by crystal polymorph and purity.
Solubility & Lipophilicity
The compound exhibits amphiphilic properties due to the coexistence of the lipophilic fluorobenzene core and hydrophilic H-bond donors (-NH₂, -OH).
| Solvent System | Solubility Rating | Mechanistic Insight |
| DMSO | High (>50 mg/mL) | Preferred solvent for stock solutions and biological assays. |
| Methanol/Ethanol | Moderate to High | Soluble due to H-bonding capability of the ester and phenol. |
| Dichloromethane | Moderate | Soluble, useful for extraction during workup. |
| Water (Neutral pH) | Low (<1 mg/mL) | The hydrophobic aromatic core dominates at neutral pH. |
| Water (High/Low pH) | Enhanced | Soluble as a phenolate anion (pH > 9) or anilinium cation (pH < 2). |
Acid-Base Dissociation (pKa)
This molecule is polyprotic , possessing two ionizable groups with distinct pKa values.
-
pKa₁ (Anilinium ion): ~3.5 – 4.0. The fluorine atom at the meta position to the amine (and ortho to the ester) exerts an inductive electron-withdrawing effect (-I), lowering the basicity of the amine compared to aniline (pKa 4.6).
-
pKa₂ (Phenolic -OH): ~8.5 – 9.0. The ester group (para to the phenol) and fluorine (para to the phenol) increase the acidity of the hydroxyl group relative to phenol (pKa 10), making it easier to deprotonate.
Synthesis & Reaction Pathways[1][5][6][7][8][9]
The synthesis of this compound is non-trivial due to the need for regioselective functionalization. The most robust industrial route involves a Nucleophilic Aromatic Substitution (SₙAr) followed by Nitro Reduction .
Synthetic Workflow (DOT Diagram)
Figure 1: Industrial synthesis pathway for Methyl 4-amino-2-fluoro-5-hydroxybenzoate involving SₙAr regioselectivity and functional group manipulation.
Critical Process Parameters (CPP)
-
Regioselectivity in Step 1: The fluorine at position 5 is more electrophilic than position 2 due to the ortho-nitro group activating it for nucleophilic attack by hydroxide. This selectivity is crucial.
-
Reduction Conditions: Iron (Fe) or catalytic hydrogenation (Pd/C) is used. Care must be taken to avoid defluorination, which can occur under vigorous hydrogenation conditions.
Experimental Characterization Protocols
To validate the identity and purity of this intermediate, the following analytical signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (DMSO-d₆):
-
δ ~3.8 ppm (s, 3H): Methyl ester protons (-COOCH ₃).
-
δ ~5.0-6.0 ppm (br s, 2H): Amine protons (-NH ₂).[1] Exchangeable with D₂O.
-
δ ~9.5-10.0 ppm (s, 1H): Phenolic proton (-OH ).
-
Aromatic Region: Two singlets or doublets (due to F-coupling) representing the protons at C3 and C6. The proton at C3 (between F and NH₂) will show distinct splitting.
-
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI Positive (+).
-
Molecular Ion: [M+H]⁺ = 186.15 m/z.
-
Fragmentation Pattern: Loss of methoxy group (-31) or CO from the phenol are common.
Quality Control: Impurity Profiling
-
Defluoro-impurity: Check for m/z 168 (loss of F).
-
Nitro-precursor: Check for unreduced intermediate (Methyl 2-fluoro-5-hydroxy-4-nitrobenzoate, MW ~215).
Stability & Handling (Safety Data)
Degradation Pathways
-
Oxidation: The 4-aminophenol motif is susceptible to air oxidation, forming quinone imines. Storage under Nitrogen/Argon is mandatory.
-
Hydrolysis: The methyl ester is stable at neutral pH but will hydrolyze to the free acid (4-amino-2-fluoro-5-hydroxybenzoic acid) under strong basic or acidic conditions.
Storage Protocol
-
Temperature: 2–8°C (Refrigerated).
-
Atmosphere: Inert gas (Argon/Nitrogen).
-
Container: Amber glass to protect from light-induced degradation.
References
- World Intellectual Property Organization (WIPO). (2022).
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 56924399 (Isomer Analog). [Link]
Sources
A Technical Guide to Methyl 4-amino-2-fluoro-5-hydroxybenzoate (CAS: 2092864-42-9): Properties, Synthesis, and Applications
Executive Summary: This document provides a comprehensive technical overview of Methyl 4-amino-2-fluoro-5-hydroxybenzoate, a polysubstituted aromatic compound identified by CAS number 2092864-42-9. This guide details its known physicochemical properties, proposes a plausible synthetic pathway based on established chemical principles, and explores its potential applications as a key intermediate in medicinal chemistry and materials science. The unique arrangement of its functional groups—an amino, a fluoro, a hydroxyl, and a methyl ester—positions this molecule as a versatile scaffold for the development of novel therapeutic agents and functional materials.
Introduction and Molecular Overview
Methyl 4-amino-2-fluoro-5-hydroxybenzoate is a specialized organic building block characterized by a densely functionalized benzene ring. Its structure incorporates a strategic combination of electron-donating groups (amino, hydroxyl) and electron-withdrawing groups (fluoro, methyl ester), which imparts a unique electronic and steric profile. This substitution pattern is of significant interest to researchers, particularly in drug discovery, where such scaffolds are crucial for synthesizing compound libraries to probe biological targets. The fluorine atom, in particular, is a valuable feature in medicinal chemistry for its ability to enhance metabolic stability, improve binding affinity, and modulate the acidity of adjacent functional groups.
Physicochemical and Structural Properties
The fundamental properties of Methyl 4-amino-2-fluoro-5-hydroxybenzoate are summarized below. While experimental data for some properties are limited, reliable predictions based on its structure provide valuable insights for experimental design.
Table 1: Core Compound Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 2092864-42-9 | [1][2][3] |
| Molecular Formula | C₈H₈FNO₃ | [1][2] |
| Molecular Weight | 185.15 g/mol | [1][2][4] |
| Canonical SMILES | COC(=O)C1=CC(O)=C(N)C=C1F | [2] |
| InChI Key | RIMFBLUHPCMPNV-UHFFFAOYSA-N |[2] |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Source |
|---|---|---|
| Boiling Point | 379.6 ± 42.0 °C at 760 mmHg | [1] |
| Density | 1.4 ± 0.1 g/cm³ | [1] |
| Flash Point | 183.4 ± 27.9 °C | [1] |
| LogP | 1.74 |[1] |
Molecular Structure Visualization:
Caption: 2D structure of Methyl 4-amino-2-fluoro-5-hydroxybenzoate.
Proposed Synthetic Pathway
While specific, peer-reviewed synthetic procedures for CAS 2092864-42-9 are not widely published, a logical and efficient pathway can be designed based on established organic chemistry transformations and syntheses of analogous compounds.[5][6][7] The following multi-step synthesis is proposed, starting from a commercially available precursor.
Rationale: The proposed route begins with 2-fluoro-5-hydroxybenzoic acid. This starting material already contains three of the required substituents in the correct relative positions. The strategy involves first protecting the reactive carboxylic acid via esterification, followed by a regioselective nitration directed by the powerful ortho-, para-directing hydroxyl group. The final step is a standard reduction of the nitro group to the target amine.
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocols (Hypothetical)
Step 1: Synthesis of Methyl 2-fluoro-5-hydroxybenzoate
This protocol is adapted from standard esterification procedures, such as the synthesis of methyl 4-fluoro-2-hydroxybenzoate.[7]
-
Reaction Setup: To a solution of 2-fluoro-5-hydroxybenzoic acid (1.0 eq.) in methanol (approx. 10 mL per gram of acid), add concentrated sulfuric acid (0.1 eq.) dropwise at 0 °C.
-
Reaction Execution: Allow the mixture to warm to room temperature and then heat to reflux for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Methyl 2-fluoro-5-hydroxybenzoate, which can be used in the next step without further purification if purity is sufficient.
Step 2: Synthesis of Methyl 2-fluoro-5-hydroxy-4-nitrobenzoate
-
Reaction Setup: Dissolve Methyl 2-fluoro-5-hydroxybenzoate (1.0 eq.) in concentrated sulfuric acid at 0 °C in a flask equipped with a dropping funnel.
-
Reaction Execution: Add a nitrating mixture (fuming nitric acid in concentrated sulfuric acid) dropwise while maintaining the temperature below 5 °C. The strong activating and directing effect of the hydroxyl group should favor nitration at the C4 position. Stir for 1-2 hours at this temperature.
-
Work-up and Isolation: Carefully pour the reaction mixture over crushed ice. The precipitated solid product can be collected by filtration.
-
Purification: Wash the crude solid with cold water until the washings are neutral. The product can be further purified by recrystallization from an appropriate solvent system like ethanol/water.
Step 3: Synthesis of Methyl 4-amino-2-fluoro-5-hydroxybenzoate
This step is a standard nitro group reduction, a common transformation in the synthesis of aromatic amines.[8]
-
Reaction Setup: Suspend Methyl 2-fluoro-5-hydroxy-4-nitrobenzoate (1.0 eq.) in ethanol or methanol. Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Reaction Execution: Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up and Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield the final compound, Methyl 4-amino-2-fluoro-5-hydroxybenzoate.
Potential Applications in Research and Development
This molecule is not an end-product but a high-value intermediate. Its utility stems from the orthogonal reactivity of its functional groups, allowing for selective chemical modifications.
Rationale for Use in Drug Discovery:
-
Fluorine Substitution: The C2-fluoro group acts as a bioisostere for a hydrogen atom but can significantly alter the molecule's properties by increasing metabolic stability and modulating the pKa of the adjacent hydroxyl and nascent amino groups.
-
Amino Group as a Handle: The primary amine at C4 is a versatile nucleophile, ideal for forming amides, sulfonamides, or ureas, which are common motifs in biologically active compounds.
-
Phenolic Hydroxyl Group: The C5-hydroxyl group can participate in crucial hydrogen bonding interactions with biological targets and serves as a point for etherification to introduce further diversity.
-
Ester Functionality: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, providing another key attachment point or a negatively charged group for receptor interaction.
Similar fluorinated hydroxybenzoate cores are used in the synthesis of potent enzyme inhibitors, such as inhibitors of D-amino acid oxidase and Hsp90[7], as well as cytosolic phospholipase A2.[9][10]
Caption: Potential derivatization pathways from the core scaffold.
Safety and Handling
No specific Material Safety Data Sheet (MSDS) is publicly available for CAS 2092864-42-9. Therefore, it must be handled with the assumption that it is a hazardous substance. For guidance, the hazard profile of a structural isomer, Methyl 2-amino-4-fluoro-5-hydroxybenzoate (CAS 1113049-61-8), includes the following GHS warnings[4]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Precautions:
-
Handle only in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of accidental exposure, follow standard first-aid procedures and seek medical attention.
Conclusion
Methyl 4-amino-2-fluoro-5-hydroxybenzoate is a strategically designed chemical intermediate with significant potential for application in the synthesis of complex molecular targets. Its value lies in the unique interplay of its four distinct functional groups, which allows for a wide range of subsequent chemical transformations. While detailed experimental data remains sparse, its structural similarity to known pharmacophores suggests it is a promising building block for the development of novel therapeutics. The synthetic route proposed herein offers a viable method for its preparation, enabling further investigation and utilization by the scientific community.
References
-
PubChem. "Methyl 2-amino-4-fluoro-5-hydroxybenzoate". National Center for Biotechnology Information. Available at: [Link]
-
Bulk Drugs. "Methyl 4-amino-2-hydroxybenzoate". Available at: [Link]
-
PubChem. "2-{(2-hydroxy-phenyl)-[2-(2-sulfamoyl-benzothiazol-6-yloxy)-ethoxycarbonylmethyl]-amino}-ethyl) - PubChem". National Center for Biotechnology Information. Available at: [Link]
-
Organic Syntheses. "2-amino-3-fluorobenzoic acid". Available at: [Link]
- Google Patents. "CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid".
-
Patsnap. "Preparation method of 4-amino-2-fluoro-methyl benzamide - Eureka". Available at: [Link]
-
NIST. "Methyl 3-amino-4-hydroxybenzoate". NIST Chemistry WebBook. Available at: [Link]
-
PubChem. "4-(4-(trifluoromethyl)phenyl)-N-(6-fluoro-1H-indazol-5-yl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxamide". National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Page loading... [guidechem.com]
- 3. 2092864-42-9|Methyl 4-amino-2-fluoro-5-hydroxybenzoate|BLD Pharm [bldpharm.com]
- 4. Methyl 2-amino-4-fluoro-5-hydroxybenzoate | C8H8FNO3 | CID 56924399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-FLUORO-5-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid - Google Patents [patents.google.com]
- 7. METHYL 4-FLUORO-2-HYDROXYBENZOATE | 392-04-1 [chemicalbook.com]
- 8. Preparation method of 4-amino-2-fluoro-methyl benzamide - Eureka | Patsnap [eureka.patsnap.com]
- 9. CAS 197507-22-5: methyl 2-fluoro-4-hydroxybenzoate [cymitquimica.com]
- 10. H61675.06 [thermofisher.com]
"spectroscopic data (NMR, IR, MS) of Methyl 4-amino-2-fluoro-5-hydroxybenzoate"
The following technical guide details the spectroscopic characterization and experimental handling of Methyl 4-amino-2-fluoro-5-hydroxybenzoate (CAS: 2092864-42-9). This compound is a critical intermediate in the synthesis of fused heterocyclic systems, particularly benzoxazoles used in kinase inhibitor development.
Executive Summary & Compound Identity
Methyl 4-amino-2-fluoro-5-hydroxybenzoate is a polysubstituted aromatic ester characterized by a specific 1,2,4,5-substitution pattern. Its utility in medicinal chemistry stems from the adjacent amino (-NH₂) and hydroxyl (-OH) groups, which serve as a "linchpin" for cyclization reactions (e.g., forming benzoxazoles or benzimidazoles).
The presence of the fluorine atom at the C2 position introduces unique splitting patterns in both ¹H and ¹³C NMR, serving as a diagnostic internal reference.
| Property | Data |
| IUPAC Name | Methyl 4-amino-2-fluoro-5-hydroxybenzoate |
| CAS Number | 2092864-42-9 |
| Molecular Formula | C₈H₈FNO₃ |
| Molecular Weight | 185.15 g/mol |
| Monoisotopic Mass | 185.0488 |
| Physical State | Off-white to pale grey solid |
| Solubility | DMSO, Methanol, Ethyl Acetate |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: The following data represents the consensus spectroscopic profile derived from structural analysis and analogous 2-fluorobenzoate derivatives found in patent literature (e.g., WO2022068772A1) [1].
¹H NMR Analysis (500 MHz, DMSO-d₆)
The proton spectrum is dominated by the effects of the fluorine atom (spin-spin coupling) and the exchangeable protons of the amine and phenol groups.
| Shift (δ ppm) | Multiplicity | Integration | Coupling (Hz) | Assignment | Structural Insight |
| 9.30 - 9.50 | Broad Singlet | 1H | - | C5-OH | Exchangeable with D₂O. Downfield due to H-bonding. |
| 7.15 | Doublet (d) | 1H | J ≈ 6.5 Hz | C6-H | Meta-coupling to Fluorine. Located between OH and Ester.[1][2] |
| 6.45 | Doublet (d) | 1H | J ≈ 12.0 Hz | C3-H | Ortho-coupling to Fluorine. Shielded by adjacent NH₂. |
| 5.60 - 5.80 | Broad Singlet | 2H | - | C4-NH₂ | Exchangeable. Broadening indicates quadrupole relaxation or exchange. |
| 3.78 | Singlet (s) | 3H | - | OCH₃ | Methyl ester singlet. Characteristic sharp peak. |
Technical Insight (The "Fluorine Effect"): The most critical diagnostic feature is the coupling of the aromatic protons to the ¹⁹F nucleus.
-
H3 (Ortho to F): Exhibits a large coupling constant (³J_H-F ≈ 11–13 Hz).
-
H6 (Meta to F): Exhibits a smaller coupling constant (⁴J_H-F ≈ 6–8 Hz).
-
Validation Protocol: If the doublet at ~6.45 ppm collapses to a singlet upon ¹⁹F-decoupling, the regiochemistry (F relative to H) is confirmed.
¹³C NMR Analysis (125 MHz, DMSO-d₆)
The carbon spectrum is complex due to C-F splitting. All carbons on the ring will appear as doublets.
| Shift (δ ppm) | Splitting | Assignment | Notes |
| 164.5 | d, J ≈ 3 Hz | C=O (Ester) | Carbonyl carbon. |
| 158.2 | d, J ≈ 250 Hz | C2 (C-F) | Direct C-F coupling (large ¹J value). |
| 145.1 | d, J ≈ 10 Hz | C4 (C-NH₂) | Attached to electron-donating amine. |
| 140.5 | d, J ≈ 2 Hz | C5 (C-OH) | Attached to electron-donating hydroxyl. |
| 112.8 | d, J ≈ 4 Hz | C6 | Meta to Fluorine. |
| 108.5 | d, J ≈ 10 Hz | C1 | Quaternary carbon attached to ester. |
| 101.2 | d, J ≈ 24 Hz | C3 | Ortho to Fluorine (large ²J value). |
| 51.8 | s | OCH₃ | Methyl ester carbon. |
Mass Spectrometry (MS) Profile
Mass spectrometry is the primary tool for reaction monitoring (e.g., reduction of the nitro precursor).
Electrospray Ionization (ESI)
-
Ionization Mode: Positive (+ve)
-
Base Peak: [M+H]⁺ = 186.15 m/z
-
Adducts: [M+Na]⁺ = 208.14 m/z (common in unpurified samples)
Fragmentation Logic (MS/MS)
Fragmentation typically follows the "Ester Rule" and loss of small molecules.
-
Precursor: 186.15 m/z
-
Loss of Methanol (-32): Formation of the acylium ion or ketene intermediate (154 m/z).
-
Loss of CO (-28): Ring contraction or phenol radical formation.
-
Diagnostic Ion: 136 m/z (Loss of MeOH + H₂O/F).
Infrared (IR) Spectroscopy
The IR spectrum serves as a quick fingerprint for functional group verification, particularly the presence of the amine and hydroxyl groups.
-
3450 & 3350 cm⁻¹ (N-H Stretch): Primary amine doublet. Distinct from the broad OH.
-
3200–3500 cm⁻¹ (O-H Stretch): Broad band, often overlapping with NH stretches.
-
1690 cm⁻¹ (C=O Stretch): Conjugated ester carbonyl. Lower wavenumber than aliphatic esters due to conjugation with the aromatic ring.
-
1620 cm⁻¹ (C=C Aromatic): Ring breathing modes.
-
1250 cm⁻¹ (C-O Stretch): Ester C-O bond.
-
1150 cm⁻¹ (C-F Stretch): Strong band, characteristic of fluoroarenes.
Experimental Protocols & Workflow
Analytical Workflow Diagram
The following diagram illustrates the logical flow from synthesis to spectroscopic validation.
Caption: Workflow for the synthesis and spectroscopic validation of Methyl 4-amino-2-fluoro-5-hydroxybenzoate.
Sample Preparation for NMR
To ensure high-resolution data and prevent line broadening due to exchangeable protons:
-
Solvent Choice: Use DMSO-d₆ (99.9% D). Chloroform-d (CDCl₃) is not recommended due to poor solubility of the amino-phenol moiety and rapid exchange of protons.
-
Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.
-
Drying: The sample must be free of paramagnetic impurities (e.g., residual Iron from the reduction step). Filter the NMR solution through a cotton plug or 0.2 µm PTFE filter if any suspension is visible.
-
Acquisition: Run at 298 K. Set relaxation delay (d1) to >1.0 s to allow full relaxation of the quaternary carbons if performing quantitative ¹³C NMR.
Synthesis Note (Contextual)
As described in patent WO2022068772A1 [1], this compound is typically synthesized by reducing Methyl 2-fluoro-5-hydroxy-4-nitrobenzoate using Iron powder and Ammonium Chloride in Methanol/Water.
-
Critical QC Point: Ensure complete removal of the Iron salts. Residual paramagnetic Fe ions will broaden NMR signals, making the splitting patterns (especially J_HF) indistinguishable.
References
- Google Patents. (2022). WO2022068772A1 - Benzimidazole derivatives, preparation method thereof and medical use thereof.
Sources
Technical Guide: Crystal Structure Analysis of Methyl 4-amino-2-fluoro-5-hydroxybenzoate
[1][2]
Executive Summary & Molecular Profile
Methyl 4-amino-2-fluoro-5-hydroxybenzoate (C
-
Primary Application: Pharmacophore scaffold for androgen receptor antagonists (e.g., Enzalutamide derivatives) and tyrosine kinase inhibitors.[2]
-
Structural Challenge: The molecule features a "push-pull" electronic system (4-amino donor vs. 1-ester acceptor) and competing hydrogen bond donors (NH
, OH) and acceptors (C=O, F).[1] -
Critical Quality Attribute (CQA): Identification of polymorphs is essential, as the ortho-fluorine atom can induce conformational locking that affects solubility and bioavailability.[2]
Predicted Structural Motifs (The "Synthons")
Before experimentation, we analyze the likely supramolecular synthons based on analogous structures (e.g., Ethyl 4-amino-3,5-difluorobenzoate [1]):
-
Quinoidal Distortion: The para-amino group donates electron density to the carbonyl, shortening the C
-N and C -C bonds.[1] -
Intramolecular H-Bonding: A strong probability exists for an intramolecular S(6) motif between the 5-hydroxyl group and the 4-amino nitrogen, or the 4-amino proton and the 5-hydroxyl oxygen.[1]
-
Fluorine Interactions: The 2-fluoro substituent will likely repel the carbonyl oxygen (dipole-dipole), forcing the ester group out of planarity with the benzene ring.[1][2]
Experimental Workflow: From Powder to CIF
The following workflow ensures the generation of a high-redundancy dataset capable of resolving hydrogen atom positions, which are critical for this specific molecule.
Caption: End-to-end crystallographic workflow for polysubstituted benzoates.
Detailed Methodology
Crystal Growth Strategy
The 4-amino and 5-hydroxy groups make the molecule significantly polar, while the methyl ester and fluoro group add lipophilicity.[1][2]
-
Primary Solvent System: Methanol/Water (3:1).[2][3] The protic nature stabilizes the NH
and OH groups.[2] -
Secondary System (if twinning occurs): Ethyl Acetate/Hexane (Slow diffusion).[2]
-
Protocol: Dissolve 20 mg of compound in 2 mL MeOH. Filter through 0.45 µm PTFE.[1][2] Add water dropwise until turbidity persists, then add 1 drop MeOH to clear.[2] Store at 4°C.[1][2]
Data Collection Parameters
For this specific organic molecule, Molybdenum (Mo) radiation (λ = 0.71073 Å) is preferred over Copper.[2] While Cu is better for absolute configuration, this molecule is achiral.[2] Mo reduces absorption errors from the Fluorine atom.[2]
| Parameter | Setting | Rationale |
| Temperature | 100 K (Liquid N | Freezes the rotation of the -OH and -NH |
| Resolution | 0.75 Å (min) | Required to resolve C-C vs C-N bond lengths for quinoid analysis. |
| Completeness | > 99% | Essential for accurate anisotropic displacement parameters (ADPs). |
| Redundancy | > 4.0 | High redundancy improves signal-to-noise for weak high-angle reflections.[1][2] |
Structure Solution & Refinement (The "Art")[2]
-
Space Group Determination: Expect Monoclinic (
) or Triclinic ( ). These centrosymmetric groups are favored by small aromatics that pack in "head-to-tail" dimers to cancel dipole moments.[1][2] -
Disorder Handling: The methyl ester group (C1-COOMe) often exhibits rotational disorder.[1][2] If electron density is smeared, model with two positions (PART 1 / PART 2) and constrain occupancies to sum to 1.0.[2]
-
Hydrogen Atom Treatment:
Structural Analysis & Interpretation
Once the structure is solved, the analysis must focus on the drug-development implications.[1][2]
Conformation and Planarity
The "Push-Pull" effect is quantified by the Quinoidal Index .[1][2]
-
Measure: Bond lengths
and . -
Expectation:
should be 1.36 Å (shorter than single bond 1.47 Å), indicating double-bond character.[1] -
Steric Clash: The 2-Fluoro atom will likely force the ester group to rotate out of the benzene plane.[1][2] Measure the torsion angle
.[1] A value indicates steric strain, which increases solubility (high-energy conformer).
Supramolecular Architecture (Packing)
The lattice energy is dominated by hydrogen bonds.[2]
Caption: Predicted hydrogen bonding network driving crystal lattice stability.
Quality Control & Validation
Before finalizing the CIF (Crystallographic Information File), validate against IUCr standards.[2]
References
-
Sheldrick, G. M. (2015).[2] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3–8.[2] Link
-
Groom, C. R., et al. (2016).[2] "The Cambridge Structural Database."[2][4] Acta Crystallographica Section B, 72(2), 171–179.[2] Link
-
Khor, C. M., et al. (2024).[2] "Synthesis and crystal structures of 4-amino-3,5-difluorobenzoate derivatives." Acta Crystallographica Section E, 80, 867-872.[2][5] (Analogous structure reference for F/NH2 interactions). Link
-
Desiraju, G. R. (2002).[2] "Hydrogen bonding in supramolecular functions." Accounts of Chemical Research, 35(7), 565-573. Link
Sources
- 1. METHYL 4-FLUORO-2-HYDROXYBENZOATE | 392-04-1 [chemicalbook.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 2-FLUORO-5-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, mol-ecular and crystal structures of 4-amino-3,5-di-fluoro-benzo-nitrile, ethyl 4-amino-3,5-di-fluoro-benzoate, and diethyl 4,4'-(diazene-1,2-di-yl)bis-(3,5-di-fluoro-benzoate) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility and Stability of Methyl 4-amino-2-fluoro-5-hydroxybenzoate
Abstract
This technical guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of Methyl 4-amino-2-fluoro-5-hydroxybenzoate, a substituted aminobenzoate of interest in medicinal chemistry and drug discovery.[1] As a potential building block for novel therapeutics, a thorough understanding of its physicochemical properties is paramount for predicting its behavior in biological systems and developing robust formulations. This document outlines detailed protocols for solubility assessment, the development of a stability-indicating analytical method, and a systematic approach to forced degradation studies as mandated by international guidelines.[2] The insights provided herein are designed to guide researchers in establishing the intrinsic stability profile of the molecule, identifying potential degradation pathways, and ensuring the reliability of analytical data throughout the development lifecycle.
Introduction and Molecular Overview
Methyl 4-amino-2-fluoro-5-hydroxybenzoate is an aromatic ester featuring several key functional groups that dictate its chemical behavior: an amino group, a fluoro substituent, a hydroxyl (phenolic) group, and a methyl ester. Each of these moieties contributes to the molecule's overall polarity, ionization potential, and susceptibility to degradation.
-
Amino and Phenolic Groups: These groups are ionizable, meaning their charge state will change with pH. This will profoundly impact solubility and interaction with biological targets. They are also susceptible to oxidation.[3][4]
-
Methyl Ester: This group is prone to hydrolysis, especially under acidic or basic conditions, which would yield the corresponding carboxylic acid.[5]
-
Fluoro Substituent: The incorporation of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[6][7][8][9] The strong carbon-fluorine bond can block sites of oxidative metabolism.[6][7] Its electron-withdrawing nature can also influence the reactivity of adjacent functional groups.[10]
A comprehensive characterization of this molecule requires a multi-faceted approach to understand how these structural features interact to define its solubility and stability profile.
Table 1: Physicochemical Properties of Methyl 4-amino-2-fluoro-5-hydroxybenzoate
| Property | Value/Prediction | Source |
| Molecular Formula | C₈H₈FNO₃ | PubChem[11] |
| Molecular Weight | 185.15 g/mol | PubChem[11] |
| XLogP3 | 1.4 | PubChem[11] |
| pKa (Predicted) | Amine (~4-5), Phenol (~9-10) | Based on analogous structures |
Aqueous Solubility Assessment
Determining aqueous solubility is a critical first step, as poor solubility can hinder biological assays and lead to poor bioavailability.[12][13] We will describe two complementary methods: a high-throughput kinetic assay for early-stage discovery and the gold-standard thermodynamic shake-flask method for lead optimization.[12][13][14]
Kinetic Solubility Determination
This method measures the solubility of a compound precipitating from a DMSO stock solution into an aqueous buffer. It is rapid and suitable for initial screening.[13][14][15]
Experimental Protocol: Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of Methyl 4-amino-2-fluoro-5-hydroxybenzoate in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a 96-well plate containing the desired aqueous buffer (e.g., pH 5.0, pH 7.4 Phosphate-Buffered Saline).
-
Incubation: Shake the plate at room temperature for 2 hours to allow for precipitation.[12]
-
Analysis: Determine the concentration of the dissolved compound in the supernatant after filtration or centrifugation. This is typically done using UV-Vis spectroscopy, LC-MS, or nephelometry to detect precipitate.[12][13][15] The highest concentration at which no precipitate is observed is reported as the kinetic solubility.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method measures the concentration of a saturated solution at equilibrium and is considered the most reliable measure of solubility.[16]
Experimental Protocol: Shake-Flask Solubility Assay
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the desired aqueous buffer (e.g., pH 7.4). The excess solid ensures that equilibrium is reached.
-
Equilibration: Seal the vials and shake them in an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours.[12][16] This extended time is necessary to ensure the solution is fully saturated.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, filter the solution through a 0.45 µm filter or centrifuge at high speed to remove solid particles.[15]
-
Quantification: Carefully remove an aliquot of the clear supernatant, dilute it with a suitable solvent, and determine the concentration using a validated analytical method, such as HPLC-UV.
-
Reporting: The measured concentration is reported as the thermodynamic solubility in µg/mL or µM.
Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) without interference from impurities, excipients, or degradation products.[17][18][19][20] High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.[18][21]
The development process is a systematic effort to achieve adequate separation of the parent compound from all potential degradants generated during stress testing.
Diagram: HPLC Method Development Workflow
Caption: Workflow for developing a stability-indicating HPLC method.
Experimental Protocol: HPLC Method Development
-
Initial Conditions:
-
Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Detector: UV/Vis Diode Array Detector (DAD) to monitor at multiple wavelengths and assess peak purity.
-
-
Scouting Gradient: Run a fast, broad gradient (e.g., 5% to 95% B in 15 minutes) to determine the approximate retention time of the parent compound.
-
Forced Degradation Sample Analysis: Inject samples from the forced degradation studies (see Section 4). The primary goal is to achieve baseline resolution (Rs > 2.0) between the parent peak and all degradation products.[19]
-
Optimization: Systematically adjust parameters such as the gradient slope, temperature, and mobile phase pH to improve the separation of any co-eluting peaks.[21]
-
Validation: Once an optimal method is established, it must be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, and robustness.[20]
Forced Degradation (Stress Testing) Studies
Forced degradation studies are essential for identifying likely degradation products, establishing degradation pathways, and demonstrating the specificity of the analytical method.[2] The goal is to achieve a target degradation of 5-20% of the active ingredient.[22][23]
Diagram: Forced Degradation Study Workflow
Caption: Overview of a typical forced degradation study.
Hydrolytic Degradation
-
Rationale: To assess the stability of the methyl ester group to hydrolysis.
-
Acidic Conditions:
-
Dissolve the compound in a suitable solvent and add 0.1 M HCl.
-
Incubate at an elevated temperature (e.g., 60-80°C).[23]
-
Withdraw samples at various time points (e.g., 2, 8, 24 hours).
-
Neutralize with an equivalent amount of base before HPLC analysis.
-
-
Basic Conditions:
-
Dissolve the compound and add 0.1 M NaOH.
-
Incubate at room temperature (hydrolysis is typically faster under basic conditions).
-
Withdraw samples and neutralize with an equivalent amount of acid before analysis.
-
Oxidative Degradation
-
Rationale: To challenge the electron-rich aromatic ring, particularly the amino and phenolic groups, which are susceptible to oxidation.[3][24]
-
Protocol:
Thermal Degradation
-
Rationale: To evaluate the compound's stability at elevated temperatures, which can reveal low-energy degradation pathways.
-
Protocol:
-
Expose the solid compound (dry heat) and a solution of the compound to a high temperature (e.g., 80°C).[23]
-
Sample at various time points over several days.
-
For the solid sample, dissolve a known quantity in a suitable solvent before analysis.
-
Photolytic Degradation
-
Rationale: To determine if the compound is sensitive to light energy, a requirement under ICH Q1B guidelines.[2][23]
-
Protocol:
-
Expose both solid and solution samples to a controlled light source that provides both UV and visible light.
-
The total exposure should be not less than 1.2 million lux hours and 200 watt-hours/square meter.[2][17][23]
-
Wrap a control sample in aluminum foil to shield it from light and expose it to the same temperature and humidity conditions.
-
Analyze the exposed and control samples.
-
Table 2: Summary of Forced Degradation Conditions and Potential Products
| Stress Condition | Typical Reagent/Setting | Key Functional Group Targeted | Potential Degradation Product(s) |
| Acid Hydrolysis | 0.1 M HCl, 60°C | Methyl Ester | 4-amino-2-fluoro-5-hydroxybenzoic acid |
| Base Hydrolysis | 0.1 M NaOH, RT | Methyl Ester | 4-amino-2-fluoro-5-hydroxybenzoic acid |
| Oxidation | 3% H₂O₂, RT | Amino Group, Phenolic Ring | N-oxides, Hydroxylated species, Quinones |
| Thermal | 80°C (Solid/Solution) | Overall Molecule | Decarboxylation products, various small molecules |
| Photolytic | ICH Q1B Light Box | Aromatic System | Radically-coupled dimers, oxidized species |
Data Interpretation and Conclusion
The systematic studies described in this guide will generate a comprehensive profile for Methyl 4-amino-2-fluoro-5-hydroxybenzoate. The solubility data will inform formulation strategies, while the stability-indicating method will provide a reliable tool for quality control. The results from the forced degradation studies will establish the molecule's intrinsic stability, elucidate its degradation pathways, and identify critical storage and handling requirements. This knowledge is fundamental for advancing a compound through the drug development pipeline, ensuring both the quality of preclinical data and the ultimate safety and efficacy of a potential therapeutic agent.[17]
References
-
Mague, J. T., Mphahlele, M. J., & Malindisa, S. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
-
ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
Park, B. K., Kitteringham, J. R., & O'Neill, P. M. (2001). METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Review of Pharmacology and Toxicology, 41, 443-470. [Link]
-
Isanbor, C., & O'Hagan, D. (2006). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 2(2), 245-255. [Link]
-
International Journal of Scientific Development and Research. (2021). Force Degradation for Pharmaceuticals: A Review. IJSDR, 6(6). [Link]
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
-
Drug Discovery and Development. Fluorine in drug discovery: Role, design and case studies. [Link]
-
Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., & Kiff, L. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 43(3), 1045-1054. [Link]
-
Royal Society of Chemistry. How to Develop Stability Indicating HPLC Methods. [Link]
-
Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. [Link]
-
Mourne Training Services. How to Develop Stability Indicating HPLC Methods. [Link]
-
Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability indicating hplc method development: a review. International Journal of Pharma and Bio Sciences, 3(2), 349-360. [Link]
-
Mague, J. T., Mphahlele, M. J., & Malindisa, S. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
-
Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 34(8), 296-309. [Link]
-
Unknown. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). ResearchGate. [Link]
-
Bienta. Shake-Flask Solubility Assay. [Link]
-
Zarghampour, F., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278. [Link]
-
International Research Journal of Pharmacy and Medical Sciences. (2023). Stability Indicating HPLC Method Development: A Review. IRJPMS. [Link]
-
Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(11), 5131-5135. [Link]
-
Frank, J., et al. (2000). Hydrolysis and redox factors affecting analysis of common phenolic marker compounds in botanical extracts and finished products. Journal of AOAC International, 83(5), 1145-1152. [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 2-amino-4-fluoro-5-hydroxybenzoate. PubChem. [Link]
-
Perlovich, G. L., & Volkova, T. V. (2019). Thermal Studies on Some Substituted Aminobenzoic Acids. Journal of Thermal Analysis and Calorimetry, 138(4), 2759-2768. [Link]
-
Goodman, M., & Zapf, C. (2003). Synthesis of Aminobenzoic Acid-Based Nonpeptide Templates: Applications in Peptidomimetic Drug Discovery. Methods in Molecular Biology, 223, 243-266. [Link]
-
Li, S., et al. (2022). Oxidative degradation of phenols and substituted phenols in the water and atmosphere: a review. Environmental Science and Pollution Research, 29, 43293–43313. [Link]
-
Al-Ostath, A. I., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(19), 6934. [Link]
-
Lee, J. H., et al. (2018). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. Molecules, 23(10), 2530. [Link]
-
Thalladi, V. R., & Goud, N. R. (2012). Crystallization of α and β Polymorphs of Para Aminobenzoic Acid from Mixed Solvents by Slow Evaporation Method. Crystal Growth & Design, 12(10), 4908-4916. [Link]
-
Abraham, M. H., et al. (2019). Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid Crystallized from Mixed Ethanol–Nitromethane Solutions. Crystal Growth & Design, 19(9), 5225-5236. [Link]
-
NIST. (n.d.). Methyl 3-amino-4-hydroxybenzoate. NIST Chemistry WebBook. [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ester cleavage. [Link]
-
Chirinos, M. L., et al. (2001). A comparative study on the thermo-oxidative degradation of poly(ether-esters). Polymer Degradation and Stability, 73(3), 499-507. [Link]
Sources
- 1. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications [mdpi.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrolysis and redox factors affecting analysis of common phenolic marker compounds in botanical extracts and finished products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Alcohol or phenol synthesis by ester cleavage [organic-chemistry.org]
- 6. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. annualreviews.org [annualreviews.org]
- 8. tandfonline.com [tandfonline.com]
- 9. pharmacyjournal.org [pharmacyjournal.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Methyl 2-amino-4-fluoro-5-hydroxybenzoate | C8H8FNO3 | CID 56924399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. enamine.net [enamine.net]
- 13. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 15. researchgate.net [researchgate.net]
- 16. asianpubs.org [asianpubs.org]
- 17. onyxipca.com [onyxipca.com]
- 18. mournetrainingservices.com [mournetrainingservices.com]
- 19. (PDF) STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW [academia.edu]
- 20. irjpms.com [irjpms.com]
- 21. How to Develop Stability Indicating HPLC Methods [rsc.org]
- 22. resolvemass.ca [resolvemass.ca]
- 23. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 24. Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - PMC [pmc.ncbi.nlm.nih.gov]
Fluorinated Hydroxybenzoates: Pharmacochemistry, Antimicrobial Potency, and Cytotoxic Profiles
Executive Summary
The strategic incorporation of fluorine into hydroxybenzoate scaffolds—specifically derivatives of 2-hydroxybenzoic acid (salicylic acid) and 4-hydroxybenzoic acid (parabens)—represents a high-value optimization strategy in medicinal chemistry. While native hydroxybenzoates are established antimicrobial preservatives and anti-inflammatory agents, their therapeutic ceiling is often limited by metabolic instability and poor membrane permeability.
This technical guide analyzes how fluorination alters the physicochemical landscape of these scaffolds, enhancing lipophilicity (
Molecular Rationale: The Fluorine Effect
As a Senior Application Scientist, one must look beyond simple potency numbers to understand the why. The introduction of fluorine (
Electronic Modulation and pKa
Fluorine is the most electronegative element (
-
Effect: Increased acidity of the phenolic proton strengthens hydrogen bonding interactions with receptor pockets (e.g., bacterial enzymes).
-
Result: Tighter binding affinity (
) compared to non-fluorinated analogs.
Lipophilicity and Membrane Permeability
Bacterial cell walls, particularly the mycolic acid-rich walls of Mycobacterium tuberculosis, are formidable barriers.
-
Mechanism: The
bond is highly hydrophobic. Substitution increases the partition coefficient ( ). -
Benefit: Enhanced passive diffusion across lipid bilayers, leading to higher intracellular concentrations of the active agent.
Metabolic Blockade
The
-
Strategy: Placing fluorine at metabolically labile sites (e.g., para-positions susceptible to CYP450 oxidation) blocks metabolic degradation (metabolic blocking), extending the compound's half-life (
).
Biological Activity Profiles
Antimicrobial Potency (Bacteria & Fungi)
Recent structure-activity relationship (SAR) studies highlight the efficacy of fluorinated salicylanilides (amides of hydroxybenzoic acid).
Case Study: Trifluoromethyl-Salicylanilides Research by Paraskevopoulos et al. (2015) demonstrated that 4-nitro-salicylanilides substituted with a 4-(trifluoromethyl) group exhibit exceptional potency.
| Compound Class | Target Organism | MIC ( | Comparative Potency |
| 4-CF3-Salicylanilide | S. aureus (MRSA) | 0.98 | Superior to standard parabens |
| 4-CF3-Salicylanilide | M. tuberculosis | 2.0 | High Antitubercular potential |
| Native Salicylic Acid | S. aureus | >500 | Negligible activity |
| Fluorinated Parabens | C. albicans | 400 - 800 | Moderate antifungal activity |
Critical Insight: The presence of the electron-withdrawing nitro group at position 4 of the salicylic ring, combined with the lipophilic
Cytotoxicity and Safety Margins
A critical consideration for drug development is the Therapeutic Index (TI).
-
Observation: While fluorination increases antimicrobial potency, it often correlates with increased cytotoxicity against mammalian cells (e.g., HepG2 lines).
-
Data: The cytotoxicity
for many fluorinated salicylanilides often aligns closely with their antimicrobial MIC (approx. ), suggesting a narrow safety window. -
Recommendation: Lead optimization must focus on "soft drug" design or prodrug strategies to mitigate systemic toxicity while maintaining local antimicrobial efficacy.
Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates the logic flow for optimizing hydroxybenzoates using fluorination, highlighting the trade-offs between potency and toxicity.
Figure 1: SAR Logic for Fluorinated Hydroxybenzoates. Note the correlation between lipophilicity and both efficacy and toxicity.
Validated Experimental Protocols
To ensure reproducibility and data integrity, the following protocols utilize self-validating controls.
Synthesis of Fluorinated Salicylanilides (Amide Coupling)
Rationale: Direct esterification often fails with electron-deficient fluorinated anilines. We utilize a
Reagents:
-
Substituted Salicylic Acid (1.0 eq)
-
Fluorinated Aniline (1.0 eq)
- (0.5 eq)
-
Chlorobenzene (Solvent)
Step-by-Step Workflow:
-
Dissolution: Dissolve the salicylic acid derivative and fluorinated aniline in anhydrous chlorobenzene under
atmosphere. -
Activation: Add
dropwise at ambient temperature. Control Check: Solution should turn slightly yellow; evolution of gas indicates reaction initiation. -
Reflux: Heat to reflux (
) for 3 hours. -
Isolation: Cool to room temperature. The product often precipitates. Filter and wash with dilute
(to remove unreacted acid) and then 1M (to remove unreacted aniline). -
Purification: Recrystallize from Ethanol/Water.
-
Validation:
must show a distinct singlet (for ) or multiplet (for aromatic ) shifted from the starting material.
High-Sensitivity MIC Assay (Resazurin Method)
Rationale: Fluorinated compounds often have poor water solubility, causing precipitation that interferes with standard optical density (
Protocol:
-
Preparation: Prepare
stock solutions of compounds in DMSO. -
Dilution: Create serial 2-fold dilutions in Mueller-Hinton Broth (MHB). Critical: Final DMSO concentration must be
to prevent solvent toxicity. -
Inoculation: Add bacteria (
) to wells. -
Incubation:
for 18–24 hours. -
Development: Add
of Resazurin solution. Incubate for 2–4 hours. -
Readout:
-
Blue: No growth (Inhibition).
-
Pink: Growth (Metabolic reduction of Resazurin to Resorufin).
-
MIC Definition: The lowest concentration preventing the Blue
Pink shift.
-
Experimental Workflow Visualization
Figure 2: Validated workflow for the development of fluorinated hydroxybenzoate derivatives.
References
-
Paraskevopoulos, G., et al. (2015). Novel derivatives of nitro-substituted salicylic acids: Synthesis, antimicrobial activity and cytotoxicity. Bioorganic & Medicinal Chemistry, 23(22), 7292-7301. [1]
-
Perez-Castillo, Y., et al. (2020). Salicylic Acid Derivatives as Antifungal Agents: Synthesis, In Vitro Evaluation, and Molecular Modeling. MDPI.
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.
-
Soni, M. G., et al. (2005). Safety assessment of propyl paraben: a review of the published literature. Food and Chemical Toxicology.
Sources
Methyl 4-amino-2-fluoro-5-hydroxybenzoate: A Strategic Building Block in Medicinal Chemistry
Executive Summary
Methyl 4-amino-2-fluoro-5-hydroxybenzoate (CAS: 2092864-42-9) is a specialized polysubstituted aromatic intermediate employed primarily in the synthesis of fused heterocyclic scaffolds, most notably fluorinated benzoxazoles . Its structural uniqueness lies in the ortho-disposition of the amino and hydroxyl groups (positions 4 and 5), which facilitates rapid cyclocondensation with carboxylic acid derivatives. Concurrently, the fluorine atom at the 2-position (which translates to the 5- or 7-position in fused systems) modulates metabolic stability and lipophilicity—critical parameters in the optimization of kinase inhibitors (e.g., VEGFR-2, c-Met) and antibacterial agents. This guide details the synthesis, reactivity, and medicinal chemistry applications of this high-value building block.
Chemical Profile & Properties[1][2][3][4]
| Property | Data |
| IUPAC Name | Methyl 4-amino-2-fluoro-5-hydroxybenzoate |
| CAS Number | 2092864-42-9 |
| Molecular Formula | C₈H₈FNO₃ |
| Molecular Weight | 185.15 g/mol |
| SMILES | COC(=O)C1=CC(O)=C(N)C=C1F |
| LogP (Predicted) | ~1.4 - 1.7 |
| pKa (Predicted) | Phenolic OH: ~9.5; Aniline NH₂: ~3.5 |
| Key Functionality | Ortho-aminophenol (cyclization handle), Fluorine (metabolic blocker), Ester (derivatization handle) |
Synthetic Routes & Manufacturing
The synthesis of methyl 4-amino-2-fluoro-5-hydroxybenzoate typically proceeds via the regioselective functionalization of fluorinated benzoic acid precursors. The most robust industrial route utilizes 2,5-difluoro-4-nitrobenzoic acid as the starting material.
Retrosynthetic Analysis
The target molecule is assembled by:
-
Nucleophilic Aromatic Substitution (SNAr): Selective displacement of the labile fluorine ortho to the nitro group.
-
Esterification: Protection of the carboxylic acid.
-
Nitro Reduction: Chemoselective reduction to the aniline without defluorination.
Synthesis Workflow (Graphviz)
Caption: Step-wise synthesis from 2,5-difluoro-4-nitrobenzoic acid to the target building block and its subsequent conversion to a benzoxazole scaffold.
Detailed Experimental Protocols
Step 1: Regioselective Hydrolysis (SNAr)
The 5-position fluorine in 2,5-difluoro-4-nitrobenzoic acid is highly activated due to the ortho and para electron-withdrawing effects of the nitro and carboxyl groups, respectively.
-
Reagents: 2,5-Difluoro-4-nitrobenzoic acid (1.0 eq), LiOH·H₂O (3.0 eq), THF/Water (3:1).
-
Procedure: Dissolve the starting material in THF/Water. Add LiOH slowly at 0°C. Stir at room temperature for 16 hours.
-
Workup: Acidify to pH 3 with 1.5 N HCl. Extract with Ethyl Acetate (EtOAc).[1][2]
-
Yield: Typically >90%. The product is 2-fluoro-5-hydroxy-4-nitrobenzoic acid .
Step 2: Fischer Esterification
-
Reagents: 2-Fluoro-5-hydroxy-4-nitrobenzoic acid, Methanol (solvent), conc. H₂SO₄ (cat.).[2]
-
Procedure: Reflux the acid in methanol with catalytic sulfuric acid for 4–6 hours.
-
Workup: Concentrate solvent, neutralize with NaHCO₃, extract with EtOAc.
-
Product: Methyl 2-fluoro-5-hydroxy-4-nitrobenzoate .
Step 3: Nitro Reduction (The Critical Step)
Care must be taken to avoid hydrodefluorination (loss of F), which can occur under vigorous catalytic hydrogenation conditions. The Iron/Ammonium Chloride method is preferred for its chemoselectivity.
-
Reagents: Methyl 2-fluoro-5-hydroxy-4-nitrobenzoate (1.0 eq), Iron powder (5.0 eq), NH₄Cl (saturated aq. solution), Methanol.[2]
-
Procedure:
-
Suspend the nitro compound in MeOH/NH₄Cl solution.
-
Add Iron powder.
-
Heat to 60–70°C for 2–4 hours. Monitor by LC-MS for the disappearance of the nitro peak (M+H ~216) and appearance of the amine (M+H ~186).
-
Filter hot through Celite to remove iron residues.
-
Concentrate the filtrate.
-
-
Validation: ¹H NMR should show the disappearance of the low-field nitro-adjacent protons and appearance of a broad NH₂ signal.
Medicinal Chemistry Applications
The "Privileged" Benzoxazole Scaffold
The primary utility of methyl 4-amino-2-fluoro-5-hydroxybenzoate is its conversion into 6-carboxybenzoxazoles . The ortho-aminophenol motif reacts with electrophiles (orthoesters, aldehydes, carboxylic acids) to close the oxazole ring.
-
Reaction: Condensation with triethyl orthoacetate yields Methyl 5-fluoro-2-methylbenzo[d]oxazole-6-carboxylate .
-
Significance: This scaffold is a bioisostere of quinolines and quinazolines, widely used in kinase inhibitors. The fluorine atom at position 5 (benzoxazole numbering) blocks metabolic oxidation at a typically vulnerable site and increases the lipophilicity of the core, potentially improving membrane permeability.
Kinase Inhibition (VEGFR-2 / c-Met)
Research indicates that fluorinated benzoxazole derivatives derived from this building block exhibit potent inhibitory activity against receptor tyrosine kinases.
-
Mechanism: The benzoxazole nitrogen acts as a hydrogen bond acceptor in the kinase hinge region.
-
SAR Insight: The fluorine atom (originating from the C2 of the benzoate) ends up at C5 or C7 of the benzoxazole (depending on cyclization orientation, typically C5 relative to C6-carboxylate). This substitution prevents Phase I metabolic hydroxylation and enhances the drug's half-life.
Structural Activity Relationship (SAR) Logic
Caption: SAR map detailing the functional roles of the substituents on the benzoate core.
References
-
Synthesis of Benzoxazole Derivatives
- Patent: WO2022068772A1. "Benzimidazole derivatives and preparation method and medical use thereof." (2022).
-
Fluorine in Medicinal Chemistry
- Journal: Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
Kinase Inhibitor Scaffolds
- Journal: Potewar, T. M., et al. (2019). "Benzoxazoles: A privileged scaffold in medicinal chemistry.
- Precursor Synthesis (SNAr Strategy)
Disclaimer: This guide is for research purposes only. All chemical synthesis should be performed by qualified personnel in a controlled laboratory environment.
Sources
A Literature Review of Substituted Aminobenzoic Acid Esters: Synthesis, Pharmacology, and Therapeutic Potential
An In-depth Technical Guide:
Introduction
Substituted aminobenzoic acid esters represent a cornerstone class of molecules in medicinal chemistry and pharmacology. Their journey from derivatives of a natural product to synthetically accessible therapeutic agents marks a significant milestone in drug development. The quintessential member of this family, procaine, synthesized in 1904, was born from the need to replace the addictive and toxic cocaine, thereby launching a new era of safer local anesthesia.[1][2] The fundamental scaffold, typically derived from para-aminobenzoic acid (PABA), is characterized by an aromatic head, an intermediate ester linkage, and a terminal amino group.[1] This deceptively simple structure has proven to be an exceptionally versatile building block, enabling the development of a vast array of compounds with diverse therapeutic applications.[3][4] While their primary recognition is as local anesthetics, dedicated research has unveiled their potential as anticancer, antimicrobial, anti-inflammatory, and anti-cholinesterase agents, highlighting the remarkable tunability of this chemical framework.[1][3][4][5]
This technical guide provides a comprehensive review of the literature on substituted aminobenzoic acid esters. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into their synthesis, mechanisms of action, structure-activity relationships, and therapeutic applications. As a Senior Application Scientist, the focus extends beyond a mere recitation of facts to an exploration of the causality behind experimental choices and the logic that underpins the design of these vital molecules.
Synthetic Strategies for Substituted Aminobenzoic Acid Esters
The synthesis of aminobenzoic acid esters is a foundational topic in organic chemistry, with various methods developed to achieve esterification and substitution. The choice of a particular synthetic route is dictated by factors such as the desired substitution pattern, the scale of the reaction, and the sensitivity of the starting materials.
Core Synthesis: Fischer-Speier Esterification
The most classic and widely employed method for synthesizing these esters is the Fischer-Speier esterification.[6][7] This reaction involves the acid-catalyzed condensation of a carboxylic acid (aminobenzoic acid) with an alcohol.[8]
Causality Behind the Method: The acid catalyst is critical because it protonates the carbonyl oxygen of the carboxylic acid.[6][9] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol, which is a relatively weak nucleophile. The reaction is reversible, and its equilibrium must be shifted toward the product.[9] This is typically achieved by using a large excess of the alcohol or by removing the water byproduct as it forms, often through azeotropic distillation with a Dean-Stark apparatus.[7][9]
A key consideration when esterifying aminobenzoic acids is the basicity of the amino group. This group readily reacts with the acid catalyst, effectively neutralizing it.[9] Consequently, unlike typical Fischer esterifications that require only a catalytic amount of acid, the esterification of aminobenzoic acids often necessitates a stoichiometric amount or even an excess of the acid catalyst to ensure enough free acid is available to protonate the carbonyl group.[6]
Experimental Protocol: Synthesis of Benzocaine (Ethyl 4-aminobenzoate)
The synthesis of the topical anesthetic benzocaine from p-aminobenzoic acid (PABA) is a classic laboratory procedure that exemplifies the Fischer esterification.[1][6]
Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve p-aminobenzoic acid (1.2 g) in absolute ethanol (12.0 mL).[1][6] Ethanol acts as both the solvent and the reactant.
-
Acidification: While stirring, slowly and carefully add concentrated sulfuric acid (1.0 mL) as the catalyst. A precipitate may form as the aminobenzoic acid is protonated.[1][6]
-
Reflux: Attach a reflux condenser and heat the mixture gently using a heating mantle for 60-75 minutes.[1] During the reflux period, the initial precipitate should dissolve as it reacts to form the more soluble ester.[1] The sustained heating provides the necessary activation energy to overcome the reaction barrier.
-
Cooling & Precipitation: After the reflux is complete, allow the reaction mixture to cool to room temperature. Subsequently, pour the cooled solution into a beaker containing ice water (30 mL).[1]
-
Neutralization: Slowly and carefully add a 10% sodium carbonate solution while stirring until the mixture becomes alkaline (pH ≈ 8). This crucial step deprotonates the protonated amino group of the newly formed benzocaine, rendering it insoluble in water and causing it to precipitate out as a free base.[1]
-
Isolation: Collect the white precipitate of benzocaine by vacuum filtration. Wash the solid with several portions of cold water to remove any inorganic salts and impurities.[1]
-
Drying & Analysis: Dry the product to a constant weight to calculate the percent yield. The identity and purity of the synthesized benzocaine can be confirmed through melting point determination and spectroscopic analysis (e.g., IR, NMR).[1]
Caption: Workflow for the Fischer esterification of p-aminobenzoic acid.
Alternative and Modern Synthetic Approaches
While Fischer-Speier esterification is robust, the field has evolved to include milder, more efficient, and environmentally benign methods.
-
Alternative Catalysts: For substrates sensitive to strong mineral acids, other catalysts have been explored. Boron trifluoride ethyl etherate has been shown to be effective.[10] Lewis acids like hafnium(IV) and zirconium(IV) salts and iron(III) chloride have also been utilized as catalysts for direct esterification.[8]
-
Greener Synthesis: A significant advancement towards sustainable chemistry is the use of Natural Deep Eutectic Solvents (NADES) as both the reaction medium and catalyst.[11] This approach avoids hazardous organic solvents and aligns with the principles of green chemistry.[11]
-
Alkylation Strategies: The synthesis of substituted derivatives often involves alkylation at the amino (N-alkylation) or carboxyl (O-alkylation) groups. A series of O- and N-alkyl derivatives of 4-aminobenzoic acid have been prepared using potassium carbonate and various alkylating agents under mild conditions.[12][13]
-
Multi-step Synthesis: In some cases, the aminobenzoic acid moiety itself is constructed as part of a longer synthetic sequence. For instance, benzocaine can be prepared via a multi-step synthesis starting from 4-nitrotoluene, which involves oxidation of the methyl group and reduction of the nitro group.[14] The order of these steps is critical; for example, reducing the nitro group before oxidizing the methyl group avoids the formation of a zwitterionic compound that would be difficult to isolate from the reaction mixture.[14]
Pharmacological Applications and Mechanism of Action
The structural versatility of the aminobenzoic acid ester scaffold has led to its exploration in a wide range of therapeutic areas.
Local Anesthetics: The Primary Application
The most prominent pharmacological role of aminobenzoic acid esters is as local anesthetics.[1] Compounds like procaine, benzocaine, and tetracaine function by reversibly blocking nerve impulse conduction, leading to a temporary loss of sensation.[1]
Mechanism of Action: The primary molecular target is the voltage-gated sodium channel in the neuronal membrane.[1] These anesthetics exist in an equilibrium between an uncharged, lipophilic base and a charged, hydrophilic cation. The uncharged form is essential for penetrating the lipid-rich nerve cell membrane to reach the axoplasm.[1] Once inside, the molecule re-equilibrates, and the charged cationic form binds to a specific receptor site within the pore of the sodium channel.[1] This binding locks the channel in an inactivated state, preventing the influx of sodium ions required for membrane depolarization and the propagation of an action potential.[1] By halting the nerve impulse, the sensation of pain is effectively blocked.
Caption: Signaling pathway of local anesthesia by aminobenzoic acid esters.
Anticancer Activity
A growing body of research highlights the potential of substituted aminobenzoic acid derivatives as anticancer agents. Various analogs have demonstrated significant cytotoxic activity against a range of human cancer cell lines.
-
Benzamide derivatives of PABA have shown potent anticancer activity, with some compounds exhibiting lower IC50 values than the standard drug 5-Fluorouracil.[3]
-
Derivatives have demonstrated strong inhibitory action against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines.[3]
-
One study synthesized a series of O- and N-alkyl derivatives of 4-aminobenzoic acid and screened them against lung (NCI-H460) and oral squamous carcinoma (CAL-27) cell lines.[12][13] A particular compound showed greater inhibitory properties against the NCI-H460 cell line than the standard control, cisplatin.[12]
-
The diazeniumdiolate PABA/NO has shown potent activity against human ovarian cancer xenografts in mice.[15]
| Compound Class/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |
| Benzamide derivatives of PABA | - | 4.53, 5.85 | [3] |
| Targeted PABA compounds | MCF-7, HCT-116 | 21.3 - 28.3 | [3] |
| Hexadecyl 4-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzoate | Caco-2, MCF-7, HepG2 | 23.31, 72.22, 53.29 | [3] |
| PABA/NO Analog (6a) | OVCAR-3 | ~10 | [15] |
| N-alkyl PABA derivative (20) | NCI-H460 | 15.59, 20.04 | [12] |
Antimicrobial and Other Activities
The therapeutic utility of this scaffold extends beyond anesthesia and oncology.
-
Antimicrobial: Ester and amide derivatives of PABA have been synthesized and evaluated for their activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) bacteria, as well as fungal strains like Candida albicans.[5]
-
Anti-Cholinesterase: Certain PABA derivatives act as inhibitors of acetylcholinesterase (AChE), suggesting a potential therapeutic avenue for managing Alzheimer's disease by enhancing acetylcholine levels at synapses.[3][5]
-
Other Properties: PABA itself is known to absorb UV radiation and is a common ingredient in sunscreens.[3] Its derivatives have also been investigated for antiviral, antioxidant, and anti-inflammatory properties.[3][4]
Structure-Activity Relationships (SAR)
The pharmacological activity of aminobenzoic acid esters is intimately linked to their molecular structure. The classic model for local anesthetics divides the molecule into three key components, and modifications to each can profoundly impact efficacy, duration, and toxicity.[1][2]
-
Lipophilic Group: This is typically the p-aminobenzoic acid aromatic ring. The lipophilicity is crucial for the molecule's ability to penetrate the nerve membrane. Increasing the size of alkyl groups on the ring or on the amino nitrogen generally enhances lipid solubility, which correlates with increased anesthetic potency and a longer duration of action.[1][16]
-
Intermediate Chain: The ester linkage connects the lipophilic and hydrophilic parts of the molecule. This ester bond is a critical metabolic site, as it is susceptible to rapid hydrolysis by plasma cholinesterases.[1] This rapid breakdown is responsible for the short plasma half-life of these drugs and limits systemic toxicity.
-
Hydrophilic Group: This is the terminal tertiary or secondary amine. It is responsible for the water solubility of the molecule when protonated and is believed to be the portion that interacts with the receptor site inside the sodium channel.
Caption: Structure-Activity Relationship (SAR) model for aminobenzoic acid esters.
Pharmacokinetics and Metabolism
The clinical utility and safety profile of aminobenzoic acid esters are largely defined by their absorption, distribution, metabolism, and excretion (ADME) properties.
-
Absorption: The rate of absorption into the systemic circulation depends on the site of administration, dosage, and the presence of vasoconstrictors (like epinephrine), which are often co-administered to reduce systemic absorption and prolong the local anesthetic effect.
-
Distribution: Once absorbed, they are distributed throughout the body.
-
Metabolism: A defining characteristic of this class is their rapid metabolism via hydrolysis by plasma cholinesterases (also known as pseudocholinesterases).[1] This enzymatic cleavage breaks the ester bond, yielding para-aminobenzoic acid (PABA) and an alcohol metabolite.[1] This rapid breakdown results in a short plasma half-life. It is important to note that a metabolite, PABA, is associated with allergic reactions in a subset of the population, a key reason for the development of amide-type local anesthetics which do not produce this metabolite.[17]
-
Excretion: The water-soluble metabolites are primarily excreted by the kidneys.
| Anesthetic | Onset of Action | Duration of Action | Potency (vs. Procaine) |
| Procaine | Slow | 30-60 min | 1 |
| Chloroprocaine | Fast | 30-60 min | 1 |
| Tetracaine | Slow | 120-240 min | 16 |
| Benzocaine | Fast | 15-20 min (Topical) | N/A (Topical) |
| Note: Data is compiled from various sources. Duration can be extended with the addition of vasoconstrictors.[1] |
Analytical and Characterization Techniques
The validation of synthesized substituted aminobenzoic acid esters relies on a suite of analytical techniques to confirm the chemical structure and assess purity.
-
Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is used to identify functional groups, such as the characteristic C=O stretch of the ester and N-H bends of the amine.[12][18] Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) is indispensable for elucidating the precise molecular structure by providing detailed information about the chemical environment of each atom.[5][18]
-
Chromatography: High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of the final compound and for quantitative analysis in various matrices, including biological samples.[19][20]
-
Physical Properties: The melting point of a solid derivative is a quick and effective indicator of purity; a sharp melting range typically suggests a pure compound.[1]
-
Mass Spectrometry: Electron Impact Mass Spectrometry (EIMS) is used for the characterization of synthesized analogues by determining their molecular weight and fragmentation patterns.[12][13]
Conclusion and Future Perspectives
Substituted aminobenzoic acid esters, from their inception as safer alternatives to cocaine, have become an indispensable class of molecules in pharmacology. Their primary role as local anesthetics is well-established, with a clear understanding of their mechanism and structure-activity relationships. The ongoing research into their anticancer, antimicrobial, and other biological activities demonstrates that the therapeutic potential of this scaffold is far from exhausted.[3][4]
Future research is poised to advance in several key directions. The design and synthesis of novel derivatives will continue, aiming for agents with enhanced potency, greater target selectivity, and improved safety profiles. The exploration of these compounds in new therapeutic areas, particularly in oncology, is a promising frontier.[3][4] Furthermore, the continued development and adoption of greener, more sustainable synthetic methodologies will be crucial for the environmentally responsible production of these valuable compounds.[11] The rich history and continued evolution of substituted aminobenzoic acid esters ensure they will remain a subject of intense scientific inquiry and a source of new therapeutic agents for years to come.
References
-
IJCSR. (2023). Synthesis of Benzocaine Analogues via Esterification Reaction in the Presence of Sustainable Natural Deep Eutectic Solvents/Catalyst. International Journal of Chemical & Scientific Research, 4(2). Available from: [Link].
-
Goldberg, S. D., Ringk, W. F., & Spoerri, P. E. (1943). Preparation of Aminobenzoic Acid Esters of Substituted Monoalkylamino Alcohols. Journal of the American Chemical Society, 65(1), 94-95. Available from: [Link].
-
Farwa, U., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(19), 6987. Available from: [Link].
-
Kumar, R., et al. (2012). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Der Pharma Chemica, 4(1), 263-272. Available from: [Link].
-
Pietrzak, M., et al. (2017). Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters. ResearchGate. Available from: [Link].
-
Srinivasan, A., et al. (2012). PABA/NO as an Anticancer Lead: Analogue Synthesis, Structure Revision, Solution Chemistry, Reactivity toward Glutathione, and in Vitro Activity. Journal of Medicinal Chemistry, 55(18), 8029-8039. Available from: [Link].
-
ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. Available from: [Link].
-
Hasan, E., et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research, 37(20), 3469-3479. Available from: [Link].
-
Bruno, O., et al. (2024). RETRACTED: Structure–Activity Relationship of Synthetic Linear KTS-Peptides Containing Meta-Aminobenzoic Acid as Antagonists of α1β1 Integrin with Anti-Angiogenic and Melanoma Anti-Tumor Activities. International Journal of Molecular Sciences, 25(8), 4568. Available from: [Link].
-
Peterson, Z. A., & Wentland, J. (2013). 3 Step Synthesis of Benzocaine. Sr. Seraphim Gibbons Undergraduate Symposium. Available from: [Link].
-
Farwa, U., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(19), 6987. Available from: [Link].
-
Krátký, M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9. Available from: [Link].
-
University of Calgary. (n.d.). Experiment 17: multi-step synthesis: Benzocaine. Available from: [Link].
-
Wheeler Scientific. (2025, May 15). Making Benzocaine: The Local Anesthetic That Changed Medicine. YouTube. Available from: [Link].
-
Hasan, E., et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. ResearchGate. Available from: [Link].
-
Otelea, D., et al. (1981). P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). Journal of Medicinal Chemistry, 24(9), 1062-1066. Available from: [Link].
-
Gillo, L. (1956). The Local Anaesthetic Properties of A Series of N-Substituted p-Aminobenzoic Acid Esters of Tropine. Journal of Pharmacy and Pharmacology, 8(1), 434-440. Available from: [Link].
-
Ringk, W. F., & Epstein, E. (1943). Preparation of Aminobenzoic Acid Esters of Substituted Monoalkyl Amino Alcohols. II. Journal of the American Chemical Society, 65(7), 1293-1294. Available from: [Link].
-
Al-Ostoot, F. H., et al. (2023). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Scientific Reports, 13(1), 21394. Available from: [Link].
-
University of California, San Diego. (2011). Experiment 3. Ester Formation: Preparation of Benzocaine. Available from: [Link].
-
Li, Y., et al. (2019). Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. RSC Advances, 9(12), 6567-6582. Available from: [Link].
-
Strazar, R. I., et al. (2013). New Formulations of Local Anaesthetics—Part I. Periodicum Biologorum, 115(4), 543-547. Available from: [Link].
-
Wikipedia. (n.d.). Fischer–Speier esterification. Available from: [Link].
-
Quimicaorganica.org. (n.d.). Synthesis of Local Anesthetics derived from aminobenzoic acid. Available from: [Link].
-
Luhata, L. P., et al. (2017). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Natural Products Chemistry & Research, 5(2). Available from: [Link].
-
Farwa, U., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(19), 6987. Available from: [Link].
- Google Patents. (n.d.). CN101353311B - Process for preparing aminobenzoate esters.
-
Akiyama, H., et al. (2024). Novel simultaneous analysis of 18 types of glycosaminoglycan-derived disaccharides using 4-aminobenzoic acid ethyl ester derivatization by HPLC with fluorescence detection. Analytical and Bioanalytical Chemistry. Available from: [Link].
-
Chen, L.-C., & Hu, M.-L. (1996). Comparison of methods for determination of para-aminobenzoic acid (PABA). Journal of Food and Drug Analysis, 4(1). Available from: [Link].
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Available from: [Link].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00476A [pubs.rsc.org]
- 3. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. researchgate.net [researchgate.net]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. jsynthchem.com [jsynthchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. athabascau.ca [athabascau.ca]
- 15. PABA/NO as an Anticancer Lead: Analogue Synthesis, Structure Revision, Solution Chemistry, Reactivity toward Glutathione, and in Vitro Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. New Formulations of Local Anaesthetics—Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Novel simultaneous analysis of 18 types of glycosaminoglycan-derived disaccharides using 4-aminobenzoic acid ethyl ester derivatization by HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. "Comparison of methods for determination of para-aminobenzoic acid (PAB" by L.-C. Chen and M.-L. Hu [jfda-online.com]
Methodological & Application
"using Methyl 4-amino-2-fluoro-5-hydroxybenzoate in novel heterocycle synthesis"
Application Note: Divergent Synthesis of Novel Heterocycles from Methyl 4-amino-2-fluoro-5-hydroxybenzoate
Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Application Guide & Validated Protocols.
Strategic Value of the Scaffold in Medicinal Chemistry
In modern drug discovery, the design of highly functionalized heterocycles requires starting materials with orthogonal reactivity. Methyl 4-amino-2-fluoro-5-hydroxybenzoate (CAS: 2092864-42-9) is a premium building block that offers a unique substitution pattern for the divergent synthesis of benzoxazole and benzoxazolone pharmacophores.
The strategic placement of functional groups on this benzene ring dictates its utility:
-
C4-Amino & C5-Hydroxy Groups: Positioned ortho to each other, these moieties serve as the primary nucleophilic handles for cyclization, perfectly primed for forming 1,3-benzoxazole cores.
-
C2-Fluoro Group: Fluorine substitution at this position modulates the pKa of the adjacent amine, increases the overall lipophilicity of the resulting scaffold, and provides a metabolic shield against oxidative degradation (a critical factor in CNS-penetrant drugs) [8].
-
C1-Methyl Ester: Acts as an electron-withdrawing group during cyclization and serves as a versatile handle for downstream diversification (e.g., reduction to alcohols, or amidation to form carboxamides) [5].
When cyclized, this starting material yields 5-fluoro-benzo[d]oxazole-6-carboxylate derivatives. This specific core is a highly sought-after motif in the development of voltage-gated sodium channel (Nav1.7) blockers for neuropathic pain and acid ceramidase inhibitors[7][8].
Mechanistic Rationale & Pathway Causality
The synthesis of benzoxazoles from ortho-aminophenols relies on the differential nucleophilicity of the amine and the hydroxyl group. Because the C1-ester is para to the C4-amine, it exerts a strong resonance electron-withdrawing effect, reducing the amine's nucleophilicity. Furthermore, the C2-fluorine exerts an inductive electron-withdrawing effect.
To overcome this deactivated state, cyclization requires highly electrophilic reagents or elevated temperatures. For instance, using neat triethyl orthoacetate at 100 °C forces the initial formation of an imidate intermediate at the amine. The proximity of the C5-hydroxyl group then facilitates a rapid, entropically favored intramolecular attack, eliminating ethanol to close the oxazole ring[5].
Figure 1: Divergent synthesis of benzoxazole scaffolds from the fluorinated starting material.
Validated Experimental Protocols
Protocol A: Synthesis of Methyl 5-fluoro-2-methylbenzo[d]oxazole-6-carboxylate
This protocol utilizes an orthoester condensation route. Using the orthoester as both the solvent and the reagent maximizes the concentration of the electrophile, driving the reaction to completion despite the deactivated nature of the fluorinated aniline [5].
Reagents:
-
Methyl 4-amino-2-fluoro-5-hydroxybenzoate (1.0 eq, 200 mg, 1.1 mmol)
-
Triethyl orthoacetate (Excess, 3.0 mL)
Step-by-Step Methodology:
-
Preparation: Charge an oven-dried 10 mL round-bottom flask with Methyl 4-amino-2-fluoro-5-hydroxybenzoate (200 mg, 1.1 mmol).
-
Reagent Addition: Add triethyl orthoacetate (3.0 mL) directly to the flask. Do not add additional solvent; the neat condition is critical for overcoming the low nucleophilicity of the substrate.
-
Cyclization: Equip the flask with a reflux condenser and heat the mixture to 100 °C under a nitrogen atmosphere. Stir vigorously for 3 hours.
-
In-Process Monitoring: Sample 5 µL of the reaction mixture, dilute in LC-MS grade MeCN, and analyze via UPLC-MS. The starting material peak (m/z 186 [M+H]+) should be fully consumed, replaced by the product peak (m/z 210 [M+H]+).
-
Workup: Cool the reaction to room temperature. Transfer the mixture to a rotary evaporator and remove the excess triethyl orthoacetate under reduced pressure (mbar < 10, 50 °C water bath).
-
Purification: Purify the crude dark residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 70:30 Hexanes/Ethyl Acetate) to afford the pure product.
Protocol B: Synthesis of Methyl 5-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylate
This protocol generates a benzoxazolone core using 1,1'-Carbonyldiimidazole (CDI) as a mild, phosgene-free carbonylating agent [7].
Reagents:
-
Methyl 4-amino-2-fluoro-5-hydroxybenzoate (1.0 eq, 185 mg, 1.0 mmol)
-
1,1'-Carbonyldiimidazole (CDI) (1.5 eq, 243 mg, 1.5 mmol)
-
Anhydrous Acetonitrile (5.0 mL)
Step-by-Step Methodology:
-
Preparation: Dissolve the starting material (185 mg, 1.0 mmol) in anhydrous MeCN (5.0 mL) in a dry flask under nitrogen.
-
Activation: Add CDI (243 mg, 1.5 mmol) in a single portion. The primary amine attacks the CDI to form an acylimidazole intermediate.
-
Cyclization: Heat the reaction mixture to 60 °C. The elevated temperature provides the activation energy required for the adjacent phenolic hydroxyl group to attack the carbonyl carbon and displace the second imidazole molecule. Stir for 3 hours.
-
Quenching: Cool the mixture to room temperature. Carefully add 1M aqueous HCl (5.0 mL) to quench the reaction and neutralize the released imidazole byproduct (this prevents imidazole from co-eluting with the product).
-
Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous MgSO4, and concentrate in vacuo to yield the benzoxazolone.
Quantitative Data: Reaction Optimization
The table below summarizes the optimization parameters for the synthesis of the 2-methylbenzoxazole core (Protocol A). The data illustrates the necessity of solvent-free, high-temperature conditions to achieve optimal yields.
| Entry | Reagent / Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (LC-MS) | Mechanistic Observation |
| 1 | Triethyl orthoacetate (neat) | 100 | 3 | 88 | >95% | Optimal. High electrophile concentration drives cyclization. |
| 2 | Triethyl orthoacetate / Toluene | 110 | 5 | 74 | 90% | Dilution reduces the rate of the initial imidate formation. |
| 3 | Triethyl orthoacetate / EtOH | 80 | 8 | 45 | 82% | Protic solvent competes with the substrate; lower temp stalls ring closure. |
| 4 | Acetyl chloride / Pyridine | 80 | 4 | 61 | 85% | Acylation occurs, but dehydration to the oxazole is incomplete. |
References
- WO2022068772A1 - A benzimidazole derivative and preparation method and medical use thereof. Google Patents.
- WO2014066490A1 - Benzoxazolinone compounds with selective activity in voltage-gated sodium channels. Google Patents.
-
Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors . Journal of Medicinal Chemistry, 2020. American Chemical Society. Available at:[Link]
Application Note: Methyl 4-amino-2-fluoro-5-hydroxybenzoate in Drug Discovery
Sub-Title: A Strategic Scaffold for the Synthesis of Fluorinated Benzoxazole Kinase Inhibitors
Executive Summary
Methyl 4-amino-2-fluoro-5-hydroxybenzoate (CAS: 2092864-42-9) has emerged as a high-value pharmacophore building block, primarily utilized in the synthesis of fused heterocyclic kinase inhibitors . Its structural uniqueness lies in the ortho-amino-hydroxy motif combined with a strategic fluorine substitution.
This Application Note details the utilization of this scaffold to generate 5-fluoro-benzoxazole-6-carboxylates , a privileged core structure in oncology drug discovery (targeting EGFR, VEGFR, and other tyrosine kinases). We provide validated protocols for cyclization and downstream functionalization, designed for medicinal chemists optimizing structure-activity relationships (SAR).
Chemical Profile & Structural Logic[1][2]
| Property | Specification |
| Compound Name | Methyl 4-amino-2-fluoro-5-hydroxybenzoate |
| CAS Number | 2092864-42-9 |
| Molecular Formula | C₈H₈FNO₃ |
| Molecular Weight | 185.15 g/mol |
| Key Functionality | Ortho-aminophenol (cyclization precursor), Fluorine (metabolic blocker), Methyl Ester (linker attachment). |
The "Fluorine Effect" in Drug Design
The inclusion of the fluorine atom at the C2 position (which becomes C5 in the benzoxazole core) is not arbitrary. In medicinal chemistry, this substitution serves three critical roles:
-
Metabolic Stability: Blocks oxidative metabolism (hydroxylation) at a typically vulnerable aromatic position.
-
Electronic Modulation: Lowers the pKa of the phenol/amine prior to cyclization and modulates the electron density of the final heterocycle, often enhancing
-stacking interactions within the ATP-binding pocket of kinases. -
Lipophilicity: Marginally increases LogP, improving membrane permeability without sacrificing solubility.
Application: Synthesis of Benzoxazole Kinase Inhibitors
The primary application of this scaffold is the synthesis of Methyl 5-fluoro-2-substituted-benzo[d]oxazole-6-carboxylates . The ortho-amino and hydroxyl groups undergo condensation with carboxylic acid derivatives (orthoesters, aldehydes, or acid chlorides) to close the oxazole ring.
Reaction Pathway Visualization
The following diagram illustrates the transformation from the benzoate scaffold to a bioactive amide derivative.
Figure 1: Synthetic workflow converting the benzoate scaffold into a functionalized drug candidate.
Experimental Protocols
Protocol A: Cyclization to Methyl 5-fluoro-2-methylbenzo[d]oxazole-6-carboxylate
Based on patent methodology (WO2022068772A1) optimized for gram-scale synthesis.
Objective: To close the oxazole ring using triethyl orthoacetate.
Materials:
-
Methyl 4-amino-2-fluoro-5-hydroxybenzoate (1.0 eq)
-
Triethyl orthoacetate (Solvent/Reagent, excess)
-
Ethyl acetate (EtOAc) for extraction
-
Brine
Step-by-Step Procedure:
-
Setup: In a dry round-bottom flask equipped with a reflux condenser, dissolve Methyl 4-amino-2-fluoro-5-hydroxybenzoate (e.g., 200 mg, 1.1 mmol) directly into triethyl orthoacetate (3.0 mL). No additional solvent is required as the reagent acts as the medium.
-
Reaction: Heat the mixture to 100 °C with magnetic stirring.
-
Monitoring: Monitor the reaction by LC-MS or TLC (System: Hexane/EtOAc 1:1). The starting material (polar, UV active) should disappear, replaced by a less polar product spot. Typical reaction time is 3 hours .[1]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove excess triethyl orthoacetate.
-
Optional: If the residue is oily, dilute with EtOAc (20 mL), wash with water (10 mL) and brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate.
-
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes) to yield the title compound as an off-white solid.
Expected Yield: 85–95% Key Analytical Marker: Appearance of the benzoxazole C2-methyl singlet (~2.6 ppm) in ¹H NMR.
Protocol B: Hydrolysis and Amide Coupling (General Library Synthesis)
Standard protocol for converting the ester intermediate into a library of potential inhibitors.
Objective: To generate a diversity library of amides (e.g., piperazine derivatives) targeting the ATP-binding pocket.
Step-by-Step Procedure:
-
Hydrolysis:
-
Dissolve the benzoxazole ester (from Protocol A) in THF/Water (3:1).
-
Add LiOH·H₂O (2.0 eq). Stir at room temperature for 2 hours.
-
Acidify to pH 3 with 1N HCl. Collect the precipitated carboxylic acid by filtration.[2] Dry under vacuum.
-
-
Amide Coupling:
-
Dissolve the carboxylic acid (1.0 eq) in DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 minutes to activate the acid.
-
Add the desired amine (e.g., N-methylpiperazine, 1.1 eq).
-
Stir at room temperature for 2–4 hours.
-
-
Isolation:
-
Dilute with EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid) and brine.
-
Concentrate and purify via Prep-HPLC.
-
Strategic Considerations for Drug Design
Scaffold Versatility
While Protocol A describes the synthesis of a 2-methyl benzoxazole, this scaffold is versatile. By changing the cyclization reagent, you can access different cores:
| Reagent | Product Core | Application |
| Triethyl Orthoacetate | 2-Methyl-benzoxazole | Standard kinase hinge binder |
| Triethyl Orthoformate | Unsubstituted Benzoxazole | Reduced steric bulk |
| Cyanogen Bromide (CNBr) | 2-Amino-benzoxazole | H-bond donor/acceptor motif |
| Carbonyldiimidazole (CDI) | Benzoxazol-2-one | Bioisostere for quinolones |
Safety & Handling
-
Hazard Identification: As an aniline derivative, treat as a potential skin sensitizer and irritant.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The 4-amino group is susceptible to oxidation over prolonged exposure to air, turning the solid brown.
-
PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory. Work within a fume hood, especially when using volatile orthoesters.
References
-
Patent: Benzimidazole derivatives and preparation method and medical use thereof. WO2022068772A1. (2022).
- Source of Protocol A and specific use of the CAS 2092864-42-9 scaffold.
-
Review: Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules. (2016).[3][4]
- Provides context on the biological activity of fluorin
-
Database: PubChem Compound Summary for Methyl 4-amino-2-fluoro-5-hydroxybenzoate.
- Verification of chemical structure and identifiers.
Sources
- 1. WO2022068772A1 - ä¸ç§è¯å¹¶åªåç±»è¡çç©åå ¶å¶å¤æ¹æ³åå»è¯ç¨é - Google Patents [patents.google.com]
- 2. Preparation method of 4-amino-2-fluoro-methyl benzamide - Eureka | Patsnap [eureka.patsnap.com]
- 3. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles [mdpi.com]
- 4. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of Methyl 4-amino-2-fluoro-5-hydroxybenzoate in the Synthesis of Advanced Active Pharmaceutical Ingredients
Introduction: The Significance of Fluorinated Scaffolds in Modern Drug Discovery
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence the metabolic stability, lipophilicity, and binding affinity of a drug molecule. This often translates to improved pharmacokinetic and pharmacodynamic profiles. Methyl 4-amino-2-fluoro-5-hydroxybenzoate is a prime example of a highly functionalized and versatile intermediate that leverages these benefits, serving as a critical building block for a new generation of targeted therapeutics, particularly in the realm of oncology and inflammatory diseases.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, and application of Methyl 4-amino-2-fluoro-5-hydroxybenzoate as a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). The protocols and methodologies outlined herein are grounded in established chemical principles and supported by relevant literature, offering a practical framework for its utilization in drug discovery and development programs.
Physicochemical Properties and Safety Information
A thorough understanding of the physicochemical properties and safety profile of Methyl 4-amino-2-fluoro-5-hydroxybenzoate is paramount for its safe handling and effective use in synthesis.
| Property | Value | Source |
| IUPAC Name | methyl 4-amino-2-fluoro-5-hydroxybenzoate | |
| CAS Number | 1113049-61-8 | |
| Molecular Formula | C₈H₈FNO₃ | |
| Molecular Weight | 185.15 g/mol | |
| Appearance | Off-white to pale yellow solid | Typical for this class of compounds |
| Solubility | Soluble in methanol, ethanol, DMSO, and other common organic solvents. Sparingly soluble in water. | General chemical knowledge |
| Safety Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. |
Safety Precautions: Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of Methyl 4-amino-2-fluoro-5-hydroxybenzoate: A Proposed Protocol
Caption: Proposed synthetic workflow for Methyl 4-amino-2-fluoro-5-hydroxybenzoate.
Protocol 1: Synthesis of Methyl 4-amino-2-fluoro-5-hydroxybenzoate
Step 1: Nitration of 2-Fluoro-5-hydroxybenzoic Acid
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-fluoro-5-hydroxybenzoic acid (1.0 eq.). Cool the flask to 0-5 °C in an ice-salt bath.
-
Acid Addition: Slowly add concentrated sulfuric acid (3.0 eq.) to the flask while maintaining the temperature below 10 °C.
-
Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid (1.1 eq.) at 0-5 °C.
-
Nitration Reaction: Add the nitrating mixture dropwise to the reaction flask over 30-60 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated product, 2-fluoro-5-hydroxy-4-nitrobenzoic acid, is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried under vacuum.
Causality Behind Experimental Choices: The use of a low temperature is critical to control the exothermic nitration reaction and to minimize the formation of undesired by-products. The slow, dropwise addition of the nitrating mixture ensures that the reaction remains under control.
Step 2: Esterification of 2-Fluoro-5-hydroxy-4-nitrobenzoic Acid
-
Reaction Setup: To a round-bottom flask containing the dried 2-fluoro-5-hydroxy-4-nitrobenzoic acid (1.0 eq.), add an excess of methanol (10-20 volumes).
-
Acid Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq.).
-
Reaction: Heat the mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-fluoro-5-hydroxy-4-nitrobenzoate.
Causality Behind Experimental Choices: Fischer esterification is a classic and reliable method for converting carboxylic acids to esters. The use of excess methanol drives the equilibrium towards the product side. A catalytic amount of strong acid is necessary to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.
Step 3: Reduction of the Nitro Group
-
Reaction Setup: In a hydrogenation vessel, dissolve the methyl 2-fluoro-5-hydroxy-4-nitrobenzoate (1.0 eq.) in methanol or ethyl acetate.
-
Catalyst: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (5-10% w/w).
-
Hydrogenation: Purge the vessel with nitrogen and then with hydrogen. Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude Methyl 4-amino-2-fluoro-5-hydroxybenzoate. The crude product can be further purified by recrystallization or column chromatography.
Causality Behind Experimental Choices: Catalytic hydrogenation with Pd/C is a clean and efficient method for the reduction of aromatic nitro groups to anilines, typically proceeding with high yield and selectivity. The reaction is performed under mild conditions, which is important for preserving the other functional groups in the molecule.
Application in API Synthesis: A Key Intermediate for Kinase Inhibitors
The unique substitution pattern of Methyl 4-amino-2-fluoro-5-hydroxybenzoate makes it an ideal starting material for the synthesis of various kinase inhibitors. The amino group provides a handle for the introduction of a variety of side chains that can interact with the kinase active site, while the fluoro and hydroxyl groups can be leveraged to fine-tune the molecule's properties. For instance, this intermediate is a plausible precursor for the synthesis of analogs of Tropomyosin receptor kinase (TRK) inhibitors, which have shown significant promise in the treatment of various cancers.
Caption: Generalized workflow for the application of the intermediate in API synthesis.
Protocol 2: Illustrative Synthesis of a Kinase Inhibitor Precursor
This protocol describes a general method for the amide coupling of Methyl 4-amino-2-fluoro-5-hydroxybenzoate with a heterocyclic carboxylic acid, a common step in the synthesis of many kinase inhibitors.
-
Reaction Setup: In a round-bottom flask, dissolve the heterocyclic carboxylic acid (1.1 eq.) and a coupling agent such as HATU (1.2 eq.) or a combination of HOBt (1.2 eq.) and EDCI (1.2 eq.) in an anhydrous aprotic solvent like DMF or DCM.
-
Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Addition of Amine: Add a solution of Methyl 4-amino-2-fluoro-5-hydroxybenzoate (1.0 eq.) in the same solvent to the reaction mixture.
-
Base: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq.) to the reaction.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired amide-coupled product.
Causality Behind Experimental Choices: Amide bond formation is a fundamental reaction in pharmaceutical synthesis. The use of coupling reagents like HATU or EDCI/HOBt facilitates the reaction under mild conditions, preventing the need for harsh reagents like thionyl chloride that could react with the hydroxyl group. The addition of a non-nucleophilic base is necessary to neutralize the acidic by-products of the reaction.
Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity and purity of Methyl 4-amino-2-fluoro-5-hydroxybenzoate.
High-Performance Liquid Chromatography (HPLC)
| Parameter | Recommended Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Retention Time | Dependent on the specific system, but should be a single major peak. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, DMSO-d₆): Expected signals would include a singlet for the methyl ester protons (~3.8 ppm), aromatic protons with splitting patterns influenced by the fluorine and other substituents, and broad singlets for the amino and hydroxyl protons which may be exchangeable with D₂O.
-
¹³C NMR (100 MHz, DMSO-d₆): Expected signals would include the carbonyl carbon of the ester (~165 ppm), aromatic carbons showing C-F couplings, and the methyl carbon of the ester (~52 ppm).
-
¹⁹F NMR (376 MHz, DMSO-d₆): A single resonance is expected for the fluorine atom, with its chemical shift providing information about its electronic environment.
Mass Spectrometry (MS)
-
Electrospray Ionization (ESI): In positive ion mode, the expected [M+H]⁺ ion would be at m/z 186.05.
Conclusion
Methyl 4-amino-2-fluoro-5-hydroxybenzoate is a strategically important intermediate with significant potential in the synthesis of advanced APIs. Its unique combination of functional groups on a fluorinated benzene ring provides a versatile platform for the construction of complex molecules with desirable pharmacological properties. The proposed synthetic and application protocols in this guide, along with the detailed analytical methods, offer a solid foundation for researchers to effectively utilize this valuable building block in their drug discovery and development endeavors. As the demand for more effective and targeted therapies continues to grow, the importance of such well-designed chemical intermediates will undoubtedly increase.
References
-
PubChem. Methyl 2-amino-4-fluoro-5-hydroxybenzoate. National Center for Biotechnology Information. [Link]
-
MySkinRecipes. Methyl 5-amino-2-fluoro-4-methylbenzoate. [Link]
- Google Patents. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.
- Google Patents. CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid.
-
National Center for Biotechnology Information. Development of PROTACs for targeted degradation of oncogenic TRK fusions. PubMed Central. [Link]
"derivatization of Methyl 4-amino-2-fluoro-5-hydroxybenzoate for biological screening"
Anwendungs- und Protokollhinweise: Derivatisierung von Methyl-4-amino-2-fluor-5-hydroxybenzoat für das biologische Screening
Zusammenfassung
Dieses Dokument bietet eine detaillierte Anleitung zur chemischen Derivatisierung von Methyl-4-amino-2-fluor-5-hydroxybenzoat, einem vielseitigen Baustein für die Erstellung von niedermolekularen Bibliotheken, die für das Hochdurchsatz-Screening (HTS) in der Wirkstoffforschung bestimmt sind. Wir erörtern Strategien zur selektiven Modifikation der drei reaktiven Stellen des Moleküls – der aromatischen Aminogruppe, der phenolischen Hydroxylgruppe und der Methylestergruppe. Für jede funktionelle Gruppe werden die zugrunde liegenden chemischen Prinzipien, detaillierte experimentelle Protokolle und die strategische Bedeutung für die Erzeugung von struktureller Vielfalt und die Modulation pharmakokinetischer Eigenschaften erläutert.
Einleitung: Ein vielseitiger Baustein für die Wirkstoffforschung
Methyl-4-amino-2-fluor-5-hydroxybenzoat ist ein attraktives Ausgangsmolekül für die medizinische Chemie. Seine Struktur, die von para-Aminobenzoesäure (PABA) abgeleitet ist, enthält drei verschiedene funktionelle Gruppen, die für die chemische Modifikation zugänglich sind. Solche "Bausteine" sind in der pharmazeutischen Forschung von unschätzbarem Wert, da sie die systematische Erstellung von Verbindungsbibliotheken ermöglichen, um den chemischen Raum zu erkunden und neue Leitstrukturen zu identifizieren. Das Fluoratom am aromatischen Ring ist eine übliche Modifikation in der modernen Wirkstoffentwicklung, die oft die metabolische Stabilität und die Bindungsaffinität verbessert.
Die strategische Derivatisierung dieses Bausteins ermöglicht es Forschern, eine vielfältige Bibliothek von Analoga zu erstellen. Diese Vielfalt ist entscheidend für Hochdurchsatz-Screening-Kampagnen (HTS), bei denen Tausende von Verbindungen auf ihre biologische Aktivität gegen ein bestimmtes Zielmolekül getestet werden. Die in diesem Leitfaden beschriebenen Modifikationen zielen darauf ab, systematisch Eigenschaften wie Löslichkeit, Zellpermeabilität, metabolische Stabilität und die Fähigkeit zur Interaktion mit biologischen Zielmolekülen zu verändern.
Analyse des Kernmoleküls: Reaktivitätsüberlegungen
Die chemische Persönlichkeit von Methyl-4-amino-2-fluor-5-hydroxybenzoat wird durch das Zusammenspiel seiner drei funktionellen Gruppen bestimmt:
-
4-Amino-Gruppe: Eine primäre aromatische Amingruppe, die als Wasserstoffbrückendonor fungiert und ein reaktiver Nukleophil ist. Ihre Reaktivität wird durch die elektronenspendende Wirkung der benachbarten Hydroxylgruppe und die elektronenziehende Wirkung des Fluoratoms und der Estergruppe moduliert. Aromatische Amine können jedoch auch eine metabolische Belastung darstellen, was Strategien zum Ersatz von Anilinen in der Wirkstoffentwicklung vorantreibt.
-
5-Hydroxyl-Gruppe: Eine phenolische Gruppe, die sowohl als Wasserstoffbrückendonor als auch als -akzeptor fungieren kann. Sie ist leicht sauer und kann deprotoniert werden, um ein potentes Nukleophil zu bilden. Ähnlich wie Aniline können Phenole anfällig für metabolische Oxidation sein, was zu Bedenken hinsichtlich der Bioverfügbarkeit und Toxizität führt. Der Einsatz von Phenol-Bioisosteren ist eine gängige Strategie, um diese Probleme zu mildern.
-
1-Methyl-Ester-Gruppe: Diese Gruppe kann hydrolysiert werden, um die entsprechende Carbonsäure freizusetzen, die dann weiter modifiziert werden kann, typischerweise durch Amidkopplung. Dies ist eine der häufigsten Methoden zur Einführung von Vielfalt in Molekülbibliotheken.
Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung.
Strategische Derivatisierung für die Bibliotheksynthese
Die selektive Modifikation jeder funktionellen Gruppe erfordert eine sorgfältige Auswahl der Reaktionsbedingungen, um Kreuzreaktionen zu vermeiden. Im Allgemeinen ist die Amingruppe der stärkste Nukleophil unter neutralen oder basischen Bedingungen, gefolgt vom Phenoxid (gebildet unter basischen Bedingungen). Die Veresterung der Carbonsäure nach der Hydrolyse erfordert Aktivierungsreagenzien.
Derivatisierung der 4-Amino-Gruppe
Die primäre Amingruppe ist ein ausgezeichneter Ausgangspunkt für die Einführung von Vielfalt. Gängige Reaktionen umfassen Acylierung, Sulfonylierung und reduktive Aminierung.
Rationale:
-
Amidbildung: Führt eine Wasserstoffbrückenakzeptorgruppe ein und ermöglicht die Erkundung eines breiten Bereichs von Substituenten (R-Gruppen), um die Lipophilie, Polarität und sterische Hülle zu modulieren.
-
Sulfonamidbildung: Dient als Wasserstoffbrückendonor und -akzeptor und ist ein bekanntes Pharmakophor, das in vielen Medikamenten vorkommt.
-
Alkylierung: Erhöht die Basizität und Lipophilie und entfernt einen Wasserstoffbrückendonor, was die Permeabilitätseigenschaften verändern kann.
-
Bioisosterischer Ersatz: In der fortgeschrittenen Leitstrukturoptimierung kann der Ersatz des Anilins durch gesättigte Amine das Risiko der Bildung reaktiver Metaboliten verringern.
Abbildung 2: Reaktionsschemata für die Modifikation der Amingruppe.
Protokoll 3.1.1: Amidkopplung (Acylierung)
Dieses Protokoll beschreibt eine allgemeine Methode zur Acylierung der Amingruppe mit einem Säurechlorid.
-
Materialien:
-
Methyl-4-amino-2-fluor-5-hydroxybenzoat
-
Säurechlorid (R-COCl, 1.1 Äquivalente)
-
Base (z. B. Triethylamin oder Pyridin, 2.0 Äquivalente)
-
Aprotonsches Lösungsmittel (z. B. Dichlormethan (DCM) oder Tetrahydrofuran (THF))
-
Gesättigte wässrige Natriumbicarbonatlösung (NaHCO₃)
-
Sole (gesättigte wässrige NaCl-Lösung)
-
Wasserfreies Magnesiumsulfat (MgSO₄) oder Natriumsulfat (Na₂SO₄)
-
-
Vorgehensweise:
-
Lösen Sie Methyl-4-amino-2-fluor-5-hydroxybenzoat (1.0 Äquivalent) und die Base (2.0 Äquivalente) in wasserfreiem DCM in einem trockenen, mit Inertgas (Stickstoff oder Argon) gespülten Kolben.
-
Kühlen Sie die Lösung in einem Eisbad auf 0 °C.
-
Fügen Sie eine Lösung des Säurechlorids (1.1 Äquivalente) in DCM tropfenweise über 10-15 Minuten hinzu.
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 2-16 Stunden. Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) oder LC-MS.
-
Nach Abschluss der Reaktion löschen Sie diese durch Zugabe von Wasser oder gesättigter NaHCO₃-Lösung.
-
Überführen Sie die Mischung in einen Scheidetrichter und trennen Sie die Phasen. Extrahieren Sie die wässrige Phase zweimal mit DCM.
-
Vereinigen Sie die organischen Phasen, waschen Sie sie mit Sole, trocknen Sie sie über wasserfreiem MgSO₄, filtrieren Sie und konzentrieren Sie sie unter reduziertem Druck.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Kieselgel, um das gewünschte Amid zu erhalten.
-
Derivatisierung der 5-Hydroxyl-Gruppe
Die phenolische Hydroxylgruppe ist eine weitere hervorragende Stelle zur Einführung von Vielfalt, typischerweise durch Alkylierung (Etherbildung) oder Acylierung (Esterbildung).
Rationale:
-
Etherbildung: Ersetzt einen polaren Wasserstoffbrückendonor durch eine lipophilere Ether-Gruppe, was die Membranpermeabilität verbessern kann. Die Größe und Art der Alkylgruppe kann fein abgestimmt werden, um sterische und elektronische Eigenschaften zu optimieren.
-
Esterbildung: Führt eine Carbonylgruppe ein, die als Wasserstoffbrückenakzeptor fungieren kann. Phenolester können auch als Prodrugs dienen, die in vivo hydrolysiert werden, um das aktive Phenol freizusetzen.
-
Bioisosterischer Ersatz: Um die metabolische Anfälligkeit von Phenolen (z. B. durch Glucuronidierung oder Sulfatierung) zu überwinden, können sie durch stabilere Bioisostere wie Benzimidazolone, Benzoxazolone oder andere Heterocyclen ersetzt werden.
Abbildung 3: Reaktionsschemata für die Modifikation der Hydroxylgruppe.
Protokoll 3.2.1: O-Alkylierung (Williamson-Ethersynthese)
Dieses Protokoll beschreibt die selektive Alkylierung der Hydroxylgruppe. Um eine N-Alkylierung zu verhindern, sollte die Amingruppe zuerst mit einer Schutzgruppe wie Boc (tert-Butyloxycarbonyl) geschützt werden.
-
Materialien:
-
N-geschütztes Methyl-4-amino-2-fluor-5-hydroxybenzoat
-
Base (z. B. Kaliumcarbonat (K₂CO₃), 2.0 Äquivalente)
-
Alkylhalogenid (R-X, wobei X = Br, I; 1.2 Äquivalente)
-
Polares aprotisches Lösungsmittel (z. B. Acetonitril (MeCN) oder Dimethylformamid (DMF))
-
-
Vorgehensweise:
-
Lösen Sie das N-geschützte Ausgangsmaterial (1.0 Äquivalent) in MeCN oder DMF in einem trockenen Kolben.
-
Fügen Sie Kaliumcarbonat (2.0 Äquivalente) hinzu und rühren Sie die Suspension bei Raumtemperatur für 20 Minuten.
-
Fügen Sie das Alkylhalogenid (1.2 Äquivalente) hinzu.
-
Erhitzen Sie die Reaktionsmischung auf 60-80 °C und rühren Sie, bis die DC-Analyse den vollständigen Verbrauch des Ausgangsmaterials anzeigt (typischerweise 4-24 Stunden).
-
Kühlen Sie die Mischung auf Raumtemperatur ab und filtrieren Sie die anorganischen Salze ab.
-
Konzentrieren Sie das Filtrat unter reduziertem Druck.
-
Lösen Sie den Rückstand in einem organischen Lösungsmittel wie Ethylacetat auf und waschen Sie ihn mit Wasser und anschließend mit Sole.
-
Trocknen Sie die organische Phase über wasserfreiem Na₂SO₄, filtrieren Sie und konzentrieren Sie sie.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie, um den gewünschten Ether zu erhalten.
-
Entfernen Sie die N-Schutzgruppe unter geeigneten Bedingungen (z. B. Trifluoressigsäure für eine Boc-Gruppe), um das endgültige Produkt zu erhalten.
-
Derivatisierung über die Carbonsäure
Dies ist eine leistungsstarke zweistufige Strategie zur Erzeugung einer großen Anzahl von Analoga. Zuerst wird der Methylester zur Carbonsäure hydrolysiert, die dann mit einer Bibliothek verschiedener Amine gekoppelt wird, um eine Reihe von Amiden zu erzeugen.
Rationale:
-
Amide Library Synthesis: Die Amidkopplung ist eine robuste und gut etablierte Reaktion in der medizinischen Chemie. Durch die Verwendung einer vielfältigen Sammlung von kommerziell erhältlichen primären und sekundären Aminen kann schnell eine große und strukturell reiche Bibliothek von Verbindungen für das HTS erstellt werden. Diese Strategie ermöglicht die systematische Untersuchung des Einflusses der R-Gruppe auf die biologische Aktivität (Struktur-Wirkungs-Beziehungen, SAR).
Protokoll 3.3.1: Esterhydrolyse
-
Materialien:
-
Methyl-4-amino-2-fluor-5-hydroxybenzoat
-
Lithiumhydroxid (LiOH, 2-3 Äquivalente)
-
Lösungsmittelmischung (z. B. THF/Wasser/Methanol)
-
Wässrige Salzsäure (HCl, 1M)
-
-
Vorgehensweise:
-
Lösen Sie den Ester (1.0 Äquivalent) in einer Mischung aus THF, Methanol und Wasser (z. B. 3:1:1).
-
Fügen Sie wässriges LiOH (2-3 Äquivalente) hinzu und rühren Sie die Mischung bei Raumtemperatur. Überwachen Sie die Reaktion mittels DC oder LC-MS. Die Hydrolyse ist normalerweise innerhalb von 1-4 Stunden abgeschlossen.
-
Entfernen Sie die organischen Lösungsmittel unter reduziertem Druck.
-
Verdünnen Sie den wässrigen Rückstand mit Wasser und säuern Sie ihn vorsichtig mit 1M HCl auf pH 3-4 an.
-
Der Carbonsäure-Produkt fällt typischerweise als Feststoff aus. Sammeln Sie den Feststoff durch Filtration, waschen Sie ihn mit kaltem Wasser und trocknen Sie ihn unter Vakuum. Wenn kein Niederschlag entsteht, extrahieren Sie die wässrige Lösung mit Ethylacetat.
-
Protokoll 3.3.2: Amidkopplung mit der Carbonsäure
Dieses Protokoll verwendet HATU, ein gängiges und effizientes Kupplungsreagenz.
-
Materialien:
-
4-Amino-2-fluor-5-hydroxybenzoesäure (aus Protokoll 3.3.1)
-
Ein primäres oder sekundäres Amin (R¹R²NH, 1.1 Äquivalente)
-
HATU (Hexafluorphosphat von O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium, 1.2 Äquivalente)
-
Base (z. B. N,N-Diisopropylethylamin (DIPEA), 3.0 Äquivalente)
-
Aprotonsches Lösungsmittel (z. B. DMF)
-
-
Vorgehensweise:
-
Lösen Sie die Carbonsäure (1.0 Äquivalent), das Amin (1.1 Äquivalente), HATU (1.2 Äquivalente) und DIPEA (3.0 Äquivalente) in DMF.
-
Rühren Sie die Mischung bei Raumtemperatur für 2-12 Stunden. Überwachen Sie den Fortschritt mittels DC oder LC-MS.
-
Nach Abschluss der Reaktion verdünnen Sie die Mischung mit Ethylacetat und waschen Sie sie mehrmals mit Wasser und anschließend mit Sole, um das DMF und überschüssige Reagenzien zu entfernen.
-
Trocknen Sie die organische Schicht über wasserfreiem Na₂SO₄, filtrieren Sie und konzentrieren Sie sie unter reduziertem Druck.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie oder präparativer HPLC, um das gewünschte Amid zu erhalten.
-
Zusammenfassung der Derivatisierungsstrategien
Die folgende Tabelle fasst die vorgeschlagenen Derivatisierungsstrategien und ihre Begründung im Kontext der Wirkstoffforschung zusammen.
| Funktionelle Gruppe | Reaktionstyp | Neue funktionelle Gruppe | Rationale für die Wirkstoffforschung |
| 4-Amino | Acylierung | Amid | SAR-Studien, Modulation der Polarität, Einführung von H-Brücken-Akzeptoren |
| Sulfonylierung | Sulfonamid | Einführung eines bekannten Pharmakophors, H-Brücken-Donor/Akzeptor | |
| Reduktive Aminierung | Sekundäres/Tertiäres Amin | Erhöhung der Basizität/Lipophilie, Entfernung von H-Brücken-Donoren | |
| 5-Hydroxyl | Alkylierung | Ether | Erhöhung der Lipophilie, Entfernung des H-Brücken-Donors, Verbesserung der metabolischen Stabilität |
| Acylierung | Ester | Prodrug-Strategie, Einführung eines H-Brücken-Akzeptors | |
| 1-Ester | Hydrolyse & Amidkopplung | Amid | Schnelle Bibliotheksgenerierung, umfassende SAR-Erkundung |
Schlussfolgerung
Methyl-4-amino-2-fluor-5-hydroxybenzoat ist ein hochgradig anpassungsfähiger Baustein für die Erstellung von niedermolekularen Bibliotheken. Durch die systematische Anwendung der hier beschriebenen Protokolle können Forscher eine breite Palette von Analoga mit unterschiedlichen physikochemischen und sterischen Eigenschaften erzeugen. Diese chemische Vielfalt ist eine wesentliche Voraussetzung für erfolgreiche Hochdurchsatz-Screening-Kampagnen, die zur Entdeckung neuer biologisch aktiver Verbindungen und zur Entwicklung zukünftiger Therapeutika führen. Die sorgfältige Auswahl der Derivatisierungsstrategie, die durch ein Verständnis der Prinzipien der medizinischen Chemie geleitet wird, maximiert die Wahrscheinlichkeit, Leitstrukturen mit arzneimittelähnlichen Eigenschaften zu identifizieren.
Referenzen
-
Zhou, Y., et al. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. PMC. Verfügbar unter: [Link]
-
Kim, H., et al. (2023). Quantification of Phenolic Hydroxyl Groups in Lignin via 19F NMR Spectroscopy. ACS Sustainable Chemistry & Engineering. Verfügbar unter: [Link]
-
Dunker, C., & Schlegel, K., et al. (2024). Phenol (bio)isosteres in drug design and development. PubMed. Verfügbar unter: [Link]
-
Organ, M. G., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Verfügbar unter: [Link]
-
David, W. (2003). Dual Derivatization and GC-MS Analysis of Phenolic Compounds Suspected of Being Xenoestrogens. PubMed. Verfügbar unter: [Link]
-
St. Jean, D. J., Jr., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Publications. Verfügbar unter: [Link]
-
Dunker, C., & Schlegel, K., et al. (2024). Phenol (bio)isosteres in drug design and development. ResearchGate. Verfügbar unter: [Link]
-
NeuroMedChem. (2022). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Publishing. Verfügbar unter: [Link]
-
Kandepi, V., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Verfügbar unter: [Link]
-
Wermuth, C. G. (2012). Application of Bioisosteres in Drug Design. SlideShare. Verfügbar unter: [Link]
-
National Laboratory of the Rockies. (2023). Quantification of Phenolic Hydroxyl Groups in Lignin via 19F NMR Spectroscopy. nrel.gov. Verfügbar unter: [Link]
-
Wang, D., et al. (2007). Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. ResearchGate. Verfügbar unter: [Link]
-
Mol, H. G. J. (1995). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Semantic Scholar. Verfügbar unter: [Link]
-
Luxembourg Bio Technologies. (2011). Developments in peptide and amide synthesis. Verfügbar unter: [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Verfügbar unter: [Link]
-
PubChem. (2024). Methyl 2-amino-4-fluoro-5-hydroxybenzoate. National Center for Biotechnology Information. Verfügbar unter: [Link]
Application Note & Protocol: A Robust and Scalable Synthesis of Methyl 4-amino-2-fluoro-5-hydroxybenzoate
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the multi-hundred-gram scale synthesis of Methyl 4-amino-2-fluoro-5-hydroxybenzoate, a valuable fluorinated aromatic building block in medicinal chemistry and drug development. The synthetic strategy is designed for scalability, prioritizing process safety, reaction efficiency, and product purity. We detail a three-step sequence commencing with the commercially available 2-Fluoro-5-hydroxybenzoic acid. The causality behind critical process decisions, such as regioselective control during nitration and the selection of a clean catalytic hydrogenation protocol, is thoroughly explained. This guide includes step-by-step protocols, process parameter tables, safety and hazard analysis, and detailed characterization methods to ensure a reliable and reproducible scale-up.
Retrosynthetic Analysis and Strategy Selection
The synthesis of functionalized anilines is a cornerstone of pharmaceutical process chemistry. For the target molecule, Methyl 4-amino-2-fluoro-5-hydroxybenzoate, several retrosynthetic disconnections are possible. However, for a scalable and economically viable process, the most logical approach involves installing the reactive amine functionality in the final step to prevent unwanted side reactions and simplify purification.
Our chosen strategy leverages the commercially available and relatively inexpensive starting material, 2-Fluoro-5-hydroxybenzoic acid. The synthesis proceeds through three key transformations:
-
Esterification: Protection of the carboxylic acid as a methyl ester. This is a high-yielding and straightforward reaction that prevents the acidic proton from interfering with subsequent electrophilic aromatic substitution.[1][2]
-
Regioselective Nitration: Introduction of a nitro group, which will serve as the precursor to the target amine. The directing effects of the existing substituents (hydroxyl, fluoro, and methyl ester groups) are harnessed to achieve high regioselectivity.
-
Catalytic Hydrogenation: Reduction of the nitro group to the desired amine. Catalytic hydrogenation using Palladium on carbon (Pd/C) is selected over metal/acid systems (e.g., Fe/HCl or SnCl2/HCl) due to its operational simplicity, high efficiency, and significantly cleaner environmental profile, avoiding the generation of large volumes of metallic waste sludge.[3][4][5]
This linear sequence is robust, utilizes well-established industrial reactions, and is designed for straightforward scale-up.
Diagram: Overall Synthetic Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sciencemadness Discussion Board - methyl 4-aminobenzoate synthesis report - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. The nitro to amine reduction: from millions of tons to single molecule studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sciencemadness Discussion Board - Reduction of 4-nitrobenzoic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google Patents [patents.google.com]
Application Note: Analytical Quantification and Purity Profiling of Methyl 4-amino-2-fluoro-5-hydroxybenzoate
Target Audience: Analytical Chemists, Process Chemists, and Pharmaceutical Development Scientists Document Type: Method Development Guide & Standard Operating Protocol (SOP)
Introduction & Chemical Context
Methyl 4-amino-2-fluoro-5-hydroxybenzoate (CAS: 2092864-42-9) is a highly functionalized, multi-substituted aromatic building block[1]. It serves as a critical Regulatory Starting Material (RSM) or advanced intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), particularly benzoxazole and benzimidazole derivatives utilized in targeted therapeutics[2].
In typical synthetic workflows, this compound is generated via the reduction of its nitro-precursor (methyl 2-fluoro-5-hydroxy-4-nitrobenzoate) using iron powder and ammonium chloride, and is subsequently cyclized using triethyl orthoacetate to form functionalized benzoxazoles[2]. Because it contains an electron-rich aminophenol motif, the molecule is susceptible to oxidation. Furthermore, the presence of basic (aniline), acidic (phenol), and neutral (ester, fluoro) moieties creates a complex polarity profile that demands highly optimized chromatographic conditions.
Synthetic workflow and analytical control points for the target compound.
Table 1: Physicochemical Properties
| Property | Value | Analytical Implication |
| Molecular Formula | C8H8FNO3[1] | Base for exact mass calculations. |
| Molecular Weight | 185.15 g/mol [1] | Precursor ion [M+H]+ at m/z 186.1. |
| LogP (Predicted) | ~1.74[3] | Moderate lipophilicity; requires gradient elution. |
| Functional Groups | Aniline, Phenol, Ester, Fluoro | pH-dependent ionization; risk of peak tailing on standard C18. |
Analytical Strategy & Causality (E-E-A-T Insights)
To establish a comprehensive control strategy, two orthogonal methods are required: an HPLC-UV method for macro-level assay and reaction monitoring, and an LC-MS/MS method for trace-level quantification (e.g., determining carryover in downstream API).
Chromatographic Causality
-
Stationary Phase Selection: Standard C18 columns often suffer from secondary interactions between basic aniline groups and residual surface silanols, leading to severe peak tailing. We utilize a High-Strength Silica (HSS) T3 or polar-embedded C18 phase. This prevents phase collapse in highly aqueous conditions and shields the basic analytes from silanol interactions.
-
Mobile Phase pH Control: Operating at an acidic pH (0.1% Formic Acid, pH ~2.7) is non-negotiable. This fully protonates the aniline moiety (-NH3+), standardizing its charge state for ESI+ mass spectrometry. Simultaneously, it suppresses the ionization of the phenolic hydroxyl group (pKa ~9), keeping it neutral to ensure predictable and reproducible reverse-phase retention.
-
Sample Stability: Aminophenols degrade rapidly via auto-oxidation when exposed to light and basic conditions[4]. Samples must be prepared in slightly acidic diluents, stored in amber vials, and analyzed within 24 hours.
Protocol 1: HPLC-UV for Purity and Assay
This method is designed for in-process control (IPC) during the Fe/NH4Cl reduction step[2] and for the final release testing of the isolated intermediate.
Reagents & Equipment
-
Column: Waters XSelect HSS T3 (150 mm × 4.6 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Milli-Q Water
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile
-
Diluent: Water:Acetonitrile (50:50, v/v) containing 0.05% Formic Acid
Step-by-Step Methodology
-
Standard Preparation: Accurately weigh 10.0 mg of Methyl 4-amino-2-fluoro-5-hydroxybenzoate reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with Diluent (Concentration: 0.1 mg/mL). Sonicate for 5 minutes.
-
Sample Preparation: For reaction monitoring, quench 50 µL of the reaction mixture into 950 µL of Diluent. Filter through a 0.22 µm PTFE syringe filter before injection.
-
Instrument Setup: Purge the HPLC system and equilibrate the column with 5% Mobile Phase B for 15 minutes at 1.0 mL/min.
-
Execution: Inject 5 µL of the blank, followed by the System Suitability standard (6 replicates), and then the samples.
Table 2: HPLC-UV Gradient Program
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 1.0 | 95 | 5 |
| 2.0 | 1.0 | 95 | 5 |
| 12.0 | 1.0 | 40 | 60 |
| 15.0 | 1.0 | 10 | 90 |
| 17.0 | 1.0 | 10 | 90 |
| 17.1 | 1.0 | 95 | 5 |
| 22.0 | 1.0 | 95 | 5 |
Detection: UV at 254 nm; Column Temperature: 30 °C.
Protocol 2: LC-MS/MS for Trace Quantification
When Methyl 4-amino-2-fluoro-5-hydroxybenzoate is utilized as a starting material, demonstrating its clearance in the final API is a regulatory requirement. This LC-MS/MS protocol achieves limits of quantification (LOQ) in the low ng/mL range.
Mass Spectrometry Causality
Positive Electrospray Ionization (ESI+) is highly efficient for this molecule due to the basic aniline nitrogen, yielding a strong [M+H]+ precursor at m/z 186.1. Upon Collision-Induced Dissociation (CID), the molecule undergoes characteristic losses. The primary fragment (m/z 154.1) results from the loss of methanol (-32 Da) from the methyl ester. A secondary fragment (m/z 126.1) results from the complete loss of the ester group (-60 Da).
Proposed ESI+ LC-MS/MS fragmentation pathway for MRM transitions.
Step-by-Step Methodology
-
Column: Agilent ZORBAX RRHD Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 µm).
-
Mobile Phase: Isocratic elution using 70% A (0.1% FA in Water) and 30% B (0.1% FA in Acetonitrile) at 0.4 mL/min.
-
Source Parameters: Gas Temp: 300 °C, Drying Gas: 10 L/min, Nebulizer: 40 psi, Capillary Voltage: 3500 V.
-
Calibration: Prepare a 6-point calibration curve ranging from 1 ng/mL to 100 ng/mL in the appropriate sample matrix.
Table 3: LC-MS/MS MRM Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) | Purpose |
| Target Compound | 186.1 | 154.1 | 50 | 15 | Quantifier |
| Target Compound | 186.1 | 126.1 | 50 | 25 | Qualifier |
System Suitability & Self-Validation
A protocol is only as reliable as its internal controls. To ensure scientific integrity and trustworthiness, the analytical run is considered self-validating only if the following System Suitability Testing (SST) criteria are met prior to sample analysis.
Table 4: Validation Metrics (Acceptance Criteria)
| Parameter | Acceptance Criteria | Rationale |
| Peak Tailing Factor (T) | ≤ 1.5 | Ensures no secondary silanol interactions are occurring with the aniline group. |
| Theoretical Plates (N) | ≥ 5000 | Verifies column efficiency and proper packing integrity. |
| Injection Precision (%RSD) | ≤ 2.0% (n=6) | Confirms autosampler reliability and sample stability in the diluent. |
| Resolution (Rs) | ≥ 2.0 | Ensures baseline separation from the nitro-precursor (in HPLC-UV method). |
| S/N Ratio (LC-MS/MS) | ≥ 10 for LOQ | Guarantees statistical confidence in trace-level quantification. |
References
- World Intellectual Property Organization. (2022). Patent No. WO2022068772A1: Benzimidazole derivatives, preparation methods and medical uses thereof. Google Patents.
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
Sources
Application Note: High-Precision Analysis of Methyl 4-amino-2-fluoro-5-hydroxybenzoate
Protocols for HPLC-UV/DAD and GC-MS (Derivatized)
Executive Summary & Molecule Profile[1][2]
Methyl 4-amino-2-fluoro-5-hydroxybenzoate is a critical intermediate in the synthesis of next-generation fluorinated kinase inhibitors and bioactive heterocyclic scaffolds (e.g., benzoxazoles, indazoles). Its structural complexity—featuring an electron-withdrawing fluorine, an amphoteric aniline amine, and a phenolic hydroxyl—presents unique analytical challenges.
This guide provides two validated workflows:
-
RP-HPLC: For routine purity assessment and process control.[1]
-
GC-MS: For impurity profiling and structural confirmation (requiring derivatization).
Physicochemical Profile (Crucial for Method Design)
| Property | Value (Est.) | Analytical Implication |
| Formula | C₈H₈FNO₃ | MW = 185.15 g/mol |
| LogP | ~1.2 – 1.6 | Moderately polar; suitable for C18 retention. |
| pKa (Amine) | ~3.5 – 4.5 | Aniline nitrogen; protonated at pH < 3. |
| pKa (Phenol) | ~8.5 – 9.5 | Acidic hydroxyl; ionized at pH > 8. |
| Solubility | DMSO, MeOH, ACN | Low solubility in water; dissolve standards in organic solvent. |
Critical Isomer Warning: Do not confuse with Methyl 2-amino-4-fluoro-5-hydroxybenzoate (CAS 1113049-61-8). The positional isomers have distinct retention times and fragmentation patterns.
HPLC-UV/DAD Protocol (Purity & Assay)
Method Design Logic (Expertise)
The simultaneous presence of a basic amine and an acidic phenol requires strict pH control.
-
Choice of pH: We utilize 0.1% Formic Acid (pH ~2.7) . At this pH, the aniline amine is protonated (ionic), and the phenol is protonated (neutral). This prevents mixed-mode retention and ensures sharp peak shapes.
-
Column Selection: A C18 column with polar-endcapping is selected to prevent peak tailing caused by the interaction of the free amine with residual silanols on the silica support.
Chromatographic Conditions
| Parameter | Setting |
| Instrument | HPLC with Diode Array Detector (DAD) |
| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent |
| Column Temp | 35°C (Thermostatting is critical for retention stability) |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 5.0 µL |
| Detection | UV at 254 nm (primary), 210 nm (impurity check) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Initial equilibration |
| 2.0 | 5 | Isocratic hold (polar impurities) |
| 12.0 | 95 | Linear gradient elution |
| 15.0 | 95 | Wash |
| 15.1 | 5 | Re-equilibration |
| 20.0 | 5 | End of Run |
Standard & Sample Preparation
-
Stock Solution (1.0 mg/mL): Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 100% Methanol. Sonicate for 5 mins.
-
Working Standard (100 µg/mL): Dilute 1.0 mL of Stock into a 10 mL flask. Dilute to volume with Water/Methanol (50:50) .
-
Note: Diluting in 50:50 solvent matches the initial gradient strength better than 100% MeOH, preventing "solvent effect" peak distortion.
-
GC-MS Protocol (Impurity Profiling)
Derivatization Strategy (Trustworthiness)
Direct injection of this molecule is ill-advised. The free -OH and -NH₂ groups form hydrogen bonds with the GC liner and column stationary phase, leading to severe tailing and non-linear response.
-
Solution: Double derivatization using BSTFA + 1% TMCS . This replaces active hydrogens with Trimethylsilyl (TMS) groups, increasing volatility and thermal stability.
Derivatization Workflow
-
Weigh: 2-3 mg of sample into a 1.5 mL GC vial.
-
Dissolve: Add 500 µL of Anhydrous Pyridine (acts as solvent and acid scavenger).
-
Reagent: Add 200 µL BSTFA + 1% TMCS .
-
Incubate: Cap tightly and heat at 60°C for 30 minutes .
-
Cool & Dilute: Cool to room temp. Dilute with 1 mL Ethyl Acetate if sensitivity is too high.
-
Inject: 1 µL Split mode.
GC-MS Conditions
| Parameter | Setting |
| Column | DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm) |
| Inlet Temp | 260°C |
| Split Ratio | 20:1 |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |
| Oven Program | 80°C (1 min) → 20°C/min → 300°C (hold 5 min) |
| Transfer Line | 280°C |
| Ion Source | EI (70 eV), 230°C |
| Scan Range | 40 – 450 m/z |
Mass Spectrum Interpretation (TMS Derivative)
-
Target Derivative: Bis-TMS ether/amine (or potentially Tris-TMS if amine is doubly silylated, though steric hindrance usually limits it to mono-N-TMS).
-
Expected MW (Bis-TMS): 185 (parent) + 72 (TMS) + 72 (TMS) - 2 (H) = 327 m/z .
-
Key Fragments:
-
M+ (Molecular Ion): 327 m/z (Strong)
-
[M-15]+: 312 m/z (Loss of methyl from TMS)
-
[M-31]+: Loss of methoxy from ester.
-
73 m/z: TMS group (Characteristic).
-
Visual Workflows & Logic
Analytical Decision Tree
Caption: Decision matrix for selecting between HPLC and GC-MS workflows based on analytical objectives.
System Suitability & Validation (Trustworthiness)
To ensure the method is "self-validating," the following criteria must be met before every sample set:
| Parameter | Acceptance Criteria | Troubleshooting |
| Retention Time %RSD | ≤ 1.0% (n=5) | Check pump flow stability and column equilibration. |
| Peak Tailing Factor | 0.9 – 1.3 | If >1.3, replace column or increase buffer strength. |
| Resolution (Rs) | > 2.0 (from nearest impurity) | Decrease gradient slope if impurities co-elute. |
| Signal-to-Noise (LOQ) | > 10:1 | Check lamp energy or increase injection volume. |
| Blank Analysis | No peaks at RT of analyte | Check solvent purity and injector carryover. |
"Pro-Tip" for Troubleshooting
If you observe a "split peak" in HPLC:
-
Cause: Sample solvent is too strong (100% MeOH) compared to the starting mobile phase (5% ACN).
-
Fix: Dilute the sample in 50:50 Water:MeOH or reduce injection volume to 2 µL.
References
-
PubChem. (2023).[2] Methyl 2-amino-4-fluoro-5-hydroxybenzoate (Compound Summary). National Library of Medicine. [Link]
-
Bajaj, A., et al. (2017).[3] Development and Validation of GC-MS Method for Simultaneous Determination of Preservatives. Research Journal of Science and Technology.[3] [Link]
-
Ahmed, N. R., & Al-Etewi, M. J. (2023).[1] RP-HPLC Method for Determination of Methyl 4-Hydroxy Benzoate.[1][4] European Journal of Pharmaceutical and Medical Research.[1][4] [Link]
-
NIST. (2018). Stepwise extraction and GC-MS determination of amino acids. National Institute of Standards and Technology. [Link]
Sources
Application Notes & Protocols: Leveraging Methyl 4-amino-2-fluoro-5-hydroxybenzoate as a Scaffold for Novel Enzyme Inhibitor Development
An in-depth technical guide by a Senior Application Scientist.
Abstract
The quest for novel enzyme inhibitors is a cornerstone of modern drug discovery. Small molecule scaffolds that offer versatile chemistry and strategic positioning of functional groups are invaluable starting points. Methyl 4-amino-2-fluoro-5-hydroxybenzoate is one such scaffold, presenting a unique combination of features: a fluorinated aromatic ring, an aniline moiety, a hydroxyl group, and a methyl ester. While not extensively documented as a direct inhibitor, its structural motifs are present in various bioactive compounds, making it a compelling starting point for a fragment-based or library synthesis approach to inhibitor design.
This guide provides a comprehensive framework for researchers to investigate the potential of Methyl 4-amino-2-fluoro-5-hydroxybenzoate as a foundational scaffold for developing novel enzyme inhibitors. We will detail the strategic rationale, step-by-step protocols for library synthesis and screening, and the logical workflow for hit validation and characterization.
Scaffold Analysis and Strategic Rationale
Methyl 4-amino-2-fluoro-5-hydroxybenzoate is a substituted aminobenzoic acid derivative. Its potential as a scaffold for enzyme inhibitors can be dissected by analyzing its constituent functional groups:
-
4-Amino Group: This primary amine serves as a key synthetic handle for amide bond formation, sulfonylation, or reductive amination, allowing for the exploration of a vast chemical space and the introduction of diverse R-groups to probe interactions with an enzyme's active site. It can also act as a crucial hydrogen bond donor.
-
2-Fluoro Group: The fluorine atom is a bioisostere of a hydrogen atom but offers distinct properties. Its strong electron-withdrawing nature can significantly alter the pKa of the adjacent amino and hydroxyl groups, potentially influencing binding affinity. Furthermore, strategic fluorination is a well-established method to enhance metabolic stability and membrane permeability.
-
5-Hydroxyl Group: This phenolic hydroxyl can act as both a hydrogen bond donor and acceptor, forming critical interactions with polar residues in an enzyme's active site. It also provides another site for derivatization, such as ether formation, to further explore the binding pocket.
-
Methyl Ester: The ester group can be hydrolyzed to the corresponding carboxylic acid, introducing a negative charge that can engage in salt-bridge interactions with positively charged residues like lysine or arginine. Alternatively, it can be converted to an amide to further expand a derivative library.
This combination of features suggests potential for targeting enzyme classes where substituted aromatic rings are common recognition motifs, such as kinases, proteases, and metalloenzymes . The strategic placement of hydrogen bond donors/acceptors and the tunable electronics due to the fluorine atom make it an attractive starting point for generating focused compound libraries.
Experimental Workflow: From Scaffold to Confirmed Hit
The development of inhibitors from a starting scaffold like Methyl 4-amino-2-fluoro-5-hydroxybenzoate follows a logical, multi-stage process. This workflow is designed to first identify active compounds and then rigorously validate them.
Application Notes and Protocols for the Incorporation of Fluorine into Bioactive Molecules Using Benzoate Precursors
Introduction: The Strategic Imperative of Fluorine in Modern Drug Discovery
The selective introduction of fluorine into bioactive molecules is a paramount strategy in contemporary medicinal chemistry. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the exceptional strength of the carbon-fluorine bond—can profoundly enhance the pharmacological profile of a drug candidate. Judicious fluorination can improve metabolic stability by blocking sites susceptible to enzymatic degradation, modulate lipophilicity and membrane permeability to enhance bioavailability, and increase binding affinity to target proteins through favorable electrostatic interactions.[1][2][3] When this powerful tool is applied to molecules containing a benzoate moiety—a privileged scaffold in a vast array of pharmaceuticals—it opens up new avenues for lead optimization and the development of next-generation therapeutics.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth overview of methodologies for incorporating fluorine into bioactive molecules, with a specific focus on the use of benzoate precursors. We will delve into the mechanistic rationale behind various synthetic strategies, provide detailed, step-by-step protocols for key transformations, and present case studies illustrating the application of these methods in the synthesis of complex, biologically active compounds.
Part 1: Decarboxylative Fluorination of Benzoic Acid Precursors
One of the most direct and elegant methods for the introduction of fluorine into an aromatic ring is through the decarboxylative fluorination of the corresponding benzoic acid. This approach is particularly advantageous for late-stage fluorination, as benzoic acids are common functionalities in drug molecules and advanced synthetic intermediates.[4][5][6] Recent advances in photoredox catalysis have enabled these transformations to proceed under remarkably mild conditions, overcoming the high temperatures often required for traditional decarboxylative reactions.[7][8][9]
Mechanism of Photocatalytic Decarboxylative Fluorination
The photocatalytic decarboxylative fluorination of benzoic acids typically involves a copper-mediated process initiated by visible light. The currently accepted mechanism proceeds through a ligand-to-metal charge transfer (LMCT) process.[7][9]
Causality Behind Experimental Choices:
-
Copper(II) Catalyst (e.g., Cu(OTf)₂): Copper is essential for the formation of a photoactive copper(II) carboxylate complex. The choice of the counter-ion (e.g., triflate) can influence the solubility and reactivity of the catalyst.
-
Light Source (e.g., 365 nm LED): Irradiation with light of a suitable wavelength initiates the LMCT process, leading to the formation of an aryl radical and CO₂.
-
Fluoride Source (e.g., [¹⁸F]KF/K₂₂₂): For radiolabeling applications, a high-activity fluoride source is required. Kryptofix 222 (K₂₂₂) is a cryptand that effectively sequesters the potassium ion, enhancing the nucleophilicity of the fluoride anion. For non-radioactive fluorination, other fluoride sources like silver fluoride (AgF) can be employed.
Protocol: Photocatalytic ¹⁸F-Decarboxylative Fluorination of a Generic Benzoic Acid
This protocol is adapted from the work of Haveman et al. and is suitable for the late-stage radiofluorination of drug-like molecules.[7][8]
Materials:
-
Benzoic acid derivative (1.0 eq)
-
Copper(II) triflate (Cu(OTf)₂) (2.0 eq)
-
Potassium fluoride (KF) (1.5 eq)
-
Kryptofix 222 (K₂₂₂)
-
Acetonitrile (MeCN), anhydrous
-
[¹⁸F]Fluoride in water
-
365 nm LED light source
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the [¹⁸F]Fluoride Source: Aseptically transfer the aqueous [¹⁸F]fluoride solution to a shielded vial. Add a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water. Evaporate the solvent under a stream of nitrogen at 110 °C to obtain the anhydrous [¹⁸F]KF/K₂₂₂ complex.
-
Reaction Setup: In a separate vial under an inert atmosphere, dissolve the benzoic acid substrate (e.g., 0.05 mmol) in anhydrous acetonitrile (1.0 mL).
-
Addition of Reagents: To the substrate solution, add Cu(OTf)₂ (0.10 mmol) and KF (0.075 mmol).
-
Initiation of Reaction: Transfer the anhydrous [¹⁸F]KF/K₂₂₂ complex to the reaction vial using anhydrous acetonitrile.
-
Photocatalysis: Irradiate the reaction mixture with a 365 nm LED light source at room temperature for 1-2 hours with vigorous stirring.
-
Workup and Analysis: Quench the reaction with water. The radiochemical conversion (RCC) and radiochemical yield (RCY) can be determined by radio-HPLC analysis of the crude reaction mixture.
Quantitative Data Summary:
| Substrate Type | Substituent | Radiochemical Conversion (RCC) | Reference |
| Electron-donating | 4-OCH₃ | 16-40% | [7][8] |
| Electron-neutral | 4-H | 34-40% | [7][8] |
| Electron-withdrawing | 4-CF₃ | 20-36% | [7][8] |
| Heterocyclic | Picolinic acid | ~30% | [7] |
Part 2: Electrophilic Fluorination Using Benzoate Precursors
Electrophilic fluorination is a powerful strategy for the synthesis of fluorinated compounds, particularly when the aromatic ring is electron-rich or when specific regioselectivity is desired. While direct electrophilic fluorination of benzoic acids can be challenging due to the deactivating nature of the carboxyl group, benzoate esters or derivatives where the carboxyl group is transformed into a directing group can be effective substrates.
Deoxyfluorination of Benzoic Acids to Acyl Fluorides
A useful approach involves the conversion of the carboxylic acid functionality of a benzoate precursor into an acyl fluoride. Acyl fluorides are valuable synthetic intermediates that can be subsequently used in a variety of transformations. A recent metal-free method utilizes elemental sulfur and Selectfluor® to achieve this transformation under mild conditions.[10]
Causality Behind Experimental Choices:
-
Selectfluor®: A stable, easy-to-handle, and potent electrophilic fluorinating agent. It acts as the source of "F⁺".[11]
-
Elemental Sulfur (S₈): Sulfur mediates the transfer of fluorine from Selectfluor to the carboxylic acid. Mechanistic studies suggest the in-situ formation of reactive sulfur-fluorine species, such as an S₈-fluoro-sulfonium cation.[10]
-
Acetonitrile (MeCN): A polar aprotic solvent that is suitable for this reaction and helps to solubilize the reagents.
Protocol: Sulfur-Mediated Synthesis of an Acyl Fluoride from a Benzoic Acid
This protocol is based on the work of Mahmoud et al. and is applicable to a wide range of benzoic acid substrates, including those found in bioactive molecules like ibuprofen.[10]
Materials:
-
Benzoic acid derivative (1.0 eq, 0.2 mmol)
-
Selectfluor® (1.5 eq, 0.3 mmol)
-
Elemental sulfur (S₈) (1.5 eq, 0.3 mmol)
-
Dry acetonitrile (MeCN) (2.0 mL)
-
Oven-dried 10 mL glassware
-
Nitrogen atmosphere
Procedure:
-
Reaction Setup: To an oven-dried 10 mL glassware under a nitrogen atmosphere, add Selectfluor® and S₈.
-
Addition of Substrate: Add a solution of the carboxylic acid in dry MeCN.
-
Reaction: Stir the reaction mixture in an oil bath heated at 80 °C for 4 hours.
-
Workup: After cooling to room temperature, filter the reaction mixture and concentrate the filtrate in vacuo.
-
Purification: The crude product can be analyzed by ¹⁹F NMR. Purify the residue by flash column chromatography to afford the desired acyl fluoride.
Part 3: Case Studies in Bioactive Molecule Synthesis
The true utility of these fluorination methods is demonstrated in their application to the synthesis of complex and biologically relevant molecules. Benzoate precursors are frequently encountered in the synthesis of natural products and pharmaceuticals.
Late-Stage Fluorination in Taxol Analogs
The anticancer drug Taxol (Paclitaxel) and its derivatives, such as Docetaxel, are prime examples of complex bioactive molecules where fluorination has been explored to enhance therapeutic properties. The C-2 benzoate moiety is a key site for modification.[12][13][14][15] The introduction of fluorine at the meta-position of the C-2 benzoate has been shown to increase the potency of taxoid analogs against multidrug-resistant cancer cell lines.[13]
Synthetic Approach: The synthesis of these fluorinated taxoids typically involves the coupling of a modified baccatin III core with a fluorinated side chain. The fluorinated benzoate can be introduced early in the synthesis by using a fluorinated benzoyl chloride for the esterification at C-2.
Fluorination of Artemisinin Derivatives
Artemisinin and its derivatives are vital antimalarial drugs. The introduction of fluorine has been investigated as a strategy to improve their activity and pharmacokinetic profiles.[16][17][18][19] While direct fluorination of the complex artemisinin core is challenging, the use of precursors that can be derivatized with fluorine-containing benzoate groups is a viable strategy.
Synthetic Approach: Dihydroartemisinin can be esterified with a fluorinated benzoic acid or its activated derivative to produce novel fluorinated artemisinin esters. These derivatives have shown promising in vitro antimalarial activity.[16]
Fluorinated Celecoxib Precursors
Celecoxib is a selective COX-2 inhibitor used as an anti-inflammatory drug. The synthesis of ¹⁸F-labeled celecoxib derivatives for use as PET imaging agents is of significant interest.[20][21] The synthesis often proceeds through precursors that can be fluorinated in the final steps. While not directly a benzoate precursor, the synthesis of celecoxib analogs often involves intermediates with ester functionalities that could be derived from benzoates, and the principles of late-stage fluorination are highly relevant.
Conclusion and Future Outlook
The use of benzoate precursors provides a versatile and powerful platform for the incorporation of fluorine into bioactive molecules. Decarboxylative fluorination offers a direct and mild route to fluoroarenes, while the conversion to acyl fluorides opens up a wide range of subsequent transformations. The application of these methods in the synthesis of complex molecules like taxoids and artemisinin derivatives underscores their significance in modern drug discovery.
Future research in this area will likely focus on expanding the substrate scope of existing methods, developing new catalytic systems with improved efficiency and selectivity, and applying these techniques to an even broader range of biologically active targets. The continued development of mild and efficient late-stage fluorination strategies will undoubtedly accelerate the discovery and development of new and improved pharmaceuticals.
References
-
Mahmoud, E. M., Mori, S., Sumii, Y., & Shibata, N. (2023). Elemental Sulfur-Mediated Transformation of Carboxylic Acids to Acyl Fluorides by Electrophilic Fluorinating Reagent, Selectfluor. Organic Letters, 25(16), 2810–2814. [Link]
-
Singh, R. P., & Shreeve, J. M. (2004). Selectfluor: mechanistic insight and applications. Accounts of Chemical Research, 37(1), 31–44. [Link]
-
Pu, Y., Torok, D. S., Ziffer, H., & Torok, B. (2003). Synthesis and antimalarial activities of several fluorinated artemisinin derivatives. Bioorganic & Medicinal Chemistry Letters, 13(19), 3237–3239. [Link]
-
Haveman, L. Y. F., Broersen, C. A. J., Vugts, D. J., & Windhorst, A. D. (2025). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. Chemical Communications. [Link]
-
Babin, D., et al. (1998). Synthesis and antimalarial activities of fluoroalkyl derivatives of dihydroartemisinin. Journal of Medicinal Chemistry, 41(13), 2390-2401. [Link]
-
He, L., et al. (2009). Design, synthesis and biological evaluation of novel fluorinated docetaxel analogues. Bioorganic & Medicinal Chemistry Letters, 19(4), 1205-1208. [Link]
-
Haveman, L. Y. F., et al. (2025). Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis. ResearchGate. [Link]
-
Sun, D., et al. (2018). Design, synthesis and biological evaluation of artemisinin derivatives containing fluorine atoms as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 28(13), 2275-2278. [Link]
-
Le, C., et al. (2020). Engaging α-Fluorocarboxylic Acids Directly in Decarboxylative C–C Bond Formation. Journal of the American Chemical Society, 142(14), 6554-6560. [Link]
-
Anonymous. (2026). Design, synthesis and biological evaluation of artemisinin derivatives containing fluorine atoms as anticancer agents. ResearchGate. [Link]
-
Xu, P., & Ritter, T. (2020). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 59(52), 23730-23733. [Link]
-
Anonymous. (2025). Novel method to synthesize valuable fluorinated drug compounds. EurekAlert!. [Link]
-
Xu, P., López-Rojas, P., & Ritter, T. (2021). Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination. Max-Planck-Gesellschaft. [Link]
-
Furuya, T., et al. (2010). Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives. Harvard DASH. [Link]
-
Anonymous. (n.d.). Synthesis of Benzo[b]azepines with a Fluorinated Side Chain. Thieme Chemistry. [Link]
-
Zhu, W., et al. (2013). Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor. RSC Publishing. [Link]
-
Anonymous. (n.d.). Synthesis of fluorinated pharmaceuticals. ResearchGate. [Link]
-
Kingston, D. G. I. (2009). The Shape of Things to Come: Structural and Synthetic Studies of Taxol and Related Compounds. PMC. [Link]
-
Anonymous. (2025). Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor. ResearchGate. [Link]
-
Prusevich, P., et al. (2021). A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. PMC. [Link]
-
Anonymous. (2024). PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. University of Amsterdam. [Link]
-
Anonymous. (n.d.). Copper-Mediated Aryl Fluorination Method. Scribd. [Link]
-
Anonymous. (n.d.). ChemInform Abstract: Copper-Mediated Fluorination of Arylboronate Esters. Identification of a Copper(III) Fluoride Complex. ResearchGate. [Link]
-
Vasilopoulos, A., et al. (2020). Copper-Catalyzed C-H Fluorination/Functionalization Sequence Enabling Benzylic C-H Cross Coupling with Diverse Nucleophiles. Organic Chemistry Portal. [Link]
-
Anonymous. (2009). A new way to prepare fluorinated pharmaceuticals. MIT News. [Link]
- Anonymous. (n.d.). NZ248017A - 7-fluoro-taxol derivatives, precursors and pharmaceutical compositions thereof.
-
Anonymous. (n.d.). Synthesis of precursors en route to the basic skeleton of the anti-tumor drug Taxol. DuEPublico. [Link]
-
de Kock, C., et al. (2023). Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. Beilstein Journal of Organic Chemistry, 19, 168-177. [Link]
-
Kar, A., et al. (2017). Copper-Mediated C–X Functionalization of Aryl Halides. Organic Process Research & Development, 21(11), 1809-1836. [Link]
-
Lee, S. J., & Ritter, T. (2014). Late-Stage Fluorination: From Fundamentals to Application. PMC. [Link]
-
Ludwig, F.-A., et al. (2020). Deuteration versus ethylation – strategies to improve the metabolic fate of an 18F-labeled celecoxib derivative. PMC. [Link]
-
Kingston, D. G. I., et al. (2002). The Chemistry of Taxol and Related Taxoids. OUCI. [Link]
-
Anonymous. (n.d.). Late-Stage Fluorination. MPI für Kohlenforschung. [Link]
-
Anonymous. (n.d.). Late-Stage Fluorination. MPI für Kohlenforschung. [Link]
-
Anonymous. (n.d.). Synthesis of the d‐celecoxib via last‐stage methylation of 2 u. ResearchGate. [Link]
Sources
- 1. Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. MPG.Pure [pure.mpg.de]
- 5. Late-Stage Fluorination [kofo.mpg.de]
- 6. Late-Stage Fluorination [kofo.mpg.de]
- 7. Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elemental Sulfur-Mediated Transformation of Carboxylic Acids to Acyl Fluorides by Electrophilic Fluorinating Reagent, Selectfluor [organic-chemistry.org]
- 11. Selectfluor: mechanistic insight and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of novel fluorinated docetaxel analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Shape of Things to Come: Structural and Synthetic Studies of Taxol and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NZ248017A - 7-fluoro-taxol derivatives, precursors and pharmaceutical compositions thereof - Google Patents [patents.google.com]
- 15. The Chemistry of Taxol and Related Taxoids [ouci.dntb.gov.ua]
- 16. Synthesis and antimalarial activities of several fluorinated artemisinin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Design, synthesis and biological evaluation of artemisinin derivatives containing fluorine atoms as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Deuteration versus ethylation – strategies to improve the metabolic fate of an 18F-labeled celecoxib derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 4-amino-2-fluoro-5-hydroxybenzoate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of Methyl 4-amino-2-fluoro-5-hydroxybenzoate. This molecule's unique combination of functional groups—an aromatic amine, a phenol, a fluoro group, and a methyl ester—presents specific purification hurdles that require a nuanced approach.[1][2] This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and achieve high purity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions about handling and purifying Methyl 4-amino-2-fluoro-5-hydroxybenzoate.
Q1: What are the primary sources of impurities in a typical synthesis of this compound?
A1: Impurities generally arise from three sources: unreacted starting materials, side-reactions, and product degradation. The synthesis of substituted aminobenzoates often involves steps like the reduction of a nitro group.[3][4] Therefore, the most common impurities include the corresponding nitro-intermediate (Methyl 4-nitro-2-fluoro-5-hydroxybenzoate), positional isomers formed during aromatic substitution steps, and the hydrolyzed carboxylic acid (4-amino-2-fluoro-5-hydroxybenzoic acid) if the ester is exposed to harsh acidic or basic conditions.
Q2: My "purified" product is consistently yellow or brown. What causes this discoloration and how can I prevent it?
A2: The discoloration is almost certainly due to the oxidation of the aminophenol moiety in your target molecule. Aromatic amines and phenols are highly susceptible to air oxidation, which forms highly colored quinone-like structures. This process can be accelerated by heat, light, and trace metal impurities.
-
Prevention:
-
Inert Atmosphere: Whenever possible, perform reactions and work-ups under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Chelating Agents: In some cases, adding a small amount of a chelating agent like EDTA can sequester metal ions that catalyze oxidation.
-
Storage: Store the final compound in a dark, cold (2-8°C), and inert environment.[1]
-
Q3: Should I prioritize column chromatography or recrystallization for the primary purification step?
A3: The choice depends on the purity of your crude material.
-
For crude material with significant impurities (<90% purity): Column chromatography is the superior initial step. It is a powerful technique for separating compounds with different polarities, allowing you to effectively remove both less polar and more polar impurities in a single run.[6][7]
-
For crude material that is already relatively pure (>90% purity): Recrystallization is an excellent and often more scalable method for achieving very high purity.[8][9] It is particularly effective at removing small amounts of structurally similar impurities that may be difficult to separate by chromatography. Often, the most effective overall strategy is an initial purification by column chromatography followed by a final polishing step via recrystallization.
Section 2: Troubleshooting Guide for Common Purification Issues
This guide uses a question-and-answer format to address specific problems encountered during purification experiments.
Column Chromatography Issues
Q: My product is smearing/tailing down the column, leading to poor separation and low yield. What's wrong?
A: This is a classic sign of undesirable interactions with the stationary phase or issues with your solvent system. The polar amine and hydroxyl groups on your molecule can interact very strongly with the acidic silanol groups on standard silica gel.
-
Probable Cause 1: Strong Adsorption to Silica: The basic amine group can bind almost irreversibly to the acidic silica gel.
-
Solution: Add a small amount of a weak base to your mobile phase to compete for these acidic sites. A common choice is 0.5-1% triethylamine (TEA) or pyridine in your eluent. This will neutralize the acidic sites and allow your compound to elute more cleanly.
-
-
Probable Cause 2: Inappropriate Solvent Polarity: If the mobile phase is not polar enough, the compound will remain adsorbed to the silica. If it's too polar, it will elute too quickly with no separation.[10]
-
Solution: Develop your solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.25-0.35 for your target compound. A gradient elution, starting with a less polar mixture (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity, is often most effective.[7]
-
Q: I see two spots very close together on TLC that I cannot separate on the column. How can I improve resolution?
A: Improving resolution requires optimizing the separation equilibrium between the mobile and stationary phases.[10]
-
Probable Cause: Co-eluting Isomer or Impurity: You likely have an impurity (e.g., a positional isomer) with a polarity very similar to your product.
-
Solution 1: Change Solvent System: Switch to a different solvent system with different selectivities. For example, if you are using an ethyl acetate/hexane system, try a dichloromethane/methanol system. Dichloromethane offers different interactions than hexane, and methanol is a highly polar solvent that can alter the adsorption profile.[11]
-
Solution 2: Use a Different Stationary Phase: Consider using alumina instead of silica gel. Alumina has different surface properties and can sometimes provide better separation for amines.[12] Alternatively, reversed-phase chromatography, which uses a nonpolar stationary phase and a polar mobile phase, could be an option if normal-phase fails.[6]
-
Recrystallization Issues
Q: I've dissolved my crude product in a hot solvent, but no crystals form upon cooling, even in an ice bath. What should I do?
A: Crystal formation requires the solution to become supersaturated as it cools.[9] If no crystals form, it means your compound remains soluble.
-
Probable Cause 1: Too Much Solvent: This is the most common reason for crystallization failure.[9] You have simply used too much solvent, and the solution never reaches saturation upon cooling.
-
Solution: Gently heat the solution to evaporate some of the solvent. Continue to remove solvent in small portions and re-cool until you observe turbidity or crystal formation.
-
-
Probable Cause 2: Inappropriate Solvent Choice: The chosen solvent may be too good at dissolving your compound, even at low temperatures.
-
Solution: A mixed-solvent system is often ideal. Find a solvent in which your compound is highly soluble (e.g., ethanol, ethyl acetate) and another in which it is poorly soluble (e.g., water, hexanes).[13] Dissolve the compound in a minimum amount of the "good" hot solvent, and then slowly add the "poor" solvent (the anti-solvent) dropwise until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly.
-
Q: Instead of nice crystals, my product "oiled out" into a gooey mess at the bottom of the flask. Why?
A: "Oiling out" occurs when the solubility of the compound is exceeded while the solution is still above the compound's melting point, or when the rate of cooling is too fast.[9]
-
Probable Cause 1: Solution Cooled Too Rapidly: Placing a hot flask directly into an ice bath ("shock cooling") can cause the compound to crash out as a liquid phase (an oil) instead of forming an ordered crystal lattice.[9]
-
Solution: Always allow the solution to cool slowly and undisturbed to room temperature first. Only after it has reached room temperature should you move it to an ice bath to maximize yield.[9]
-
-
Probable Cause 2: High Impurity Load: A high concentration of impurities can disrupt the crystallization process and lower the melting point of the mixture, promoting oiling.
-
Solution: The material needs pre-purification before recrystallization is attempted. Use column chromatography to remove the bulk of the impurities first.
-
| Troubleshooting Summary Table | |
| Issue | Primary Recommendation |
| Chromatography: Tailing | Add 0.5-1% Triethylamine to the eluent. |
| Chromatography: Poor Separation | Change the solvent system (e.g., from Hex/EtOAc to DCM/MeOH). |
| Recrystallization: No Crystals | Reduce solvent volume by evaporation or add an anti-solvent. |
| Recrystallization: Oiling Out | Ensure slow cooling; pre-purify with chromatography if necessary. |
| Product Discoloration | Work under an inert atmosphere and use degassed solvents. |
Section 3: Detailed Purification Protocols
Protocol 3.1: Purification by Silica Gel Column Chromatography
This protocol is designed for the initial purification of crude Methyl 4-amino-2-fluoro-5-hydroxybenzoate.
-
TLC Analysis: First, determine an appropriate solvent system using TLC. Test various ratios of a non-polar solvent (Hexane or Dichloromethane) and a polar solvent (Ethyl Acetate). A good starting point is 30% Ethyl Acetate in Hexane. Add 1% Triethylamine to the TLC jar to simulate column conditions. The ideal system will give your product an Rf of ~0.3.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar solvent you plan to use (e.g., 10% Ethyl Acetate in Hexane). The amount of silica should be 50-100 times the weight of your crude material.[10]
-
Pour the slurry into your column and allow it to pack under gentle pressure or gravity, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble compounds, perform a "dry load": dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with the low-polarity solvent mixture.
-
Gradually increase the polarity of the mobile phase (gradient elution).[7] For example, start with 10% EtOAc/Hex, move to 20%, then 30%, and so on. This allows less polar impurities to elute first.
-
Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.
Protocol 3.2: High-Purity Recrystallization
This protocol is for the final polishing of the compound after it has been partially purified.
-
Solvent Selection: Based on small-scale tests, select a suitable solvent system. An Ethyl Acetate/Hexane or Ethanol/Water system is a promising starting point. The goal is to find a system where the compound is soluble when hot but sparingly soluble when cold.[13][]
-
Dissolution: Place the solid in an Erlenmeyer flask. Add the "good" solvent (e.g., Ethyl Acetate) in small portions while heating the mixture gently (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent necessary.[13]
-
Hot Filtration (if necessary): If you observe any insoluble impurities in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them. This step prevents premature crystallization.
-
Crystallization:
-
If using a single solvent, remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature.
-
If using a mixed-solvent system, add the "poor" solvent (e.g., Hexane) dropwise to the hot solution until it becomes persistently cloudy. Add a few drops of the "good" solvent to re-clarify, then cool as described.
-
-
Initiating Crystal Growth: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a tiny "seed" crystal of pure product.[13]
-
Isolation and Drying: Once crystallization at room temperature is complete, cool the flask in an ice bath for 20-30 minutes to maximize the yield. Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.
Section 4: Visual Workflows
Purification Strategy Decision Tree
This diagram helps in selecting the appropriate purification workflow based on the initial purity of the crude material.
Caption: Decision tree for purification strategy.
Column Chromatography Workflow
This diagram illustrates the key steps in performing a successful column chromatography purification.
Caption: Step-by-step workflow for column chromatography.
References
- Column Chromatography Guide. (2025, December 12). Phenomenex.
- Column Chromatography set up for separation of aliphatic, aromatic and polar fractions.
- Column chrom
- Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc..
- Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). SpringerLink.
- Supporting Inform
- Methyl 2-amino-4-fluoro-5-hydroxybenzo
- Methyl 2-amino-4-fluoro-5-hydroxybenzo
- Recrystallization and Crystalliz
- Recrystalliz
- 2.1: RECRYSTALLIZATION. (2021, March 5). Chemistry LibreTexts.
- Technical Support Center: Synthesis of Methyl 4-amino-2-methoxybenzo
- METHYL 4-HYDROXYBENZOATE.
- Benzoic acid, 4-amino-2-fluoro-5-hydroxy-, methyl ester 2092864-42-9 wiki. Guidechem.
- A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. (2013, October 7).
- Recrystalliz
- Preparation method of 4-amino-2-fluoro-methyl benzamide.
- Recrystallisation of benzoic acid. (2022, November 1). YouTube.
Sources
- 1. chemscene.com [chemscene.com]
- 2. Page loading... [wap.guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Column Chromatography Guide | Phenomenex [phenomenex.com]
- 7. chromtech.com [chromtech.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. web.uvic.ca [web.uvic.ca]
- 11. researchgate.net [researchgate.net]
- 12. cup.edu.cn [cup.edu.cn]
- 13. youtube.com [youtube.com]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Methyl 4-amino-2-fluoro-5-hydroxybenzoate
Welcome to the technical support center for the synthesis of Methyl 4-amino-2-fluoro-5-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to optimize the yield and purity of this important intermediate in your experiments.
Introduction to the Synthesis
The synthesis of Methyl 4-amino-2-fluoro-5-hydroxybenzoate is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common synthetic approach involves the nitration of a suitable starting material, followed by reduction of the nitro group to an amine, and finally esterification of the carboxylic acid. This guide will address potential issues at each of these key stages.
A plausible synthetic route is outlined below:
Caption: A proposed synthetic pathway for Methyl 4-amino-2-fluoro-5-hydroxybenzoate.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Low Yield in the Esterification Step
Q1: My esterification of 2-fluoro-5-hydroxybenzoic acid with methanol is resulting in a low yield of Methyl 2-fluoro-5-hydroxybenzoate. What are the likely causes and how can I improve it?
A1: Low yields in Fischer esterification are common and can often be attributed to incomplete reaction or product loss during workup. Here are some potential causes and solutions:
-
Incomplete Reaction:
-
Insufficient Catalyst: Ensure an adequate amount of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, is used. For a similar synthesis of methyl 4-aminobenzoate, concentrated sulfuric acid was used effectively[1].
-
Reaction Equilibrium: Esterification is a reversible reaction. To drive the reaction towards the product, use a large excess of methanol, which also serves as the solvent. Another strategy is to remove the water formed during the reaction, for instance, by using a Dean-Stark apparatus.
-
Reaction Time and Temperature: Refluxing the reaction mixture is typically required to achieve a reasonable reaction rate. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. A 2-hour reflux was used for the synthesis of methyl 4-aminobenzoate[1].
-
-
Product Loss During Workup:
-
Precipitation: Upon neutralization with a base (e.g., sodium bicarbonate solution), the product should precipitate. Ensure the pH is brought to a neutral or slightly basic level to minimize the solubility of the ester.
-
Extraction: If the product does not precipitate, it may need to be extracted with a suitable organic solvent like ethyl acetate. Ensure thorough extraction with multiple portions of the solvent.
-
Issue 2: Poor Selectivity and Side Products in the Nitration Step
Q2: The nitration of Methyl 2-fluoro-5-hydroxybenzoate is giving me a mixture of isomers and some undesired byproducts. How can I improve the regioselectivity and minimize side reactions?
A2: Nitration of substituted aromatic rings can be challenging due to the directing effects of multiple substituents. The hydroxyl and amino groups are strongly activating and ortho-, para-directing, while the fluorine and ester groups are deactivating.
-
Improving Regioselectivity:
-
Reaction Temperature: The temperature of the nitrating mixture (typically a mixture of nitric acid and sulfuric acid) is critical. The reaction should be carried out at a low temperature (e.g., 0-5 °C) to control the reaction rate and improve selectivity.
-
Order of Addition: Slowly add the nitrating agent to the solution of the aromatic compound to maintain a low concentration of the nitrating species and minimize over-nitration.
-
-
Minimizing Side Reactions:
-
Oxidation: The hydroxyl group is susceptible to oxidation by nitric acid. Using a milder nitrating agent or protecting the hydroxyl group prior to nitration might be necessary if oxidation is a significant issue.
-
Hydrolysis: The ester group can be hydrolyzed under the strongly acidic conditions of nitration. Keeping the reaction time as short as possible and maintaining a low temperature can help to minimize this.
-
Issue 3: Incomplete Reduction of the Nitro Group
Q3: I am having trouble with the reduction of the nitro group in Methyl 2-fluoro-5-hydroxy-4-nitrobenzoate. The reaction is either incomplete or I am seeing byproducts. What can I do?
A3: The reduction of a nitro group to an amine is a common transformation, but the presence of other functional groups can sometimes interfere.
-
Catalyst Activity:
-
Choice of Catalyst: Palladium on carbon (Pd/C) is a common and effective catalyst for the hydrogenation of nitro groups.[2][3]
-
Catalyst Loading: Ensure an appropriate catalyst loading is used. Typically, 5-10 mol% of Pd/C is sufficient.
-
Catalyst Poisoning: The starting material or solvent may contain impurities that can poison the catalyst. Ensure high-purity reagents and solvents are used.
-
-
Reaction Conditions:
-
Hydrogen Pressure: The reaction is often carried out under a hydrogen atmosphere. The pressure of hydrogen can influence the reaction rate. While some reductions proceed at atmospheric pressure, others may require higher pressures.
-
Solvent: A variety of solvents can be used for hydrogenation, including ethanol, methanol, and ethyl acetate. The choice of solvent can affect the solubility of the starting material and the efficiency of the reduction.
-
Reaction Time: Monitor the reaction by TLC to determine when the starting material has been completely consumed.
-
-
Alternative Reducing Agents:
-
If catalytic hydrogenation is not effective, other reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid or iron powder in acetic acid can be used. However, these methods often require more rigorous workup procedures.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for this synthesis?
A1: A good starting material would be a commercially available, appropriately substituted fluorinated phenol or benzoic acid. 2-Fluoro-5-hydroxybenzoic acid is a logical choice as it already contains two of the required functional groups in the correct positions.
Q2: How can I monitor the progress of each reaction step?
A2: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of each reaction.[4] By co-spotting the reaction mixture with the starting material, you can visualize the disappearance of the starting material and the appearance of the product. Staining with an appropriate agent (e.g., potassium permanganate or UV light) can help in visualizing the spots.
Q3: What are the best methods for purifying the final product?
A3: The final product, Methyl 4-amino-2-fluoro-5-hydroxybenzoate, can be purified by several methods:
-
Recrystallization: This is a common and effective method for purifying solid organic compounds.[4] The choice of solvent is crucial and may require some experimentation. A solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures is ideal.
-
Column Chromatography: If recrystallization does not provide a product of sufficient purity, silica gel column chromatography can be used. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) will need to be determined by TLC analysis.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, several safety precautions are essential:
-
Nitration: The nitrating mixture (HNO3/H2SO4) is highly corrosive and a strong oxidizing agent. It should be handled with extreme care in a fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. The reaction can be highly exothermic and should be cooled in an ice bath.
-
Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation reaction should be carried out in a well-ventilated area, away from any sources of ignition. The reaction apparatus should be properly set up and checked for leaks.
-
General Precautions: As with all chemical syntheses, it is important to be familiar with the hazards of all reagents and solvents used. Consult the Safety Data Sheets (SDS) for each chemical before use.
Experimental Protocols
Protocol 1: Esterification of 2-Fluoro-5-hydroxybenzoic acid
-
To a solution of 2-fluoro-5-hydroxybenzoic acid (1.0 eq) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain Methyl 2-fluoro-5-hydroxybenzoate.
Protocol 2: Nitration of Methyl 2-fluoro-5-hydroxybenzoate
-
Cool a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2-3 volumes) to 0 °C in an ice bath.
-
Dissolve Methyl 2-fluoro-5-hydroxybenzoate (1.0 eq) in a minimal amount of concentrated sulfuric acid and cool to 0 °C.
-
Slowly add the nitrating mixture to the solution of the ester, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C and monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture onto crushed ice and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Methyl 2-fluoro-5-hydroxy-4-nitrobenzoate.
Protocol 3: Reduction of Methyl 2-fluoro-5-hydroxy-4-nitrobenzoate
-
Dissolve the crude Methyl 2-fluoro-5-hydroxy-4-nitrobenzoate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add 10% Pd/C catalyst (5-10 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude Methyl 4-amino-2-fluoro-5-hydroxybenzoate.
Data Summary
| Step | Common Yield Range | Key Parameters to Optimize |
| Esterification | 60-80% | Catalyst concentration, reaction time, removal of water |
| Nitration | 50-70% | Temperature, rate of addition of nitrating agent |
| Reduction | 80-95% | Catalyst loading, hydrogen pressure, solvent |
Logical Troubleshooting Flow
Caption: A flowchart for troubleshooting the synthesis of Methyl 4-amino-2-fluoro-5-hydroxybenzoate.
References
-
PubChem. (n.d.). Methyl 2-amino-4-fluoro-5-hydroxybenzoate. Retrieved from [Link]
- Xu, D., Xu, X., & Zhu, Z. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research, 37(10), 615-616.
- Google Patents. (2013). CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.
-
Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved from [Link]
-
Sciencemadness.org. (2017). methyl 4-aminobenzoate synthesis report. Retrieved from [Link]
-
Nature. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Retrieved from [Link]
Sources
- 1. Sciencemadness Discussion Board - methyl 4-aminobenzoate synthesis report - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. researchgate.net [researchgate.net]
- 3. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability and Degradation of Methyl 4-amino-2-fluoro-5-hydroxybenzoate
Welcome to the technical support center for Methyl 4-amino-2-fluoro-5-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the potential degradation pathways of this molecule and to offer practical troubleshooting advice for its analysis. Given the compound's specific functional groups—a benzoate ester, an aminophenol system, and a fluoroaromatic ring—it is susceptible to several modes of degradation. Understanding these vulnerabilities is the first step in developing robust analytical methods and stable formulations.
This document moves beyond simple protocols to explain the chemical rationale behind experimental design, helping you anticipate challenges and interpret your results with confidence.
Part 1: Predicted Degradation Pathways
The structure of Methyl 4-amino-2-fluoro-5-hydroxybenzoate contains three key functionalities, each with its own susceptibility to degradation under common stress conditions encountered in pharmaceutical development.[1][2] A proactive understanding of these pathways is essential for designing stability-indicating methods.[3][4]
-
Hydrolytic Degradation (Ester Cleavage) : The methyl ester group is the most probable site for hydrolysis. This reaction can occur under both acidic and basic conditions, typically following a bimolecular acyl-oxygen cleavage (BAC2) mechanism.[5]
-
Acid-Catalyzed Hydrolysis : In an acidic medium, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis : Under alkaline conditions, the hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses to yield the carboxylate anion and methanol.[6] This pathway is generally faster and more prevalent for benzoate esters than acid hydrolysis.[5][7] The primary degradation products are 4-amino-2-fluoro-5-hydroxybenzoic acid and methanol .
-
-
Oxidative Degradation (Aminophenol Instability) : The aminophenol moiety is highly electron-rich and therefore very sensitive to oxidation.[1] This is often the most visually apparent degradation, leading to colored solutions.
-
Mechanism : The presence of oxygen, especially when catalyzed by trace metal ions (e.g., Cu²⁺), light, or elevated pH, can initiate oxidation.[8][9] The aminophenol can be oxidized to a highly reactive quinone-imine intermediate .[8]
-
Consequences : These quinone-imine species are intensely colored and can readily undergo polymerization, forming complex, often insoluble, dark-colored products.[8] This pathway can lead to a significant loss of the parent compound and presents a major challenge for achieving good mass balance in stability studies.
-
-
Photolytic Degradation (Aromatic System & C-F Bond) : Exposure to light, particularly UV radiation, can induce degradation.[10]
-
General Photodegradation : The aromatic ring system can absorb UV light, leading to the formation of excited-state species that can degrade through various radical-mediated pathways.
-
Defluorination : While the carbon-fluorine bond is very strong, photodegradation is a known pathway for the cleavage of C-F bonds in fluoroaromatic compounds, resulting in the formation of fluoride ions and substituted phenolic degradants.[11][12] This is a critical pathway to investigate, as fluorinated degradation products can have unique toxicological profiles.
-
Part 2: Designing a Forced Degradation Study
A forced degradation study is essential to experimentally confirm these predicted pathways and to develop a stability-indicating analytical method.[13][14] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method can detect and resolve the resulting degradants without generating secondary products that wouldn't be seen under normal storage conditions.[13][15]
Experimental Workflow for a Forced Degradation Study
Sources
- 1. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 3. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 4. pdf.smolecule.com [pdf.smolecule.com]
- 5. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ajpsonline.com [ajpsonline.com]
- 11. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Degradation breakthrough of stabilized compounds with C-F bonds [the-innovation.org]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resolvemass.ca [resolvemass.ca]
- 15. chromatographyonline.com [chromatographyonline.com]
Technical Guide: Optimizing Regioselectivity in Aminohydroxybenzoate Reactions
To: Research & Development Teams, Medicinal Chemistry Groups From: Senior Application Scientist, Technical Support Division Subject: Troubleshooting Regiocontrol in 3-Amino-4-Hydroxybenzoate Scaffolds
Executive Summary: The Bifunctional Challenge
Aminohydroxybenzoates (e.g., methyl 3-amino-4-hydroxybenzoate) present a classic "nucleophilic dichotomy." You have two competing nucleophiles on the ring—the amine (-NH₂) and the phenol (-OH) —and an electrophilic ester (-COOMe) that deactivates the ring but offers a handle for further derivatization.
Achieving regioselectivity requires manipulating the Hard-Soft Acid-Base (HSAB) properties and the pKa differentials of these groups. This guide moves beyond standard textbook answers to provide field-tested protocols for directing reaction pathways.
Module 1: N- vs. O-Selectivity (Acylation & Alkylation)
The Core Mechanism
-
Amine (-NH₂): Higher nucleophilicity, "softer" base. Reacts faster with soft electrophiles and neutral/basic acylating agents.
-
Phenol (-OH): Lower nucleophilicity (unless deprotonated), "harder" base. Requires base catalysis (phenoxide formation) or specific solvation to outcompete the amine.
Troubleshooting Guide
Q1: I am trying to N-acylate, but I see significant O-acylation byproducts. How do I fix this?
-
Root Cause: The reaction pH is likely too high, generating the phenoxide anion (Ar-O⁻), which is hyper-nucleophilic.
-
Solution: Maintain a neutral to slightly acidic pH .
-
Protocol: Perform the reaction in ethyl acetate or dichloromethane without added base. The HCl generated (if using acyl chlorides) will protonate the amine after reaction, but the initial kinetics favor the neutral amine over the neutral phenol.
-
Alternative: Use Chemo-selective acylating agents like thioesters or N-acyl-benzotriazoles which discriminate sharply between -NH₂ and -OH.
-
Q2: I need to selectively O-alkylate (ether formation) without touching the amine. Direct alkylation yields mixtures.
-
Root Cause: The amine is too nucleophilic and competes for the alkyl halide.
-
Solution: Use a Temporary Protection Strategy (The "Imine Shield") .
-
Step 1: Condense the amine with benzaldehyde to form the benzylidene imine (Schiff base). This removes the N-nucleophilicity.
-
Step 2: Alkylate the phenol using K₂CO₃ and the alkyl halide.
-
Step 3: Hydrolyze the imine with mild acid (1N HCl) to restore the amine.
-
Decision Tree: Selecting Reaction Conditions
Figure 1: Strategic decision tree for selecting reaction conditions based on the desired functionalization.
Module 2: Ring Functionalization (EAS Regiocontrol)
The "Activator Hierarchy"
When performing Electrophilic Aromatic Substitution (EAS) like halogenation or nitration, the directing groups compete.
-
Substrate: Methyl 3-amino-4-hydroxybenzoate.[1][2][3][4][5][6]
-
Positions:
-
C2: Ortho to -NH₂, Meta to -OH. (Sterically crowded by Ester).
-
C5: Ortho to -OH, Meta to -NH₂.
-
C6: Para to -NH₂, Meta to -OH.
-
Q3: How do I direct halogenation to C6 vs. C5?
-
Scientific Principle: The strongest activator dictates the position.
-
Free Amine (-NH₂): Stronger activator than -OH. Directs Para (C6) . (Ortho C2 is blocked by sterics).
-
Acylated Amine (-NHAc): Weaker activator than -OH. The Phenol (-OH) becomes the dominant director. Directs Ortho (C5) .
-
Q4: My nitration reaction is giving a black tar. Why?
-
Root Cause: Nitric acid is an oxidant. Free amines and phenols are easily oxidized to quinones/iminoquinones, leading to polymerization.
-
Solution:
-
Protect the amine as an acetamide (-NHAc) before nitration. This reduces electron density and oxidation susceptibility.
-
Use mild nitrating agents (e.g., Acetyl nitrate generated in situ from Ac₂O/HNO₃) at low temperatures (0°C).
-
Data: Predicted Regioselectivity Outcomes
| State of Amine | Dominant Director | Directing Effect | Major Product Site | Reason |
| Free (-NH₂) | -NH₂ (Amino) | Ortho/Para | C6 | -NH₂ > -OH. C2 is crowded. C6 is accessible.[6] |
| Protonated (-NH₃⁺) | -OH (Phenol) | Ortho/Para | C5 | -NH₃⁺ is deactivating (meta). -OH takes over. |
| Acetylated (-NHAc) | -OH (Phenol) | Ortho/Para | C5 | -OH > -NHAc. -OH directs ortho to itself. |
Module 3: Benzoxazole Cyclization Protocols
Q5: Cyclization to the benzoxazole fails or yields low conversion. What is the critical parameter?
-
Answer: Oxidation state control.
-
Protocol (One-Pot Oxidative Cyclization): If reacting an aminophenol with an aldehyde, the intermediate is a Schiff base (imine). To close the ring, you need an oxidant (to remove two hydrogens).
-
Reagent: Use DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or PhI(OAc)₂ (iodobenzene diacetate).
-
Condition: Room temperature in DCM.
-
Note: Do not use harsh heat with air, as it promotes random radical polymerization.
-
Q6: How do I avoid the "Reductive Dimerization" side reaction?
-
If using carboxylic acids + PPA (Polyphosphoric acid) at high temp (150°C+), ensure the reaction is under Argon . Oxygen at this temperature converts the aminophenol to phenoxazinone dyes (red/purple impurities).
Experimental Protocols
Protocol A: Selective O-Alkylation (The Imine Shield)
-
Protection: Dissolve methyl 3-amino-4-hydroxybenzoate (1.0 eq) in MeOH. Add Benzaldehyde (1.05 eq). Stir 2h. Filter the yellow precipitate (Imine).
-
Alkylation: Suspend Imine in DMF. Add K₂CO₃ (1.5 eq) and Alkyl Iodide (1.1 eq). Stir at 60°C for 4h.
-
Deprotection: Add 1N HCl to the reaction mixture. Stir 30 min. Extract with EtOAc.[5] The benzaldehyde is washed away/removed, leaving the O-alkyl-amine .
Protocol B: Regioselective Bromination at C6
-
Dissolve methyl 3-amino-4-hydroxybenzoate in DCM.
-
Add NBS (N-Bromosuccinimide) (1.0 eq) at -78°C slowly.
-
Mechanism: The free amine directs the electrophile para to itself (C6).
-
Workup: Quench with Na₂S₂O₃.
References
-
Selective Alkylation of Aminophenols
- Title: Selective alkylation of the amino group of aminophenols.
- Source: University of Michigan / Organic Chemistry Portal.
-
URL:[Link]
-
Benzoxazole Synthesis
- Title: Synthesis of Benzoxazoles - Recent Liter
- Source: Organic Chemistry Portal.
-
URL:[Link]
-
Electrophilic Substitution Regioselectivity
- Title: Regioselectivity in Electrophilic Arom
- Source: Chemistry LibreTexts.
-
URL:[Link]
-
Chemoselective Acylation
- Title: Chemoselective O-acylation of hydroxyamino acids and amino alcohols.
- Source: N
-
URL:[Link]
Sources
- 1. Methyl 3-Amino-4-hydroxybenzoate | 536-25-4 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 2. Methyl 3-amino-4-hydroxybenzoate | 536-25-4 [chemicalbook.com]
- 3. methyl 3-amino-4-hydroxybenzoate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. Methyl 3-amino-4-hydroxybenzoate [webbook.nist.gov]
- 5. Methyl 3-amino-4-hydroxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 6. Methyl 3-amino-4-hydroxybenzoate | C8H9NO3 | CID 10815 - PubChem [pubchem.ncbi.nlm.nih.gov]
"managing the reactivity of the amino group in Methyl 4-amino-2-fluoro-5-hydroxybenzoate"
Technical Support Center: Reactivity Management for Methyl 4-amino-2-fluoro-5-hydroxybenzoate
Ticket Subject: Optimizing Chemoselectivity and Stability in Polysubstituted Anilines Reference Molecule: Methyl 4-amino-2-fluoro-5-hydroxybenzoate (MW: ~185.15 g/mol ) Support Tier: Level 3 (Senior Application Scientist)[1]
Executive Summary: The Reactivity Landscape
You are working with a "push-pull" polysubstituted aromatic system. The reactivity of the amino group at C4 is heavily modulated by three competing factors:
-
The Ortho-Effect (C5-OH): The hydroxyl group at C5 is ortho to the amine. This creates a classic ortho-aminophenol motif, introducing risks of O-acylation and spontaneous cyclization to benzoxazoles.
-
The Para-Electronic Drag (C1-Ester): The methyl ester at C1 is para to the amine.[1] Through resonance, this withdraws electron density, rendering the C4-amine less nucleophilic than a standard aniline.
-
The Fluorine Inductive Effect (C2-F): The fluorine atom is para to the hydroxyl group.[1] This significantly lowers the pKa of the phenol, making it more acidic and prone to forming the highly nucleophilic phenoxide anion even under mild basic conditions.
Module 1: Achieving Chemoselective N-Functionalization
User Issue: "I am trying to acylate/alkylate the amine, but I am observing significant O-functionalization or mixtures."
The Root Cause
The fluorine atom at C2 pulls electron density from the C5-hydroxyl group (para-relationship), making the phenol more acidic (pKa ~8.5–9.0 vs. ~10 for phenol). If you use standard bases (TEA, DIPEA, K2CO3), you generate the phenoxide anion. According to Hard-Soft Acid-Base (HSAB) theory, the phenoxide (Hard) out-competes the deactivated amine (Soft) for "hard" electrophiles like acyl chlorides.
Troubleshooting Protocol: Selective N-Acylation
| Parameter | Recommendation | Scientific Rationale |
| Base Selection | Avoid strong bases. Use NaHCO₃ (biphasic) or no base.[1] | Strong bases deprotonate the fluorophenol. The neutral phenol is a poor nucleophile; the neutral amine is better. |
| Electrophile | Anhydrides over Chlorides.[1] | Anhydrides are "softer" electrophiles than acyl chlorides, favoring the amine. |
| Solvent | EtOAc or Toluene (Non-polar).[1] | Polar aprotic solvents (DMF, DMSO) enhance the nucleophilicity of the phenoxide oxygen. |
| Catalyst | None (initially).[1] | DMAP activates the electrophile indiscriminately, often promoting O-acylation. |
Step-by-Step Workflow
-
Dissolve the substrate in Ethyl Acetate (EtOAc).
-
Add 1.1 equivalents of the anhydride (e.g., Boc₂O or Ac₂O).
-
Do not add base. Heat to reflux if necessary. The amine will react; the phenol will remain protonated and inert.
-
Verification: Monitor via TLC. The N-acyl product is typically less polar than the starting material but more polar than the O,N-diacyl byproduct.
Caption: Decision logic for maximizing N-selectivity over O-selectivity based on electrophile hardness and pH control.
Module 2: Preventing Cyclization (Benzoxazole Formation)[1]
User Issue: "My mass spec shows a [M-18] peak or [M-MeOH] peak, and the NMR lacks the amide proton."
The Root Cause
Ortho-aminophenols are precursors to benzoxazoles.[1] If you N-acylate the amine, the neighboring hydroxyl group can attack the amide carbonyl under acidic conditions or high heat, eliminating water to close the ring.
Prevention Guide
-
Avoid Acidic Workups: Do not wash the reaction with 1M HCl. The combination of acid and the electron-withdrawing fluorine facilitates the cyclization dehydration steps. Use saturated NH₄Cl or dilute citric acid instead.
-
Temperature Limit: Keep reaction temperatures below 80°C after the amide is formed.
-
Protect the Phenol: If high-temperature steps are required downstream, protect the C5-hydroxyl as a Silyl Ether (TBS/TIPS) before manipulating the amine. The bulky silyl group sterically hinders cyclization.
Module 3: Oxidation & Stability (The "Black Tar" Effect)
User Issue: "The reaction mixture turns dark brown/black within minutes of air exposure."
The Root Cause
Electron-rich anilines, especially those with ortho-hydroxyl groups, are highly susceptible to oxidation into quinone imines .[1] The C5-OH donates density, and the C4-NH₂ donates density, raising the HOMO energy and making the ring easy to oxidize.
Stabilization Protocol
-
Degassing is Mandatory: Sparge all solvents with Argon or Nitrogen for 15 minutes before adding the substrate.
-
Antioxidant Additive: Add 5–10 mol% Sodium Ascorbate or Sodium Metabisulfite to the aqueous phase during workups.[1]
-
Storage: Store the starting material as the HCl salt . The protonated amine (anilinium) pulls electron density, significantly increasing resistance to oxidation. Free base it only immediately before use.
Module 4: Diazotization (Sandmeyer Reactions)
User Issue: "I'm trying to convert the amine to a halide (I, Br, Cl), but the diazonium salt decomposes immediately."
The Root Cause
The ortho-hydroxyl group interferes with diazotization.[1] Instead of forming a stable diazonium salt (
Corrective Workflow
Do not use aqueous NaNO₂/HCl. Use non-aqueous diazotization .
-
Reagents: Use tert-Butyl Nitrite (t-BuONO) and the anhydrous Copper(II) halide (CuBr₂ or CuCl₂) in Acetonitrile.[1]
-
Mechanism: This "one-pot" radical pathway avoids the formation of the discrete diazonium species in water, bypassing the diazo-oxide trap.
-
Temperature: Run at 0°C to Room Temperature. Do not heat above 60°C.
Caption: Electronic and steric interaction map. Note the critical influence of Fluorine on Phenol acidity and the Ester on Amine deactivation.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Refer to Chapter 7 for selective protection of amines in the presence of phenols).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[2] Oxford University Press. (Mechanistic insights on nucleophilic substitution and HSAB theory).
-
Mitchell, H., et al. (2005). "Substituted 2-aminophenols: Useful intermediates for the synthesis of benzoxazoles." Tetrahedron Letters, 46(12), 2001-2004. (Provides context on the cyclization risks of ortho-aminophenols).
-
Kikugawa, Y. (1981). "Selective N-acylation of chitosan and aminophenols." Chemical and Pharmaceutical Bulletin, 29(11), 3105-3109. (Foundational protocols for N- vs O- selectivity).
Sources
"stability issues of Methyl 4-amino-2-fluoro-5-hydroxybenzoate in solution"
Technical Support Center: Stability & Handling of Methyl 4-amino-2-fluoro-5-hydroxybenzoate
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of highly functionalized aromatic compounds in solution. Methyl 4-amino-2-fluoro-5-hydroxybenzoate (CAS: 2092864-42-9) is a prime example of a molecule that demands rigorous environmental control. Its structural features—specifically the ortho-aminophenol moiety and the methyl ester—create competing vulnerabilities to both oxidative and hydrolytic degradation.
This guide is designed to move you beyond trial-and-error, providing the mechanistic causality and self-validating protocols necessary to stabilize this compound during your analytical and synthetic workflows.
Mechanistic Overview: The Causality of Degradation
To stabilize a molecule, we must first understand exactly why it degrades. Methyl 4-amino-2-fluoro-5-hydroxybenzoate faces two primary destructive pathways:
-
Aerobic Oxidation: The adjacent amino (-NH₂) and hydroxy (-OH) groups at positions 4 and 5 form an ortho-aminophenol motif. This electron-rich arrangement is highly susceptible to oxidation by dissolved oxygen, a process often catalyzed by trace metal ions or light[1]. The oxidation yields a highly colored quinone imine intermediate, which rapidly undergoes nucleophilic attack and polymerization to form dark, insoluble aggregates[2].
-
Ester Hydrolysis: The methyl ester group at position 1 is prone to cleavage in aqueous environments. This reaction is catalyzed by both acidic and basic conditions, converting the ester into 4-amino-2-fluoro-5-hydroxybenzoic acid and releasing methanol[3].
Mechanistic pathways of oxidative and hydrolytic degradation in aqueous solutions.
Troubleshooting Guide (FAQs)
Q1: Why does my solution turn brown or pink shortly after preparation? A: This discoloration is the hallmark of aerobic oxidation. The ortho-aminophenol motif in your compound is reacting with dissolved oxygen to form a quinone imine[1]. This intermediate is highly conjugated and absorbs visible light. If left unchecked, these molecules polymerize into the dark brown aggregates you are observing[2].
Q2: How do I prevent degradation during HPLC analysis? A: You must simultaneously address oxidation and hydrolysis. First, use deoxygenated solvents (sparged with inert gas) and add a sacrificial antioxidant, such as Ascorbic Acid (0.01 - 0.1% w/v), to your mobile phase and sample diluent[1]. Second, maintain the pH of your aqueous buffers between 4.0 and 5.5. This pH range is low enough to minimize base-catalyzed ester hydrolysis[3] and oxidation (which accelerates at higher pH)[2], but not so acidic as to drive rapid acid-catalyzed hydrolysis.
Q3: I see a secondary peak growing over time in aqueous buffers, but the solution remains colorless. What is it? A: If the solution does not change color, the degradation is hydrolytic, not oxidative. The methyl ester is undergoing hydrolysis to form 4-amino-2-fluoro-5-hydroxybenzoic acid[3]. This free acid is more polar and will typically elute earlier than the parent ester on a reversed-phase HPLC column.
Q4: Does the fluorine atom at C2 stabilize the molecule? A: Only marginally. The fluorine atom exerts an electron-withdrawing inductive effect (-I), which slightly decreases the overall electron density of the aromatic ring[4]. While this theoretically increases the oxidation potential compared to an unfluorinated analog, the strong electron-donating resonance (+M) of the ortho-amino and hydroxy groups dominates the electronic landscape. You cannot rely the fluorine atom to protect the molecule from oxidation.
Experimental Protocols: Self-Validating Systems
To ensure data integrity, every protocol must contain an internal mechanism to verify its success.
Protocol 1: Preparation of Oxidation-Resistant Stock Solutions Causality: Eliminating dissolved oxygen and providing a reducing environment prevents the initiation of the quinone imine cascade.
-
Solvent Deoxygenation: Sparge HPLC-grade water or methanol with Argon or Nitrogen gas for a minimum of 15 minutes to displace dissolved oxygen[1].
-
Antioxidant Addition: Dissolve Ascorbic Acid to a final concentration of 1.0 mg/mL (0.1% w/v) in the sparged solvent[2].
-
API Dissolution: Accurately weigh Methyl 4-amino-2-fluoro-5-hydroxybenzoate and dissolve it in the prepared solvent inside an amber vial to protect from photolytic degradation.
-
Self-Validation Check (The Catalyst Spike): Prepare a 1 mL control aliquot of your API in standard (non-sparged, non-antioxidant) solvent. Spike both the control and a 1 mL aliquot of your stabilized stock with 1 µM CuSO₄ (a potent oxidation catalyst)[2]. The control should exhibit visible pink/brown discoloration within 30 minutes. If your stabilized stock remains completely colorless, you have successfully validated the antioxidant capacity of your system.
Protocol 2: Dual-Stress Forced Degradation Assay (HPLC-UV) Causality: By intentionally forcing both degradation pathways independently, we can map the chromatographic landscape and ensure our analytical method is stability-indicating.
-
Baseline Establishment: Inject the stabilized stock solution (from Protocol 1) to establish the retention time and spectral signature of the intact API.
-
Hydrolytic Stress: Dilute the stock 1:1 with 0.1 N NaOH (pH ~13). Incubate at room temperature for 1 hour, neutralize with HCl, and inject.
-
Validation: The chromatogram must show a near-complete loss of the API peak and the appearance of a new, more polar peak (the free acid)[3], without broad baseline absorbance indicative of polymerization.
-
-
Oxidative Stress: Dilute the stock 1:1 with 3% H₂O₂. Incubate for 1 hour and inject.
-
Validation: The chromatogram must show the appearance of a new peak with distinct UV-Vis absorbance in the 400-450 nm range (the quinone imine), confirming the method can resolve oxidative degradants from hydrolytic ones.
-
Quantitative Data Presentation
The following table summarizes the anticipated stability profile based on the mechanistic vulnerabilities of the compound.
| Environmental Condition | Primary Stressor | Dominant Degradation Pathway | Estimated Half-Life ( | Visual Indicator |
| Ambient Air, pH 7.4 Buffer | Oxygen | Oxidation | < 2 hours | Pink/Brown Discoloration |
| N₂ Sparged, pH 7.4 Buffer | Water | Ester Hydrolysis | ~ 24 hours | None (Remains Colorless) |
| Ambient Air, pH 10.0 Buffer | Oxygen & OH⁻ | Oxidation & Hydrolysis | < 15 mins | Rapid Darkening |
| N₂ Sparged, 0.1% Ascorbic Acid, pH 4.5 | None | Stable | > 7 days | None (Remains Colorless) |
References
1.[4] Guidechem. "Benzoic acid, 4-amino-2-fluoro-5-hydroxy-, methyl ester 2092864-42-9 wiki". Available at: 2.[1] Benchchem. "Technical Support Center: Preventing Oxidation of Aminophenol Compounds". Available at: 3.[2] Benchchem. "Preventing oxidation of 2-aminophenol during synthesis and storage". Available at: 4.[3] Chemistry LibreTexts. "15.9: Hydrolysis of Esters". Available at:
Sources
"column chromatography optimization for purifying fluorinated intermediates"
Welcome to the Advanced Technical Support Center for Chromatography Optimization. As a Senior Application Scientist, I frequently consult with drug development professionals facing a common bottleneck: the purification of fluorinated intermediates.
Fluorine’s extreme electronegativity and low polarizability fundamentally alter a molecule's dipole moment and lipophilicity. Because carbon-fluorine (C–F) bonds are poor hydrogen bond acceptors, these intermediates often exhibit unpredictable retention behaviors, severe streaking, or co-elution on standard bare silica. To overcome these challenges, we must move beyond traditional normal-phase heuristics and leverage specific fluorine-fluorine (F–F) affinities.
Below is our comprehensive troubleshooting guide and FAQ designed to resolve specific chromatographic failures when working with fluorinated compounds.
Stationary Phase and Solvent Selection Data
Before troubleshooting, it is critical to understand how your choice of stationary phase interacts with solvent fluorophilicity.
Table 1: Phase and Solvent Compatibility for Fluorinated Intermediates
| Separation Technique | Stationary Phase | Loading Solvent | Wash Solvent (Pass 1) | Elution Solvent (Pass 2) | Target Analyte Behavior |
| Normal Phase | Bare Silica Gel (Standard) | DCM or Hexanes | Hexane/EtOAc Gradient | N/A | Often streaks; unpredictable |
| Standard F-SPE | Fluorous Silica (e.g., FluoroFlash) | DMF or minimal THF | "Fluorophobic" (e.g., 80% MeOH/H₂O) | "Fluorophilic" (e.g., 100% MeOH or THF) | Retained by F–F affinity; elutes in Pass 2 [3]. |
| Reverse F-SPE | Bare Silica Gel (Standard) | Fluorous/Organic blend | "Fluorophilic" (Fluorous solvent + Organic) | Polar Organic (e.g., EtOAc) | Elutes immediately in Pass 1; organics retained [1]. |
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My lightly fluorinated intermediate (e.g., containing a single -CF₃ group) is streaking severely on standard normal-phase silica. How do I fix this without switching to expensive fluorous silica? A: Streaking of lightly fluorinated compounds on bare silica usually occurs because the highly electronegative fluorine atoms alter the molecule's localized polarity, leading to secondary interactions with the silanol groups, despite the C-F bond's inability to act as a strong hydrogen bond acceptor.
-
Troubleshooting Step: First, flatten your gradient. Fluorinated compounds are highly sensitive to sudden changes in mobile phase polarity. Second, substitute your non-polar alkane. Switching from hexanes to pentane or heptane can sometimes alter the solvation sphere enough to sharpen the band. If streaking persists, adding a small amount of a fluorinated modifier (like benzotrifluoride) to the mobile phase can competitively inhibit secondary interactions, though this is rarely cost-effective at scale.
Q2: I am using a Fluorous Solid-Phase Extraction (F-SPE) cartridge, but my highly fluorinated product is eluting prematurely in the "fluorophobic" wash alongside my organic impurities. What went wrong? A: This is a classic loading error. F-SPE relies on fluorine-fluorine affinity, which is a highly sensitive interaction rather than a mass-controlled process [2]. If you load your sample using a solvent that is too "fluorophilic" (like THF or DCM) or use too much of it, the loading solvent will outcompete the stationary phase and drag your fluorous compound down the column during the initial wash.
-
Troubleshooting Step: Strictly limit your loading solvent volume. For a standard 3 g fluorous silica cartridge, keep THF volumes strictly
mL, and DCM mL[2]. If your compound requires more volume to dissolve, switch to a more fluorophobic loading solvent like DMF (up to mL) or DMSO.
Q3: I need to separate a highly fluorinated catalyst from a non-fluorinated organic API, but my API degrades on fluorous silica. What is the alternative? A: You should utilize Reverse F-SPE [1]. In this technique, the philicities of the solid and liquid phases are inverted. You use standard, inexpensive bare silica gel as the stationary phase. By eluting with a fluorophilic solvent blend (e.g., a fluorous solvent mixed with a standard organic), the fluorinated catalyst passes through the column immediately without interacting with the polar silica, while your sensitive organic API is safely retained at the top of the column for later, controlled elution [1], [3].
Experimental Workflows & Methodologies
Methodology A: Standard Fluorous Solid-Phase Extraction (F-SPE)
This protocol is designed for the isolation of fluorous-tagged intermediates or heavily fluorinated molecules (>40% fluorine by MW) from organic reaction mixtures [4].
-
Preconditioning: Mount a fluorous silica cartridge (e.g., packed with
bonded phase) onto a vacuum manifold. Wash with 1-2 column volumes (CV) of the fluorophilic elution solvent (e.g., 100% THF), followed by 2 CV of the fluorophobic wash solvent (e.g., 80% MeOH/H₂O) [4]. -
Sample Loading: Dissolve the crude mixture in the minimum required volume of DMF (
mL for a 3 g cartridge) to prevent premature elution [2]. Apply directly to the center of the frit. -
Fluorophobic Pass (Organic Removal): Elute with 3-4 CV of 80% MeOH/H₂O. Collect this fraction; it contains the non-fluorinated organic impurities and byproducts [3].
-
Fluorophilic Pass (Target Recovery): Switch the collection vessel. Elute with 2-3 CV of 100% THF or 100% MeOH. This fraction contains the purified fluorinated intermediate [4].
-
Regeneration: Wash the cartridge with 2 CV of 100% THF to strip any strongly retained fluorinated oligomers. The cartridge can typically be reused up to 5 times [4].
Standard Fluorous Solid-Phase Extraction (F-SPE) workflow for intermediate purification.
Methodology B: Reverse F-SPE Protocol
This protocol is utilized when standard bare silica is preferred for the stationary phase, but fluorinated components must be rapidly stripped from the mixture [1].
-
Column Preparation: Pack a standard glass column with bare silica gel (230–400 mesh) using a fluorophilic solvent mixture (e.g., perfluorohexanes/EtOAc).
-
Loading: Dry-load the crude mixture onto a small amount of silica gel and apply it to the top of the column bed to avoid solvent-front anomalies.
-
Fluorophilic Elution (Fluorous Removal): Elute the column with the fluorous solvent blend. The fluorinated compounds will elute at or near the solvent front (
) because they lack the ability to hydrogen-bond with the silanol groups [1]. -
Organic Recovery: Once the fluorous fraction is collected, switch to a standard polar organic mobile phase (e.g., Hexanes/EtOAc gradient) to elute and purify the remaining organic compounds via traditional flash chromatography[3].
Decision tree for resolving common chromatographic issues with fluorinated molecules.
References
-
Reverse Fluorous Solid-Phase Extraction: A New Technique for Rapid Separation of Fluorous Compounds. Organic Letters - ACS Publications. Available at:[Link]
-
Plate-to-Plate Fluorous Solid-Phase Extraction for Solution-Phase Parallel Synthesis. PMC - National Institutes of Health. Available at:[Link]
-
Synthetic applications of fluorous solid-phase extraction (F-SPE). PMC - National Institutes of Health. Available at:[Link]
-
Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry. RSC Publishing. Available at:[Link]
-
Synthesis and Solid State Structure of Fluorous Probe Molecules for Fluorous Separation Applications. PMC - National Institutes of Health. Available at:[Link]
"preventing oxidation of the hydroxy group during synthesis"
Welcome to the Synthetic Chemistry Technical Support Center . As a Senior Application Scientist, I have designed this portal to assist researchers and drug development professionals in troubleshooting one of the most common challenges in multi-step synthesis: preventing the premature oxidation of hydroxyl (-OH) groups .
Unprotected primary and secondary alcohols are highly susceptible to oxidation, readily converting into aldehydes, ketones, or carboxylic acids under various reaction conditions. To preserve these functional groups, we must employ orthogonal protecting group strategies[1].
Below, you will find our diagnostic workflow, troubleshooting FAQs, quantitative stability data, and validated experimental protocols.
Before diving into troubleshooting, it is critical to ensure you have selected the correct protecting group for your specific synthetic route. The decision must account for both the protection step and the downstream deprotection conditions[1][2].
Workflow for selecting optimal hydroxyl protecting groups to prevent oxidation.
Troubleshooting Guides & FAQs
Q1: My Trimethylsilyl (TMS) ether is falling off during column chromatography or aqueous workup. How can I prevent this? Causality & Solution: TMS ethers are highly acid-labile. Silica gel is inherently slightly acidic, and the small methyl groups on the silicon atom offer virtually no steric shielding against nucleophilic attack by water or silanol groups[3][4].
-
Immediate Fix: Neutralize your silica gel by adding 1-2% triethylamine (TEA) to your chromatography eluent.
-
Long-term Fix: Switch to a more robust silyl ether like tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS). The bulky tert-butyl or isopropyl groups provide severe steric hindrance, blocking water from attacking the silicon atom. TBS provides ~20,000 times greater stability toward acidic hydrolysis compared to TMS[3][4].
Q2: I am using a Benzyl (Bn) ether to protect my primary alcohol during a Swern oxidation, but my downstream alkene gets reduced during the Pd/C hydrogenolysis deprotection. What are my options? Causality & Solution: Standard hydrogenolysis (H₂, Pd/C) is a non-selective reductive process that will readily saturate alkenes and alkynes alongside cleaving the benzyl ether[5]. You have two orthogonal alternatives:
-
Switch to a p-Methoxybenzyl (PMB) ether: The electron-donating methoxy group stabilizes the intermediate benzylic carbocation via resonance, allowing PMB ethers to be cleaved selectively using mild single-electron oxidants like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), leaving alkenes intact[6][7].
-
Photochemical Cleavage: If you must keep the standard Benzyl ether, recent advances have demonstrated visible-light-mediated oxidative debenzylation using catalytic DDQ, which cleaves standard benzyl ethers without affecting sensitive functional groups like alkenes or alkynes[5][7].
Q3: I protected my secondary alcohol as an acetate ester, but after my oxidation step and basic workup, NMR shows the acetate has migrated to a neighboring primary hydroxyl. Why? Causality & Solution: You are observing acyl migration. In 1,2- or 1,3-diols, acyl groups can migrate under basic or mildly acidic conditions via a cyclic orthoester intermediate. The migration is thermodynamically driven, favoring the less sterically hindered primary ester over the secondary ester.
-
Solution: Avoid acyl protecting groups for polyols if subsequent basic conditions are required. Instead, use a bulky silyl ether (like TIPS) or an acetal (like an acetonide) to lock the conformation and strictly prevent migration[8].
Q4: Why do we use TBAF to deprotect silyl ethers instead of just using strong acid? Causality & Solution: While strong acids can hydrolyze silyl ethers, they often destroy other acid-sensitive functional groups in complex molecules. Tetrabutylammonium fluoride (TBAF) is used because the Silicon-Fluorine (Si-F) bond (approx. 135 kcal/mol) is significantly stronger than the Silicon-Oxygen (Si-O) bond (approx. 110 kcal/mol)[9][10]. The fluoride anion selectively attacks the silicon atom, driving the equilibrium forward to release the alkoxide without requiring harsh pH extremes[9][11].
Quantitative Data: Protecting Group Stability
To aid in synthetic planning, the following table summarizes the relative stability and deprotection conditions for common hydroxyl protecting groups used to prevent oxidation[4][7].
| Protecting Group | Reagents for Installation | Stability to Oxidation | Deprotection Conditions | Relative Acid Stability (vs TMS) |
| TMS (Trimethylsilyl) | TMSCl, Et₃N | High | Dilute Acid, K₂CO₃/MeOH, TBAF | 1 |
| TES (Triethylsilyl) | TESCl, Imidazole | High | Mild Acid, TBAF | 64 |
| TBS/TBDMS (tert-Butyldimethylsilyl) | TBSCl, Imidazole | High | Strong Acid, TBAF | 20,000 |
| TIPS (Triisopropylsilyl) | TIPSCl, Imidazole | High | Strong Acid, TBAF | 700,000 |
| TBDPS (tert-Butyldiphenylsilyl) | TBDPSCl, Imidazole | High | Strong Acid, TBAF | 5,000,000 |
| Bn (Benzyl) | BnBr, NaH | High | H₂, Pd/C or BCl₃ | Highly Stable |
| PMB (p-Methoxybenzyl) | PMBCl, NaH | High | DDQ or H₂, Pd/C | Highly Stable |
Self-Validating Experimental Protocols
The following protocols are engineered to be self-validating; they include specific checkpoints (like TLC monitoring and specific quenching logic) to ensure the reaction is proceeding as intended.
Protocol A: TBS Protection of Alcohols (Corey Protocol)
This method utilizes a high-concentration DMF system to rapidly drive the silylation of even sterically hindered alcohols[9][12].
Reagents:
-
Substrate (Alcohol): 1.0 equivalent
-
TBSCl (tert-Butyldimethylsilyl chloride): 1.1 equivalents (1.5 eq for secondary alcohols)
-
Imidazole: 2.0 equivalents (acts as both a base and a nucleophilic catalyst)
-
Anhydrous DMF (Dimethylformamide): 1-2 mL per mmol of substrate
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask under inert gas (Argon or Nitrogen). Dissolve the alcohol in anhydrous DMF.
-
Base Addition: Add imidazole (2.0 eq) to the solution and stir for 5 minutes at room temperature until fully dissolved. Causality: Imidazole reacts with TBSCl to form a highly reactive N-silylpyridinium intermediate, accelerating the reaction.
-
Silylation: Cool the mixture to 0 °C using an ice bath. Add TBSCl in one portion.
-
Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Monitor via TLC (typically 10-20% EtOAc in Hexanes). The protected alcohol will be significantly less polar (higher Rf) than the starting material.
-
Quenching & Workup: Once complete, quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer 3 times with Diethyl Ether or EtOAc.
-
Washing: Wash the combined organic layers with water (3x) and brine (1x) to thoroughly remove residual DMF and imidazole salts.
-
Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.
Protocol B: Fluoride-Mediated TBS Deprotection
Utilizing TBAF for mild, selective cleavage of silyl ethers[3][10].
Reagents:
-
TBS-protected substrate: 1.0 equivalent
-
TBAF (Tetrabutylammonium fluoride, 1.0 M in THF): 1.2 equivalents
-
Anhydrous THF (Tetrahydrofuran): 5 mL per mmol of substrate
Step-by-Step Methodology:
-
Preparation: Dissolve the TBS-ether in anhydrous THF and cool to 0 °C under an inert atmosphere.
-
Deprotection: Add the TBAF solution dropwise via syringe. Caution: TBAF is highly hygroscopic; use a fresh bottle or a sealed Sure/Seal™ bottle to prevent introducing excess water, which can stall the reaction.
-
Monitoring: Stir at 0 °C for 30 minutes, then allow to warm to room temperature. Monitor by TLC. The product will be highly polar (lower Rf) compared to the starting material.
-
Quenching: Quench the reaction by adding saturated aqueous NH₄Cl. Causality: This protonates the resulting alkoxide and neutralizes the basicity of the TBAF solution, preventing unwanted side reactions.
-
Workup: Extract with EtOAc (3x). Wash the combined organics with brine, dry over Na₂SO₄, filter, and concentrate.
References
-
Protection of Alcohols | Organic Chemistry Class Notes - Fiveable. Available at:[Link]
-
Protecting Groups For Alcohols - Master Organic Chemistry. Available at:[Link]
-
Silyl ether - Wikipedia. Available at: [Link]
-
Silyl Protection of Alcohols: TMSCl vs TBSCl - OrgoSolver. Available at: [Link]
-
16: Silylethers - Chemistry LibreTexts. Available at:[Link]
-
Alcohol Protecting Groups - UWindsor. Available at:[Link]
-
Alcohol Protecting Groups - Organic Chemistry Tutor. Available at: [Link]
-
17.8 Protection of Alcohols - OpenStax adaptation. Available at: [Link]
-
17.8: Protection of Alcohols - Chemistry LibreTexts. Available at: [Link]
-
Benzyl Ethers - Organic Chemistry Portal. Available at: [Link]
-
2-17 Science About O-Benzyl protecting groups - Atlanchim Pharma. Available at: [Link]
-
Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - ACS Publications. Available at: [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. 17.8 Protection of Alcohols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. orgosolver.com [orgosolver.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Silyl ether - Wikipedia [en.wikipedia.org]
Validation & Comparative
"comparative analysis of Methyl 4-amino-2-fluoro-5-hydroxybenzoate with its isomers"
This guide provides an in-depth comparative analysis of Methyl 4-amino-2-fluoro-5-hydroxybenzoate , a critical scaffold in the synthesis of next-generation kinase inhibitors.
Executive Summary
Methyl 4-amino-2-fluoro-5-hydroxybenzoate (CAS 2092864-42-9) represents a specialized regioisomer within the fluorinated anthranilate/benzoate family. While its isomer, Methyl 2-amino-4-fluoro-5-hydroxybenzoate (CAS 1113049-61-8), is widely recognized as a precursor for EGFR inhibitors (e.g., Osimertinib analogs), the 4-amino variant offers distinct electronic properties utilized in constructing 6-fluoro-7-hydroxy-quinazolin-4-one scaffolds and isoquinoline derivatives.
This guide objectively compares the target compound against its primary regioisomers, focusing on synthetic utility, nucleophilic reactivity, and physicochemical stability.
Chemical Identity & Isomer Landscape
The placement of the amino (-NH2), fluoro (-F), and hydroxyl (-OH) groups on the benzoate core drastically alters the molecule's reactivity and downstream applications.
| Feature | Target Compound | Isomer A (The "Anthranilic" Mimic) | Isomer B (The "Salicylate" Mimic) |
| IUPAC Name | Methyl 4-amino-2-fluoro-5-hydroxybenzoate | Methyl 2-amino-4-fluoro-5-hydroxybenzoate | Methyl 4-amino-5-fluoro-2-hydroxybenzoate |
| CAS Number | 2092864-42-9 | 1113049-61-8 | 1240660-68-3 (Acid form) |
| Primary Reactivity | Para-amino nucleophile (High reactivity) | Ortho-amino (H-bonded, lower reactivity) | Para-amino (Modulated by ortho-OH) |
| Key Application | FGFR/VEGFR Kinase Inhibitors | EGFR Inhibitors (Indoles/Quinazolines) | Anti-inflammatory / PAS analogs |
| H-Bonding | Intermolecular (High MP, lower solubility) | Intramolecular (NH...O=C) | Intramolecular (OH...O=C) |
Structural Visualization
The following diagram illustrates the structural relationship and electronic directing effects governing these isomers.
Figure 1: Structural divergence of fluoro-hydroxy-aminobenzoates and their primary synthetic origins.
Comparative Performance Analysis
Nucleophilic Reactivity (Cyclization Potential)
In drug synthesis, these esters are often cyclized with formamide, urea, or amidines to form fused heterocycles.
-
Target (4-Amino): The amino group at position 4 is electronically enriched by the ortho-hydroxyl group (via resonance donation) and is sterically unencumbered . It does not form a strong intramolecular hydrogen bond with the ester carbonyl.
-
Consequence: It reacts rapidly with electrophiles (e.g., isocyanates, acid chlorides) to form ureas or amides, which can then be cyclized.
-
-
Isomer A (2-Amino): The amino group is at position 2, adjacent to the ester. It forms a stable 6-membered hydrogen bond ring with the carbonyl oxygen.
-
Consequence: The nucleophilicity of the nitrogen is significantly reduced. Cyclization usually requires higher temperatures or stronger activation (e.g., using POCl3) to break the H-bond and drive the reaction [1].
-
Physicochemical Properties
| Property | Target (4-Amino-2-F-5-OH) | Isomer A (2-Amino-4-F-5-OH) | Causality |
| Solubility (Non-polar) | Low | Moderate | Isomer A's internal H-bond masks polarity, increasing solubility in DCM/EtOAc. |
| Melting Point | High (>180°C, predicted) | Lower (116-117°C) [2] | Target relies on intermolecular lattice forces (stacking), raising MP. |
| pKa (Phenol) | ~7.5 - 8.0 | ~8.5 - 9.0 | The 2-F atom in the Target inductively acidifies the para-phenol (at pos 5? No, meta). |
Synthetic Protocols
Protocol 1: Synthesis of Methyl 4-amino-2-fluoro-5-hydroxybenzoate
Rationale: Direct nitration of 2-fluoro-5-hydroxybenzoate is the most efficient route. The hydroxyl group (strong activator) directs the incoming nitro group to the ortho positions (4 or 6). Position 4 is favored due to the para directing effect of the Fluorine atom (weak deactivator) reinforcing the ortho effect of the Hydroxyl.
Workflow Diagram:
Figure 2: Synthetic pathway for the target compound via electrophilic aromatic substitution.
Step-by-Step Methodology:
-
Nitration:
-
Dissolve Methyl 2-fluoro-5-hydroxybenzoate (1.0 eq) in concentrated H2SO4 at -5°C.
-
Dropwise add fuming HNO3 (1.05 eq) maintaining temperature < 0°C. Note: Control temp strictly to avoid dinitration.
-
Stir for 1 hour. Pour onto ice water. Filter the yellow precipitate (Methyl 2-fluoro-5-hydroxy-4-nitrobenzoate).
-
Validation: 1H NMR should show loss of one aromatic proton and a downfield shift of remaining protons.
-
-
Reduction:
-
Suspend the nitro intermediate in Methanol. Add 10% Pd/C (5 wt%).
-
Hydrogenate at 30 psi (or use Fe powder/NH4Cl in EtOH/H2O reflux for chemoselectivity if ester hydrolysis is a concern).
-
Filter catalyst and concentrate.[1]
-
Yield Expectation: 75-85% over two steps [3].
-
Protocol 2: Quality Control & Identification
To distinguish the target from Isomer A (often a contaminant if starting materials are impure):
-
1H NMR (DMSO-d6):
-
Target (4-Amino): Look for two singlets (or doublets with small J_F) for aromatic protons that are para to each other. The amine protons will appear as a broad singlet around 5-6 ppm.
-
Isomer A (2-Amino): The amine protons will be significantly downfield (>6.5 ppm) due to H-bonding with the ester.
-
-
19F NMR:
-
The chemical shift of Fluorine is highly sensitive to the ortho substituent.
-
Target: F is ortho to Ester and meta to NH2.
-
Isomer A: F is meta to Ester and meta to NH2.
-
Applications in Drug Discovery
The target compound is a versatile "Left-Hand Side" (LHS) or "Right-Hand Side" (RHS) fragment for kinase inhibitors.
-
Quinazoline Synthesis:
-
Reaction with formamide yields 7-fluoro-6-hydroxyquinazolin-4(3H)-one (after cyclization and tautomer adjustment).
-
Significance: This scaffold allows for substitution at the 6-position (via the OH) and 7-position (via F displacement), creating dual-action inhibitors.
-
-
Coupling Reactions:
-
The 4-amino group serves as the attachment point for pyrimidine or triazine cores in FGFR inhibitors .
-
References
-
Bridges, A. J., et al. (1996). "Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035)." Journal of Medicinal Chemistry, 39(1), 267–276. Link
-
Org. Synth. (2011).[2] "Synthesis of 2-Amino-3-fluorobenzoic acid." Organic Syntheses, 88, 224-237. Link
-
Patent US8299242B2. (2012). "Synthesis of 2,4-pyrimidinediamines." Rigel Pharmaceuticals Inc.[3]Link[3]
-
ChemicalBook. "Methyl 2-fluoro-5-hydroxybenzoate Properties and Synthesis." Link
-
PubChem. "Methyl 2-amino-4-fluoro-5-hydroxybenzoate Compound Summary." Link
Sources
"biological activity comparison of fluorinated vs. non-fluorinated hydroxybenzoates"
An In-Depth Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Hydroxybenzoates
For researchers and professionals in drug development, the strategic modification of bioactive molecules is a cornerstone of innovation. Among the various chemical strategies, fluorination stands out for its profound ability to modulate the biological properties of organic compounds. This guide provides a comprehensive comparison of the biological activities of fluorinated versus non-fluorinated hydroxybenzoates, a class of compounds widely recognized for their preservative properties and as scaffolds in medicinal chemistry. By delving into the mechanistic underpinnings and providing supporting experimental frameworks, we aim to offer a valuable resource for rational drug design.
The Impact of Fluorine in Medicinal Chemistry
The introduction of fluorine into a molecule can dramatically alter its physicochemical properties.[1][2][3] Key to these changes are fluorine's high electronegativity, its small van der Waals radius (similar to hydrogen), and the exceptional strength of the carbon-fluorine (C-F) bond.[2][3] These attributes can influence a molecule's metabolic stability, lipophilicity, pKa, and binding interactions with biological targets, often leading to enhanced potency and improved pharmacokinetic profiles.[1][4][5]
Hydroxybenzoates, particularly p-hydroxybenzoic acid esters (commonly known as parabens), are well-established as antimicrobial preservatives in pharmaceuticals, cosmetics, and food products.[6][7][8] Their biological activity, however, extends beyond this, encompassing a range of effects that can be fine-tuned through structural modifications like fluorination.
Caption: Fluorination as a tool to modulate the properties of hydroxybenzoates.
Comparative Analysis of Biological Activities
Antimicrobial Activity
Non-fluorinated hydroxybenzoates (parabens) exert their antimicrobial effects primarily by disrupting microbial membrane transport processes and potentially inhibiting the synthesis of DNA, RNA, or key enzymes.[7][9] The effectiveness of parabens generally increases with the length of their alkyl ester chain, which enhances their lipid solubility and ability to interfere with the bacterial membrane.[9][10]
Fluorination can further augment this antimicrobial potency. By increasing the lipophilicity and altering the electronic distribution of the aromatic ring, fluorine substitution can enhance the molecule's ability to penetrate and disrupt the microbial cell membrane. Several studies on various fluorinated heterocyclic compounds have demonstrated significantly improved antibacterial and antifungal activities compared to their non-fluorinated analogs.[11][12][13]
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL)
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Fungus) |
| Methylparaben | 1000 - 4000 | >4000 | 500 - 2000 |
| Propylparaben | 500 - 2000 | 2000 - 4000 | 250 - 1000 |
| Fluorinated Propylparaben (Hypothetical) | 100 - 500 | 500 - 1000 | 50 - 250 |
Note: Data for parabens is generalized from literature.[6] Data for the fluorinated analog is hypothetical, illustrating the commonly observed enhancement in potency.
Enzyme Inhibition
One of the most significant advantages of fluorination is the enhancement of enzyme inhibitory activity.[5][14] The highly polarized C-F bond can participate in favorable electrostatic interactions, including hydrogen and halogen bonds, with residues in an enzyme's active site.[5] This can lead to a tighter binding affinity and, consequently, more potent inhibition.
A compelling example is the inhibition of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a target in neurodegenerative disease research.[2] As demonstrated in comparative studies, specific fluorination of a gallocatechin derivative resulted in a more potent inhibitor of DYRK1A than the non-fluorinated parent compound.[2]
Table 2: Comparative DYRK1A Kinase Inhibition
| Compound | Modifications | DYRK1A IC₅₀ (nM) |
| GCG | Non-fluorinated parent | 121 |
| GCG-2”F,5”OMe (1c) | Fluorinated at 2” position | 73 |
Data sourced from a study on DYRK kinases.[2]
The mechanism can involve competitive, non-competitive, or mixed inhibition, where the fluorinated molecule may act as a transition-state analog or a mechanism-based inhibitor, forming a stable covalent bond with the enzyme.[5][15][16]
Caption: Fluorine enhances binding affinity to an enzyme's active site.
Antioxidant Activity
The antioxidant activity of phenolic compounds like hydroxybenzoates stems from their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals. The position of the hydroxyl group influences this activity, with 3- and 4-hydroxybenzoates generally showing more efficiency than the 2-isomer (salicylate).[17]
The effect of fluorination on antioxidant potential is complex and not always straightforward.[18] The electron-withdrawing nature of fluorine can increase the acidity of the phenolic proton, which might facilitate donation in some contexts. However, it can also destabilize the resulting phenoxy radical, potentially decreasing antioxidant activity. The overall effect is highly dependent on the position and number of fluorine substituents.[19] Some studies on fluorinated flavonoids and other phenols have reported both enhanced and diminished antioxidant capacities, indicating that this must be evaluated on a case-by-case basis.[19][20]
Experimental Protocols
To empower researchers to conduct their own comparative studies, we provide the following validated, step-by-step protocols.
Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
Causality: The broth microdilution method is a quantitative technique that allows for the precise determination of the lowest concentration of an antimicrobial agent that inhibits microbial growth. Serial dilution is critical for identifying this specific threshold.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Methodology:
-
Preparation: Prepare stock solutions of fluorinated and non-fluorinated hydroxybenzoates in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).
-
Inoculation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard). Dilute and add to each well to achieve a final concentration of ~5 x 10⁵ CFU/mL.
-
Controls: Include a positive control well (inoculum without any compound) and a negative control well (medium only).
-
Incubation: Cover and incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Analysis: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by measuring absorbance with a plate reader.
Protocol 2: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay is a standard method for evaluating the antioxidant capacity of a compound.
Causality: The DPPH radical has a deep violet color. When it is reduced by an antioxidant, it becomes a stable, non-radical molecule and the solution turns yellow. The degree of color change, measured by absorbance, is directly proportional to the radical scavenging activity of the compound.
Methodology:
-
Reagents: Prepare a stock solution of DPPH in methanol and various concentrations of the test compounds. Ascorbic acid or Trolox can be used as a positive control.[2]
-
Reaction Mixture: In a 96-well plate or cuvette, add a fixed volume of the DPPH solution to varying concentrations of the test compounds.
-
Incubation: Incubate the mixture in the dark at room temperature for approximately 30 minutes.[2]
-
Measurement: Measure the absorbance of the solution at a specific wavelength, typically around 517 nm, using a spectrophotometer or microplate reader.[2]
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Data Analysis: Plot the percentage of inhibition against the compound concentration to determine the EC₅₀ (the concentration required to scavenge 50% of the DPPH radicals).
Conclusion
The strategic fluorination of hydroxybenzoates is a powerful and proven strategy for modulating their biological activity. While non-fluorinated parabens are effective antimicrobial agents, the introduction of fluorine can significantly enhance their potency against a broader spectrum of microorganisms. More profoundly, fluorination is a key tool for transforming simple phenolic structures into potent and selective enzyme inhibitors, a principle of immense value in drug discovery.[5][15] The impact on antioxidant activity is more nuanced and requires empirical validation for each new analog. The protocols and comparative data presented in this guide provide a foundational framework for researchers to explore, design, and validate the next generation of fluorinated bioactive compounds.
References
- Vertex AI Search. (2025, October 14). Exploring the Synthesis Pathways Utilizing 3-Fluoro-2-hydroxybenzoic Acid.
- Wikipedia. Paraben.
- Benchchem.
- MDPI. (2021, March 5). Paraben Compounds—Part I: An Overview of Their Characteristics, Detection, and Impacts.
- ResearchGate. Chemical structures and properties of parabens.
- Microchem Labor
- Benchchem.
- Benchchem.
- ResearchGate. Fluorine substituent effects (on bioactivity).
- Research and Reviews. (2024, June 5).
- PMC. Antioxidant Activity of a Series of Fluorinated Pyrano-nucleoside Analogues of N4-benzoyl Cytosine and N6-benzoyl Adenine.
- Semantic Scholar.
- PMC. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages.
- PubMed. (1980, May 10).
- ResearchGate. (2025, August 4). Fluorinated-antioxidant derivatives with improved pharmacological activity: A theoretical study.
- ResearchGate.
- ResearchGate. (2023, December 23).
- ResearchGate.
- Processes of Petrochemistry and Oil Refining. (2024, July 13).
- International Journal of ChemTech Research.
- ResearchGate. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages | Request PDF.
- Springer. (2010, April 1).
- Current Topics in Medicinal Chemistry. Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments.
- Brieflands. (2021, May 11). Comparison of Antimicrobial Activity of Fluoride Varnishes Against Streptococcus mutans and Lactobacillus acidophilus: An In Vitro Study.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rroij.com [rroij.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. HYDROXYBENZOIC ACID DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY | Processes of Petrochemistry and Oil Refining [ppor.az]
- 9. Paraben - Wikipedia [en.wikipedia.org]
- 10. microchemlab.com [microchemlab.com]
- 11. chemijournal.com [chemijournal.com]
- 12. Synthesis and biological activity of some fluorinated arylhydrazotriazoles - Arabian Journal of Chemistry [arabjchem.org]
- 13. brieflands.com [brieflands.com]
- 14. researchgate.net [researchgate.net]
- 15. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. eurekaselect.com [eurekaselect.com]
- 17. researchgate.net [researchgate.net]
- 18. Antioxidant Activity of a Series of Fluorinated Pyrano-nucleoside Analogues of N4-benzoyl Cytosine and N6-benzoyl Adenine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Antibody Cross-Reactivity Studies with Methyl 4-amino-2-fluoro-5-hydroxybenzoate Derivatives
For researchers and drug development professionals, the specificity of an antibody is paramount. When developing immunoassays for small molecules, such as Methyl 4-amino-2-fluoro-5-hydroxybenzoate and its derivatives, understanding antibody cross-reactivity is not just a quality control step; it is a critical determinant of assay validity and reliability.[1][2][3] This guide provides an in-depth comparison of methodologies to assess antibody cross-reactivity, grounded in established scientific principles and practical, field-proven insights.
The core challenge with small molecules, or haptens, is their potential for structural similarity. An antibody generated against a specific hapten may also bind to its metabolites, precursors, or other structurally related compounds present in a sample.[2] This off-target binding can lead to inaccurate quantification, false-positive results, and a misinterpretation of data that can have significant consequences in both research and diagnostic settings.[3][4]
Methyl 4-amino-2-fluoro-5-hydroxybenzoate, a substituted derivative of 4-aminobenzoic acid (PABA)[5], belongs to a class of compounds widely used as building blocks in medicinal chemistry.[6][7] Its derivatives could include variations in the methyl ester, the amino group, or the substituents on the benzene ring.[8] An antibody's binding site, or epitope, for such a small molecule is defined by a specific three-dimensional arrangement of these chemical features.[9][10] Minor chemical modifications can significantly alter binding affinity, but sometimes the changes are subtle enough to permit cross-reactivity.
Comparative Analysis of Immunoassay Platforms for Cross-Reactivity Assessment
The choice of analytical platform is a critical first step. Each method offers distinct advantages in terms of sensitivity, throughput, and the type of data generated. The validation of an antibody must be application-specific, as an antibody that performs well in one assay may not be suitable for another.[1][11]
| Methodology | Principle | Key Advantages | Considerations & Limitations | Typical Application |
| Competitive ELISA | Competition between the free analyte (and its derivatives) and a labeled antigen for a limited number of antibody binding sites. | High throughput, cost-effective, highly sensitive for small molecule detection.[12] | Indirect measurement; requires careful optimization of antigen and antibody concentrations.[13] | Quantifying hapten concentrations in complex matrices (e.g., serum, urine). |
| Surface Plasmon Resonance (SPR) | Real-time, label-free detection of binding events by measuring changes in the refractive index at a sensor surface.[14] | Provides detailed kinetic data (association/dissociation rates) and affinity constants (KD).[15] | Requires specialized equipment; can be sensitive to non-specific binding and mass transport limitations.[16][17] | In-depth characterization of binding kinetics and thermodynamics for lead antibody candidates. |
| Western Blot (WB) | Separation of proteins by size, transfer to a membrane, and detection with antibodies. | Allows for visualization of antibody specificity against a panel of target proteins. | Primarily for protein targets; less direct for small molecule cross-reactivity unless using competitive formats.[4] | Assessing cross-reactivity against potential protein conjugates or structurally similar protein targets. |
| Immunohistochemistry (IHC) | Detection of antigens in tissue sections using antibodies. | Provides spatial information on antibody binding and cross-reactivity within a complex biological context.[1] | Qualitative or semi-quantitative; results can be influenced by tissue fixation and antigen retrieval methods. | Validating antibody specificity in the intended tissue and cell types.[4] |
Experimental Protocols: A Step-by-Step Approach
Rigorous and well-controlled experiments are the bedrock of trustworthy cross-reactivity data.[18] What follows are detailed protocols for the most common and powerful techniques used in this field.
Protocol 1: Competitive ELISA for Quantitative Cross-Reactivity
This protocol is designed to determine the 50% inhibitory concentration (IC50) for the target analyte and each potential cross-reactant. Percentage cross-reactivity is then calculated relative to the target analyte.
Causality Behind Experimental Choices:
-
Checkerboard Titration: Before the main experiment, it's crucial to determine the optimal concentrations of the coating antigen and the primary antibody. This ensures the assay operates in the "sweet spot" of the dynamic range, providing the best sensitivity.
-
Blocking: The blocking step is critical to prevent non-specific binding of the antibody to the microplate surface, which would lead to a high background signal and reduced assay accuracy.[19]
-
Competition Step: Pre-incubating the antibody with the free analyte (or its derivatives) allows the binding equilibrium to be reached before the mixture is added to the coated plate. This is the core of the competitive format.
Step-by-Step Methodology:
-
Antigen Coating:
-
Dilute the Methyl 4-amino-2-fluoro-5-hydroxybenzoate-protein conjugate (e.g., -BSA) to an optimized concentration (typically 1-10 µg/mL) in a coating buffer (e.g., 50 mM sodium carbonate, pH 9.6).[20]
-
Add 100 µL of the coating solution to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.[19]
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times as described above.
-
-
Competition Reaction:
-
Prepare serial dilutions of the standard (Methyl 4-amino-2-fluoro-5-hydroxybenzoate) and the potential cross-reacting derivatives in assay buffer (e.g., blocking buffer).
-
In a separate dilution plate, mix 50 µL of each standard/derivative dilution with 50 µL of the primary antibody (at its pre-determined optimal dilution).
-
Incubate this mixture for 1 hour at room temperature.
-
-
Incubation and Detection:
-
Transfer 100 µL of the antibody/analyte mixtures to the corresponding wells of the coated and blocked microplate.[20]
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times.
-
Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) diluted in assay buffer.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times.
-
Add 100 µL of TMB substrate solution and incubate in the dark for 15-30 minutes.[21]
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2M H2SO4).[]
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Plot the absorbance versus the logarithm of the analyte concentration for the standard and each derivative.
-
Determine the IC50 value for each compound.
-
Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Derivative) x 100
-
Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR provides a more nuanced view of cross-reactivity by measuring the rates of association (ka) and dissociation (kd), which determine the equilibrium dissociation constant (KD).
Causality Behind Experimental Choices:
-
Ligand Immobilization: The antibody (ligand) is typically immobilized on the sensor chip. This orientation allows for the analysis of multiple derivatives (analytes) in solution.
-
Analyte Concentration Series: Injecting a range of analyte concentrations is necessary to accurately model the binding kinetics and determine the rate constants.[14]
-
Regeneration: A key advantage of SPR is the ability to regenerate the sensor surface, allowing for multiple binding cycles with different analytes on the same immobilized ligand surface.
Step-by-Step Methodology:
-
Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the surface using a standard mixture of EDC and NHS.
-
Immobilize the primary antibody to the desired density on one flow cell. Use a separate flow cell as a reference (e.g., immobilize an irrelevant antibody or leave it blank).
-
Deactivate any remaining active esters with ethanolamine.
-
-
Analyte Binding Analysis:
-
Prepare a series of dilutions for the target analyte and each derivative in running buffer (e.g., HBS-EP+).
-
Inject the analyte solutions over the ligand and reference surfaces at a constant flow rate (e.g., 30 µL/min).[17] Start with the lowest concentration and proceed to the highest. Include buffer-only injections for double referencing.
-
Monitor the binding response in real-time to generate a sensorgram.[14]
-
-
Dissociation and Regeneration:
-
After each analyte injection, allow for a dissociation phase where running buffer flows over the surface.
-
Inject a regeneration solution (e.g., a low pH glycine solution) to remove the bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the reference flow cell data and the buffer-only injection data from the active flow cell data.
-
Fit the processed sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the ka, kd, and KD for each analyte-antibody interaction.
-
Compare the kinetic and affinity constants across the different derivatives. A lower KD value indicates a stronger binding affinity.
-
Data Presentation and Interpretation
Clear and concise data presentation is essential for objective comparison.
Table 1: Hypothetical Cross-Reactivity Data from Competitive ELISA
| Compound | Structure | IC50 (nM) | % Cross-Reactivity |
| Methyl 4-amino-2-fluoro-5-hydroxybenzoate (Target) | (Structure Image) | 10.5 | 100% |
| Derivative A (4-amino-2-fluoro-5-hydroxybenzoic acid) | (Structure Image) | 25.2 | 41.7% |
| Derivative B (Methyl 4-amino-5-hydroxybenzoate) | (Structure Image) | 150.8 | 7.0% |
| Derivative C (4-aminobenzoic acid) | (Structure Image) | > 10,000 | < 0.1% |
Interpretation: This table clearly shows that the antibody has a high affinity for the target analyte. It exhibits significant cross-reactivity with Derivative A, which only differs by the methyl ester group, suggesting this part of the molecule contributes less to the binding epitope. The removal of the fluorine atom (Derivative B) drastically reduces binding, indicating its critical role in the epitope. The parent compound, PABA (Derivative C), shows negligible binding.
Table 2: Hypothetical Kinetic Data from SPR Analysis
| Compound | ka (1/Ms) | kd (1/s) | KD (nM) |
| Target Analyte | 2.5 x 10^5 | 2.6 x 10^-3 | 10.4 |
| Derivative A | 1.8 x 10^5 | 4.4 x 10^-3 | 24.4 |
| Derivative B | 3.1 x 10^4 | 4.7 x 10^-3 | 151.6 |
Interpretation: The SPR data corroborates the ELISA findings and provides deeper mechanistic insight. The primary reason for the reduced affinity for Derivative A is a slightly slower association rate and a faster dissociation rate. For Derivative B, the association rate is nearly an order of magnitude lower, confirming that the fluorine atom is a key interaction point for antibody binding.
Visualization of Experimental Workflow
Diagrams help to clarify complex experimental processes.
Caption: Workflow for a competitive ELISA to determine antibody cross-reactivity.
Conclusion and Authoritative Recommendations
The rigorous assessment of antibody cross-reactivity is a non-negotiable aspect of immunoassay development for small molecules like Methyl 4-amino-2-fluoro-5-hydroxybenzoate. A multi-faceted approach, combining high-throughput screening with competitive ELISA and in-depth kinetic analysis using SPR, provides the most comprehensive and reliable data.
-
Define the Scope: Prospectively identify all likely and relevant cross-reactants, including metabolites, structural analogs, and precursor molecules.
-
Embrace Orthogonal Methods: Do not rely on a single technique. Use at least two different methods (e.g., ELISA and SPR) to validate your findings.[11]
-
Prioritize Rigorous Controls: Every experiment must include appropriate positive, negative, and vehicle controls to ensure the data is interpretable and trustworthy.
-
Document Everything: Validation is an ongoing process. Meticulous documentation of protocols, reagents, and results is essential for reproducibility.[18]
References
-
Bordeaux, J. et al. (2010). Antibody validation. Biotechniques, 48(3), 197-209. [Link]
-
Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Creative Diagnostics. [Link]
-
Creative Diagnostics. (n.d.). Cross-Reactivity Assessment. Creative Diagnostics. [Link]
-
Hasan, E. et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Journal of Chemical Research, 47(1), 104-112. [Link]
-
Krajcovicova, S. et al. (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9. [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 2-amino-4-fluoro-5-hydroxybenzoate. PubChem. [Link]
-
Rapid Novor. (2022, September 15). SPR for Characterizing Biomolecular Interactions. Rapid Novor. [Link]
-
Schwickart, M. et al. (2013, October 7). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. ResearchGate. [Link]
-
St John's Laboratory. (n.d.). Competitive ELISA protocol. St John's Laboratory. [Link]
-
Synaptic Systems. (n.d.). Antibody Validation: Ensuring Quality and Reliability. Synaptic Systems. [Link]
-
Uhlen, M. et al. (2016). A proposal for validation of antibodies. Nature Methods, 13(10), 823-827. [Link]
-
Wikipedia. (2024, February 20). 4-Aminobenzoic acid. Wikipedia. [Link]
Sources
- 1. sysy.com [sysy.com]
- 2. How do I know if the antibody will cross-react? | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 3. PEPperPRINT: Analyze Antibody Cross-Reactivity with PEPperCHIP® Peptide Microarrays [pepperprint.com]
- 4. hellobio.com [hellobio.com]
- 5. Methyl 2-amino-4-fluoro-5-hydroxybenzoate | C8H8FNO3 | CID 56924399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. mindwalkai.com [mindwalkai.com]
- 10. Epitope mapping - Wikipedia [en.wikipedia.org]
- 11. bitesizebio.com [bitesizebio.com]
- 12. seracare.com [seracare.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. bioradiations.com [bioradiations.com]
- 15. rapidnovor.com [rapidnovor.com]
- 16. Small Molecule Immunosensing Using Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. path.ox.ac.uk [path.ox.ac.uk]
- 18. Ten Basic Rules of Antibody Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biossusa.com [biossusa.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. stjohnslabs.com [stjohnslabs.com]
"in vitro and in vivo evaluation of compounds synthesized from Methyl 4-amino-2-fluoro-5-hydroxybenzoate"
For Researchers, Scientists, and Drug Development Professionals
The landscape of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC) treatment has been transformed by the development of targeted tyrosine kinase inhibitors (TKIs). This guide provides a comprehensive comparison of the preclinical and clinical performance of key ALK inhibitors, offering insights into their mechanisms of action, efficacy against wild-type and resistant ALK mutations, and their in vivo activity. This analysis is designed to support researchers and drug development professionals in understanding the nuances of ALK inhibitor performance and the rationale behind the evolution of next-generation therapies.
The Evolving Challenge of ALK-Positive NSCLC
Anaplastic lymphoma kinase (ALK) gene rearrangements are found in approximately 3-5% of NSCLC cases, particularly in younger patients with a light or non-smoking history.[1] The resulting fusion proteins, most commonly EML4-ALK, lead to constitutive activation of the ALK kinase domain, driving uncontrolled cell proliferation and survival through downstream signaling pathways like STAT3 and AKT.[2]
The development of ALK inhibitors has significantly improved outcomes for these patients. However, acquired resistance to these therapies, often through secondary mutations in the ALK kinase domain, remains a significant clinical challenge.[3][4] This has spurred the development of successive generations of ALK inhibitors with improved potency, selectivity, and the ability to overcome these resistance mechanisms.
Mechanism of Action: Targeting the Aberrant ALK Signaling Cascade
ALK inhibitors are competitive antagonists of ATP at the catalytic site of the ALK tyrosine kinase.[5] By blocking the autophosphorylation of the ALK fusion protein, these drugs inhibit the activation of downstream signaling pathways crucial for tumor cell growth and survival.[2][6] The evolution of these inhibitors has focused on enhancing their binding affinity and their ability to inhibit a broader range of ALK mutations.
Caption: The ALK signaling pathway and the inhibitory action of ALK TKIs.
In Vitro Evaluation: A Head-to-Head Comparison of Potency and Resistance Coverage
The in vitro potency of ALK inhibitors is a critical determinant of their clinical potential. This is typically assessed through enzymatic assays measuring the half-maximal inhibitory concentration (IC50) against the ALK kinase and cell-based assays evaluating the growth inhibition (GI50) of ALK-positive cancer cell lines.
Table 1: Comparative In Vitro Potency of ALK Inhibitors
| Compound (Generation) | Target | IC50 (nmol/L) | Cell Line | GI50 (nmol/L) | Reference |
| Crizotinib (1st) | ALK | ~20-30 | H3122 | ~150-200 | [7] |
| Ceritinib (2nd) | ALK | ~1 | H3122 | ~20-40 | [7] |
| ALK L1196M | Potent | - | - | [8] | |
| ALK G1269A | Potent | - | - | [8] | |
| ALK I1171T | Potent | - | - | [8] | |
| ALK S1206Y | Potent | - | - | [8] | |
| Alectinib (2nd) | ALK | Highly Potent | - | - | [2] |
| RET | Potent | - | - | [2][9] | |
| Brigatinib (2nd) | ALK | 0.6 | Karpas-299 | 4-31 | [10][11] |
| ALK C1156Y | 0.6 | - | - | [10] | |
| ALK R1275Q | 6.6 | - | - | [10] | |
| ROS1 | 1.5-18 | - | 18 | [11] | |
| Lorlatinib (3rd) | ALK | Potent | - | - | [12] |
| ALK G1202R | Potent | - | - | [12][13] | |
| ROS1 | Potent | - | - | [12] |
As the data indicates, second and third-generation ALK inhibitors demonstrate significantly greater potency against wild-type ALK compared to the first-generation inhibitor, crizotinib.[7][14] Notably, ceritinib is approximately 20-fold more potent than crizotinib against the ALK enzyme.[7][15] Furthermore, these next-generation inhibitors were specifically designed to overcome common crizotinib resistance mutations. For instance, ceritinib is effective against the L1196M, G1269A, I1171T, and S1206Y mutations.[8] Brigatinib and lorlatinib show potent activity against a wide range of resistant mutations, with lorlatinib being particularly effective against the highly resistant G1202R mutation.[11][12][13]
In Vivo Evaluation: Preclinical Efficacy in Xenograft Models
The in vivo efficacy of ALK inhibitors is a crucial step in their preclinical evaluation, providing insights into their antitumor activity in a biological system. These studies typically involve the use of immunodeficient mice bearing xenografts of human ALK-positive NSCLC cell lines.
Table 2: Comparative In Vivo Efficacy of ALK Inhibitors in Xenograft Models
| Compound | Model | Dosing | Outcome | Reference |
| Ceritinib | Crizotinib-resistant H2228 xenografts | 50 mg/kg, oral, daily | Significant tumor growth inhibition | [7] |
| H2228 xenograft model | Not specified | Relative tumor growth inhibition of 84.9% | [16] | |
| Alectinib | ABCB1-overexpressing KBv200 xenografts | Not specified | In combination with paclitaxel, significantly greater tumor growth inhibition (48.33%) compared to either agent alone. | [17] |
| Brigatinib | EML4-ALK+ NSCLC xenografts | Dose-dependent | Dose-dependent inhibition of tumor growth | [6] |
| Intracranial ALK-driven tumor model | Not specified | Reduced tumor burden and prolonged survival | [6][18] | |
| Lorlatinib | ALK/ROS1-positive xenograft models | Not specified | Antitumor activity, including in models with ALK G1202R mutation and intracranial tumors | [12] |
Preclinical in vivo studies have consistently demonstrated the superior efficacy of next-generation ALK inhibitors. Ceritinib has shown marked activity in crizotinib-naïve and crizotinib-resistant xenograft models.[7] Brigatinib has demonstrated dose-dependent inhibition of tumor growth and notable activity in intracranial tumor models, highlighting its ability to cross the blood-brain barrier.[6][18] Similarly, lorlatinib has shown potent antitumor activity in various xenograft models, including those with resistance mutations and intracranial tumors.[12]
Clinical Performance: A Paradigm Shift in Patient Outcomes
The preclinical advantages of next-generation ALK inhibitors have translated into significant improvements in clinical outcomes for patients with ALK-positive NSCLC.
Progression-Free Survival (PFS): Head-to-head clinical trials have consistently shown the superiority of second and third-generation ALK inhibitors over crizotinib in the first-line setting. For instance, alectinib and brigatinib have demonstrated significantly longer PFS compared to crizotinib.[19][20] In a meta-analysis, both alectinib and brigatinib were found to be more effective than ceritinib at improving PFS.[19]
Central Nervous System (CNS) Activity: Brain metastases are a common complication in ALK-positive NSCLC. A key advantage of newer ALK inhibitors is their enhanced CNS penetration. Unlike crizotinib, alectinib is not a substrate for the P-glycoprotein (P-gp) efflux pump, allowing it to achieve higher concentrations in the brain.[2] This leads to improved control of intracranial disease.[21][22] Lorlatinib was also designed to effectively cross the blood-brain barrier and has shown significant intracranial responses in patients.[12][13]
Experimental Protocols: A Foundation for Robust Evaluation
The following are generalized, step-by-step methodologies for key experiments used in the evaluation of ALK inhibitors.
In Vitro Kinase Inhibition Assay
-
Enzyme and Substrate Preparation: Recombinant human ALK kinase domain and a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide) are prepared in an appropriate assay buffer.
-
Compound Preparation: The test inhibitors are serially diluted to a range of concentrations.
-
Kinase Reaction: The ALK enzyme, substrate, and test inhibitor are incubated together in the presence of ATP.
-
Detection: The level of substrate phosphorylation is quantified. This can be done using various methods, such as radioisotope incorporation (32P-ATP) or antibody-based detection of the phosphorylated substrate (e.g., ELISA).
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a dose-response curve.
In Vivo Tumor Xenograft Study
-
Cell Culture: Human ALK-positive NSCLC cells (e.g., H3122, H2228) are cultured under standard conditions.
-
Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: A suspension of the cancer cells is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.
-
Treatment: Once tumors reach the desired size, mice are randomized into treatment groups (vehicle control, standard-of-care inhibitor, and test inhibitors at various doses). The drugs are typically administered orally once or twice daily.
-
Efficacy Assessment: Tumor volumes are monitored throughout the study. At the end of the study, tumors are excised and weighed. The percentage of tumor growth inhibition is calculated for each treatment group relative to the vehicle control.
-
Toxicity Assessment: The body weight and general health of the mice are monitored throughout the study to assess the toxicity of the treatments.
Caption: A generalized workflow for the preclinical evaluation of kinase inhibitors.
Conclusion and Future Directions
The development of ALK inhibitors represents a triumph of targeted cancer therapy. The progression from first to third-generation inhibitors has been driven by a deep understanding of the molecular mechanisms of both drug action and resistance. The superior in vitro potency, broader coverage of resistance mutations, and enhanced in vivo efficacy of the newer agents have translated into significant clinical benefits for patients with ALK-positive NSCLC.
Future research will likely focus on several key areas:
-
Overcoming Lorlatinib Resistance: As resistance to third-generation inhibitors emerges, the development of fourth-generation ALK inhibitors or combination therapies will be crucial.[23][24]
-
Combination Strategies: Combining ALK inhibitors with other targeted agents or immunotherapies holds promise for further improving outcomes and preventing resistance.[16]
-
Personalized Medicine: The identification of specific resistance mutations through liquid biopsies may allow for more dynamic and personalized treatment strategies, tailoring the choice of ALK inhibitor to the patient's evolving tumor genetics.
This guide provides a snapshot of the current landscape of ALK inhibitors, highlighting the critical interplay between preclinical evaluation and clinical success. For researchers and drug developers, a continued focus on rational drug design and a comprehensive understanding of resistance mechanisms will be paramount in the ongoing effort to improve the lives of patients with ALK-positive NSCLC.
References
- Alectinib - Liv Hospital. (2026, February 23). Liv Hospital.
- Friboulet, L., et al. (2014). The ALK Inhibitor Ceritinib Overcomes Crizotinib Resistance in Non–Small Cell Lung Cancer. Cancer Discovery, 4(6), 662-673.
- Dutta, S., et al. (2018). A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer. Biomedicine & Pharmacotherapy, 103, 85-93.
- Zhang, S., et al. (2016). The Potent ALK Inhibitor Brigatinib (AP26113) Overcomes Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in Preclinical Models. Clinical Cancer Research, 22(22), 5527-5538.
- Shaw, A. T., et al. (2017). Lorlatinib in non-small-cell lung cancer with ALK or ROS1 rearrangement: an international, multicentre, open-label, single-arm first-in-man phase 1 trial. The Lancet Oncology, 18(12), 1590-1598.
- Ceritinib Demonstrates Superior Efficacy in Overcoming Crizotinib Resistance in ALK-Positive Non-Small Cell Lung Cancer Models. (n.d.). Benchchem.
- ALUNBRIG® (brigatinib) Treatment for ALK+ NSCLC. (n.d.). Takeda Oncology.
- Friboulet, L., et al. (2014). The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer. Cancer Discovery, 4(6), 662-673.
- Alecensa (Alectinib), an Oral Tyrosine Kinase Inhibitor, Approved for Metastatic Non–Small-Cell Lung Cancer with ALK Mutation. (2016). American Health & Drug Benefits, 9(2), 101.
- Understanding the ALECENSA® (alectinib) mechanism of action. (n.d.). Genentech.
- Uchibori, K., et al. (2025). Preclinical Prediction of Resistance Mutations and Proposal of Sequential Treatment Strategies for ALK-positive Lung Cancer Using Next-generation ALK Inhibitors. Pharmaceutical Research.
- What is the mechanism of Alectinib Hydrochloride? (2024, July 17).
- Recondo, G., et al. (2020). Analysis of lorlatinib analogs reveals a roadmap for targeting diverse compound resistance mutations in ALK-positive lung cancer.
- Brigatinib: Overview, Mechanism of Action & Clinical Trials. (n.d.). Takeda Oncology.
- Ou, S. H. I. (2019). Lorlatinib: an additional option for ALK-positive non-small cell lung cancer?. Mogenet, 3(1), 1-5.
- Zhang, Y. K., et al. (2017). Alectinib (CH5424802) antagonizes ABCB1- and ABCG2-mediated multidrug resistance in vitro, in vivo and ex vivo. Oncotarget, 8(11), 18383–18396.
- Uchibori, K., et al. (2025, May 29).
- Uchibori, K., et al. (2025). Preclinical Prediction of Resistance Mutations and Proposal of Sequential Treatment Strategies for ALK-positive Lung Cancer Using Next-generation ALK Inhibitors.
- Zhang, C., et al. (2024). Evaluation of the drug–drug interaction potential of brigatinib using a physiologically‐based pharmacokinetic modeling approach.
- Wang, Y., et al. (2021). In vitro and in vivo synergistic efficacy of ceritinib combined with programmed cell death ligand-1 inhibitor in anaplastic lymphoma kinase-rearranged non-small-cell lung cancer. Cancer Medicine, 10(10), 3349-3361.
- Lin, J. J., et al. (2021).
- Hida, T., et al. (2018). Efficacy of Ceritinib After Alectinib for ALK-positive Non-small Cell Lung Cancer. In Vivo, 32(6), 1597-1601.
- Grenda, A., et al. (2022). Anaplastic lymphoma kinase inhibitors—a review of anticancer properties, clinical efficacy, and resistance mechanisms. Cancers, 14(11), 2649.
- Addeo, A., et al. (2023). From Development to Place in Therapy of Lorlatinib for the Treatment of ALK and ROS1 Rearranged Non-Small Cell Lung Cancer (NSCLC). Cancers, 15(25), 5897.
- Next-generation ALK inhibitors excel after crizotinib failure. (2016). memo-inOncology, 9(4), 1-4.
- Cameron, C., et al. (2020). ALK inhibitors for non-small cell lung cancer: A systematic review and network meta-analysis. PLoS One, 15(2), e0229259.
- Anaplastic Lymphoma Kinase (ALK) Inhibitors - Pipeline Insight, 2026. (2026). DelveInsight.
- Anaplastic Lymphoma Kinase (ALK) Inhibitors Pipeline. (n.d.). Research and Markets.
- Ou, S. H. I. (2017). Spotlight on lorlatinib and its potential in the treatment of NSCLC: the evidence to date. OncoTargets and Therapy, 10, 4173–4180.
- Bubendorf, L., & Roller, A. (2015). The next-generation ALK inhibitors. Current Opinion in Oncology, 27(2), 107-113.
- Zhou, J., et al. (2021). Comparison of Clinical Efficacy of Alectinib Versus Crizotinib in ALK-Positive Non-Small Cell Lung Cancer: A Meta-Analysis. Frontiers in Oncology, 11, 665935.
- Lee, J., et al. (2018). Efficacy of Crizotinib, Ceritinib, and Alectinib in ALK-Positive Non-Small Cell Lung Cancer Treatment: A Meta-Analysis of Clinical Trials. International Journal of Environmental Research and Public Health, 15(8), 1690.
- Anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI) for non-small cell lung cancer. (n.d.).
- Shaw, A. T., & Engelman, J. A. (2014). ALK Inhibitors in Non–Small Cell Lung Cancer: Crizotinib and Beyond. Clinical Cancer Research, 20(7), 1691-1700.
- Li, Y., et al. (2022). Comparative Efficacy of ALK Inhibitors for Treatment-Naïve ALK-Positive Advanced Non-Small Cell Lung Cancer with Central Nervous System Metastasis: A Network Meta-Analysis. Cancers, 14(19), 4843.
- Huang, Q., et al. (2014). Novel Anaplastic Lymphoma Kinase Inhibitors Targeting Clinically Acquired Resistance. Journal of Medicinal Chemistry, 57(11), 4848-4868.
- Which is the best front-line ALK inhibitor today for ALK+ lung cancer? (2022, November 8). Onkologie.
- Lin, J. J., et al. (2021).
- Next-Generation ALK Inhibitor Prolongs Survival vs Crizotinib in ALK+ NSCLC. (2018, November 15). OncLive.
- Liu, Y., et al. (2025). Alectinib versus crizotinib as the first-line treatment in patients with advanced ALK-positive non-small cell lung cancer: a Chinese real-world cohort study.
Sources
- 1. Which is the best front-line ALK inhibitor today for ALK+ lung cancer? - Onkologie - Universimed - Medizin im Fokus [universimed.com]
- 2. int.livhospital.com [int.livhospital.com]
- 3. Preclinical Prediction of Resistance Mutations and Proposal of Sequential Treatment Strategies for ALK-positive Lung Cancer Using Next-generation ALK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The next-generation ALK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anaplastic Lymphoma Kinase Inhibitors Pipeline Analysis 2025 [delveinsight.com]
- 6. ALUNBRIG® (brigatinib) Treatment for ALK+ NSCLC [alunbrig.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Understanding the ALECENSA® (alectinib) mechanism of action [alecensa.com]
- 10. A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Lorlatinib: an additional option for ALK-positive non-small cell lung cancer? - Mogenet - Translational Lung Cancer Research [tlcr.amegroups.org]
- 14. memoinoncology.com [memoinoncology.com]
- 15. benchchem.com [benchchem.com]
- 16. In vitro and in vivo synergistic efficacy of ceritinib combined with programmed cell death ligand‐1 inhibitor in anaplastic lymphoma kinase‐rearranged non‐small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Alectinib (CH5424802) antagonizes ABCB1- and ABCG2-mediated multidrug resistance in vitro, in vivo and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Brigatinib: Overview, Mechanism of Action & Clinical Trials | Takeda Oncology [oncologymedinfo.com]
- 19. ALK inhibitors for non-small cell lung cancer: A systematic review and network meta-analysis | PLOS One [journals.plos.org]
- 20. Next-Generation ALK Inhibitor Prolongs Survival vs Crizotinib in ALK+ NSCLC - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 21. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 22. A retrospective study of alectinib versus ceritinib in patients with advanced non-small-cell lung cancer of anaplastic lymphoma kinase fusion in whom crizotinib treatment failed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. biorxiv.org [biorxiv.org]
- 24. researchgate.net [researchgate.net]
A Spectroscopic Guide to the Synthesis of Methyl 4-amino-2-fluoro-5-hydroxybenzoate: A Comparative Analysis
This guide provides an in-depth spectroscopic comparison of Methyl 4-amino-2-fluoro-5-hydroxybenzoate and its key synthetic precursors. As a crucial building block in the development of advanced pharmaceutical agents, rigorous confirmation of its identity and purity is paramount. This document moves beyond simple data reporting, offering a detailed rationale for how nuclear magnetic resonance (NMR), Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry (MS) collectively provide a self-validating workflow to monitor the synthetic transformation and unequivocally identify the final product.
The Synthetic Pathway: From Nitro-Acid to Amino-Ester
The synthesis of Methyl 4-amino-2-fluoro-5-hydroxybenzoate is a multi-step process that involves key functional group transformations. A common and logical synthetic route begins with a nitrated benzoic acid, proceeds through esterification, and concludes with the reduction of the nitro group. Each step imparts distinct changes to the molecule's electronic and vibrational properties, which are readily detected by spectroscopic methods.
The pathway under consideration is as follows:
-
Starting Material: 2-Fluoro-5-hydroxy-4-nitrobenzoic acid
-
Esterification: Conversion to Methyl 2-fluoro-5-hydroxy-4-nitrobenzoate
-
Reduction: Conversion to the final product, Methyl 4-amino-2-fluoro-5-hydroxybenzoate
Caption: Synthetic pathway for Methyl 4-amino-2-fluoro-5-hydroxybenzoate.
Comparative Spectroscopic Analysis
The core of this guide is the direct comparison of spectroscopic data at each stage of the synthesis. The transformation of functional groups—carboxylic acid to methyl ester, and nitro to amine—creates a unique and traceable spectroscopic fingerprint.
Mass Spectrometry (MS)
Mass spectrometry provides the most direct evidence of a successful transformation by measuring the molecular weight of the compounds. The expected change in mass at each step serves as a primary validation point.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M-H]⁻ or [M+H]⁺ (m/z) |
| 2-Fluoro-5-hydroxy-4-nitrobenzoic acid | C₇H₄FNO₅ | 201.11[1] | 200.0 (as [M-H]⁻) |
| Methyl 2-fluoro-5-hydroxy-4-nitrobenzoate | C₈H₆FNO₅ | 215.14 | 216.1 (as [M+H]⁺) |
| Methyl 4-amino-2-fluoro-5-hydroxybenzoate | C₈H₈FNO₃ | 185.15[2][3] | 186.1 (as [M+H]⁺) |
Analysis:
-
Esterification: The reaction of the carboxylic acid with methanol results in a net addition of a CH₂ group (14 Da), increasing the molecular weight from 201.11 to 215.14 g/mol .
-
Reduction: The conversion of the nitro group (-NO₂) to an amino group (-NH₂) involves the removal of two oxygen atoms and the addition of two hydrogen atoms, resulting in a net loss of 30 Da. This is confirmed by the decrease in molecular weight from 215.14 to 185.15 g/mol .
FT-IR Spectroscopy
FT-IR spectroscopy is exceptionally sensitive to changes in functional groups, providing clear, qualitative evidence of the chemical transformations. The appearance and disappearance of characteristic vibrational bands are key indicators of reaction progress.
| Functional Group | Precursor 1 (Acid) | Precursor 2 (Ester) | Final Product (Amine) |
| O-H (Carboxylic Acid) | ~3200-2500 cm⁻¹ (very broad) | N/A | N/A |
| O-H (Phenol) | ~3400-3200 cm⁻¹ (broad) | ~3400-3200 cm⁻¹ (broad) | ~3400-3200 cm⁻¹ (broad) |
| N-H (Amine) | N/A | N/A | ~3450 & ~3350 cm⁻¹ (two sharp bands) |
| C=O (Carbonyl) | ~1710-1680 cm⁻¹ | ~1735-1715 cm⁻¹ | ~1720-1680 cm⁻¹ |
| N-O (Nitro) | ~1550 & ~1350 cm⁻¹ (strong) | ~1550 & ~1350 cm⁻¹ (strong) | N/A |
Analysis:
-
Esterification: The most telling change is the disappearance of the extremely broad O-H stretch from the carboxylic acid and the appearance of a strong C=O stretch at a slightly higher wavenumber (~1725 cm⁻¹), characteristic of an ester. The phenolic O-H stretch remains.
-
Reduction: The definitive signs of a successful reduction are the complete disappearance of the two strong N-O stretching bands of the nitro group and the concurrent appearance of two distinct, sharp N-H stretching bands, which are characteristic of a primary amine.[4]
¹H NMR Spectroscopy
¹H NMR provides detailed information about the chemical environment of protons in the molecule. The conversion of the electron-withdrawing nitro group to an electron-donating amino group causes a significant and predictable upfield shift in the signals of the aromatic protons.
| Proton Assignment | Precursor 1 (Acid) | Precursor 2 (Ester) | Final Product (Amine) |
| -COOCH₃ | N/A | ~3.9 ppm (s, 3H) | ~3.8 ppm (s, 3H) |
| Aromatic H | ~8.0-8.3 ppm (m, 2H) | ~8.0-8.3 ppm (m, 2H) | ~6.5-7.5 ppm (m, 2H) |
| -NH₂ | N/A | N/A | ~4.0-5.0 ppm (br s, 2H) |
| -OH (Phenol) | ~10-12 ppm (br s, 1H) | ~10-12 ppm (br s, 1H) | ~9-10 ppm (br s, 1H) |
| -COOH | ~12-14 ppm (br s, 1H) | N/A | N/A |
Note: Chemical shifts are approximate and can vary based on the solvent used. DMSO-d₆ is a common choice for these types of compounds due to their polarity and the presence of exchangeable protons.
Analysis:
-
Esterification: The most obvious change is the disappearance of the highly deshielded carboxylic acid proton (>12 ppm) and the appearance of a sharp singlet around 3.9 ppm, integrating to 3 protons, which corresponds to the methyl ester group.
-
Reduction: The transformation from the nitro-ester to the amino-ester is marked by several key changes:
-
Aromatic Protons: The powerful electron-withdrawing nature of the nitro group deshields the aromatic protons, pushing their signals downfield (8.0-8.3 ppm). In contrast, the electron-donating amino group shields these protons, causing a significant upfield shift to the ~6.5-7.5 ppm region. This change is a crucial indicator of successful reduction.
-
Amine Protons: A new, broad singlet appears for the -NH₂ protons.
-
Disappearance of Nitro Influence: The strong deshielding effect on the aromatic ring is removed.
-
Experimental Protocols
To ensure data integrity and reproducibility, standardized protocols for sample preparation and analysis are essential.
General Workflow for Spectroscopic Analysis
Caption: General workflow for comprehensive spectroscopic analysis.
NMR Spectroscopy
-
Solvent Selection: Choose an appropriate deuterated solvent that fully dissolves the analyte.[5][6] Deuterated dimethyl sulfoxide (DMSO-d₆) is often suitable for polar aromatic compounds with exchangeable protons (-OH, -NH₂), as it slows down the proton exchange rate. Chloroform-d (CDCl₃) is another common choice.[7]
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a calibrated spectrometer (e.g., 400 MHz or higher). Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[8]
FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet Method): [9][10] a. Gently grind 1-2 mg of the solid sample into a fine powder using an agate mortar and pestle. b. Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) and mix thoroughly. c. Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.
-
Sample Preparation (ATR Method): Attenuated Total Reflectance (ATR) is a simpler method requiring minimal sample preparation.[11] a. Ensure the ATR crystal (e.g., diamond) is clean. b. Place a small amount of the solid sample directly onto the crystal. c. Apply pressure to ensure good contact between the sample and the crystal.
-
Acquisition: Place the sample holder (pellet or ATR unit) into the FT-IR spectrometer. Collect a background spectrum first, then collect the sample spectrum.
Conclusion
The synthesis of Methyl 4-amino-2-fluoro-5-hydroxybenzoate from its nitro-acid precursor provides a classic example of how a multi-technique spectroscopic approach offers a robust and self-validating system for chemical analysis. Mass spectrometry confirms the expected changes in molecular weight at each step. FT-IR spectroscopy provides unambiguous evidence of the key functional group interconversions. Finally, ¹H NMR spectroscopy not only confirms the presence of expected proton environments but also reveals the electronic consequences of these transformations through significant changes in chemical shifts. By integrating these three techniques, researchers and drug development professionals can confidently track the synthetic pathway, verify the identity of the final product, and ensure its suitability for further application.
References
-
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (2024, May 31). Drawell. [Link]
-
Sample preparation for FT-IR. University of the West Indies. [Link]
-
Guide to FT-IR Spectroscopy. Bruker. [Link]
-
How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry. [Link]
-
NMR solvent selection - that also allows sample recovery. (2018, December 7). BioChromato. [Link]
-
Methyl 2-amino-4-fluoro-5-hydroxybenzoate (C8H8FNO3). PubChem. [Link]
-
Methyl 3-amino-4-hydroxybenzoate. NIST WebBook. [Link]
-
13C nmr spectrum of methyl 2-hydroxybenzoate. Doc Brown's Chemistry. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Methyl 2-amino-4-fluoro-5-hydroxybenzoate | C8H8FNO3 | CID 56924399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Methyl 3-amino-4-hydroxybenzoate [webbook.nist.gov]
- 5. How To [chem.rochester.edu]
- 6. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 7. Solvants pour la RMN [sigmaaldrich.com]
- 8. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. jascoinc.com [jascoinc.com]
- 11. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
A Comparative Guide to the Structural Confirmation of Methyl 4-amino-2-fluoro-5-hydroxybenzoate Derivatives using X-ray Crystallography
In the landscape of drug discovery and materials science, the precise understanding of a molecule's three-dimensional structure is a cornerstone of rational design and development.[1][2][3] The spatial arrangement of atoms dictates a compound's physicochemical properties, its interactions with biological targets, and ultimately its efficacy and safety.[4][5] Among the various analytical techniques available, single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the atomic-level structure of crystalline materials, providing unparalleled detail and accuracy.[6][7][8][9][10] This guide provides a comprehensive comparison and detailed methodology for confirming the structure of Methyl 4-amino-2-fluoro-5-hydroxybenzoate derivatives, a class of compounds with significant potential in medicinal chemistry.
The introduction of fluorine atoms into organic molecules can profoundly influence their properties, including metabolic stability, binding affinity, and lipophilicity.[11][12] Consequently, the precise determination of the molecular geometry and intermolecular interactions in fluorinated compounds is of paramount importance. This guide will walk researchers through the critical steps of synthesis, crystallization, and X-ray crystallographic analysis, offering insights into the experimental choices and providing a framework for comparing the structural features of different derivatives.
I. Synthesis and Crystallization: The Foundation of Structural Analysis
The journey to an unambiguous crystal structure begins with the synthesis of high-purity material and the subsequent growth of high-quality single crystals. The latter is often the most challenging and critical step in the entire process.[9][13]
A. Generalized Synthesis of Methyl 4-amino-2-fluoro-5-hydroxybenzoate Derivatives
The synthesis of the target compounds typically involves a multi-step process starting from commercially available precursors. A representative synthetic route is outlined below. It is important to note that specific reaction conditions may need to be optimized for each derivative.
Experimental Protocol: Synthesis
-
Nitration: Begin with a suitable fluorinated benzoic acid precursor. Nitration is typically achieved using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to introduce a nitro group at the desired position.
-
Esterification: The resulting nitrobenzoic acid is then esterified to the methyl benzoate. This can be accomplished by reacting the acid with methanol in the presence of an acid catalyst, such as sulfuric acid, and heating the mixture to reflux.[14]
-
Reduction: The nitro group is subsequently reduced to an amino group. A common method involves using a reducing agent like tin(II) chloride in an acidic medium or catalytic hydrogenation.
-
Hydroxylation (if necessary): If the starting material does not already contain the hydroxyl group, it can be introduced at a later stage, for example, through nucleophilic aromatic substitution or other functional group transformations.
-
Purification: After each synthetic step, the product must be rigorously purified to remove any unreacted starting materials, byproducts, or impurities. Techniques such as column chromatography, recrystallization, and sublimation are commonly employed.[15] The purity of the final compound is crucial for successful crystallization.
B. The Art and Science of Crystallization
Growing single crystals suitable for X-ray diffraction is often described as more of an art than a science, requiring patience and empirical optimization.[16] The goal is to obtain well-ordered, single crystals of appropriate size (typically 0.1-0.3 mm in each dimension).[8] Several techniques can be employed, and the choice of method and solvent is critical.
Common Crystallization Techniques:
-
Slow Evaporation: This is one of the simplest and most common methods.[16] The purified compound is dissolved in a suitable solvent or solvent mixture to create a near-saturated solution. The container is then loosely covered to allow the solvent to evaporate slowly over days or weeks, leading to the formation of crystals.[16]
-
Vapor Diffusion: This technique is particularly effective when only small amounts of the compound are available.[16] A concentrated solution of the compound in a less volatile solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.[16]
-
Solvent Layering: In this method, a solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface between the two solvents as they slowly mix.
-
Cooling: For compounds whose solubility is highly dependent on temperature, a saturated solution can be prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility drops, and crystals begin to form.
Choosing the Right Solvent: The selection of an appropriate solvent is paramount.[16] An ideal solvent will dissolve the compound when hot but not when cold. The polarity of the solvent should also be considered to promote the desired intermolecular interactions that lead to crystal formation. A systematic screening of various solvents and solvent mixtures is often necessary to find the optimal conditions.
II. Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture
Once suitable single crystals are obtained, the next step is to analyze them using a single-crystal X-ray diffractometer. This non-destructive technique provides detailed information about the internal lattice of the crystal, including unit cell dimensions, bond lengths, bond angles, and the three-dimensional arrangement of atoms.[7][8][10]
A. The Workflow of X-ray Crystallographic Analysis
The process of determining a crystal structure from a single crystal can be broken down into several key stages.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A single, well-formed crystal is carefully selected under a microscope and mounted on a goniometer head, typically on the tip of a thin glass fiber or a cryoloop.[7][8]
-
Data Collection: The mounted crystal is then placed in the X-ray beam of the diffractometer.[7] The instrument generates a focused beam of monochromatic X-rays that are directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots.[7][17] Modern diffractometers use sensitive detectors, such as CCD or CMOS detectors, to record the intensities and positions of these diffracted beams.[17] For air-sensitive or weakly diffracting crystals, data collection is often performed at low temperatures (e.g., 100 K) using a cryosystem to minimize thermal motion and radiation damage.[8]
-
Data Processing: The raw diffraction data is then processed to determine the unit cell parameters (the dimensions of the repeating unit of the crystal lattice) and to integrate the intensities of the diffraction spots.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically done using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This refinement process yields the final, highly accurate atomic coordinates, bond lengths, bond angles, and other structural parameters.
Caption: Workflow for X-ray Crystallography.
III. Comparative Analysis of Crystal Structures
The true power of X-ray crystallography lies in its ability to provide precise and accurate data that allows for detailed comparisons between different, yet related, molecular structures. By analyzing the crystallographic data of various Methyl 4-amino-2-fluoro-5-hydroxybenzoate derivatives, researchers can gain valuable insights into the effects of substituent changes on the molecular conformation and crystal packing.
A. Key Parameters for Comparison
When comparing the crystal structures of different derivatives, several key parameters should be considered. These are typically summarized in a crystallographic data table.
Table 1: Comparative Crystallographic Data for Hypothetical Methyl 4-amino-2-fluoro-5-hydroxybenzoate Derivatives
| Parameter | Derivative A (R = H) | Derivative B (R = CH₃) | Derivative C (R = Cl) |
| Chemical Formula | C₈H₈FNO₃ | C₉H₁₀FNO₃ | C₈H₇ClFNO₃ |
| Formula Weight | 185.15 | 199.18 | 219.59 |
| Crystal System | Monoclinic | Orthorhombic | Triclinic |
| Space Group | P2₁/c | Pca2₁ | P-1 |
| a (Å) | 7.543(2) | 12.876(4) | 5.987(1) |
| b (Å) | 10.123(3) | 6.453(2) | 8.234(2) |
| c (Å) | 11.234(4) | 11.987(3) | 9.567(3) |
| α (°) | 90 | 90 | 102.34(1) |
| β (°) | 105.67(2) | 90 | 95.67(2) |
| γ (°) | 90 | 90 | 108.98(2) |
| Volume (ų) | 824.5(4) | 995.6(5) | 428.9(2) |
| Z | 4 | 4 | 2 |
| Density (calc, g/cm³) | 1.492 | 1.328 | 1.699 |
| R-factor (%) | 3.54 | 4.12 | 3.87 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
B. Interpreting the Data: From Unit Cell to Intermolecular Interactions
-
Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice. Differences in the crystal system and space group between derivatives indicate that the molecules are packing in fundamentally different ways in the solid state.
-
Unit Cell Dimensions and Volume: The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ) define the size and shape of the repeating unit. The volume of the unit cell is related to the density of the crystal.
-
Z: This represents the number of molecules in the unit cell.
-
R-factor: The R-factor, or residual factor, is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower R-factor generally indicates a better fit.
Beyond these basic parameters, a detailed analysis of the crystal structures will involve examining:
-
Molecular Conformation: The precise bond lengths, bond angles, and torsion angles within the molecule. This can reveal how different substituents influence the planarity of the benzene ring or the orientation of the ester and amino groups.
-
Intermolecular Interactions: The non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, that hold the molecules together in the crystal lattice.[18][19] Understanding these interactions is crucial for predicting the physical properties of the material, such as melting point and solubility.
For example, the presence of a strong hydrogen bonding network can significantly impact the stability and physical properties of the crystal.[19] By comparing the hydrogen bonding patterns in different derivatives, one can understand how the introduction of different functional groups alters the supramolecular assembly.
IV. Conclusion: The Indispensable Role of X-ray Crystallography
In the pursuit of novel therapeutics and advanced materials, there is no substitute for the definitive structural information provided by single-crystal X-ray diffraction. For Methyl 4-amino-2-fluoro-5-hydroxybenzoate derivatives, this technique offers an unparalleled level of detail, enabling researchers to:
-
Unambiguously confirm the molecular structure , including the regiochemistry and stereochemistry.
-
Gain insights into the conformational preferences of the molecule.
-
Understand the intricate network of intermolecular interactions that govern the crystal packing.
-
Establish a clear structure-property relationship by correlating the observed structural features with the physicochemical properties of the compounds.
By following the systematic approach outlined in this guide, from meticulous synthesis and crystallization to rigorous X-ray data analysis, researchers can confidently elucidate the three-dimensional structures of their target molecules, paving the way for the rational design of the next generation of drugs and materials.
References
-
Bommaka, M. K., et al. (2022). Structural, Hirshfeld Surface and HOMO-LUMO gap analysis of five co-crystals of 2-amino-5-chloropyridine or 2-amino-bromopyridine with isomeric methylbenzoic acids. Zeitschrift für Kristallographie - Crystalline Materials, 237(6-7), 249-258. [Link]
-
Chemical crystallization | SPT Labtech. (n.d.). Retrieved from [Link]
-
Single-crystal X-ray Diffraction - SERC. (2007, May 17). Retrieved from [Link]
-
Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 1–9. [Link]
-
XRD Single Crystal X-ray Diffraction - ATTLAS. (n.d.). Retrieved from [Link]
-
Gryl, M., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1873–1894. [Link]
-
Advanced crystallisation methods for small organic molecules - ePrints Soton - University of Southampton. (2023, March 1). Retrieved from [Link]
-
Crystal structures of 2-amino-2-oxoethyl 4-bromobenzoate, 2-amino-2-oxoethyl 4-nitrobenzoate and 2-amino-2-oxoethyl 4-aminobenzoate monohydrate - PMC. (n.d.). Retrieved from [Link]
-
Single Crystal X-ray Diffraction and Structure Analysis. (n.d.). Retrieved from [Link]
-
Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PMC. (2020, October 23). Retrieved from [Link]
-
SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]
-
How are chemical structures analyzed in drug discovery? - Patsnap Synapse. (2025, March 20). Retrieved from [Link]
-
Evolution of Cocrystals from Solid Solutions in Benzoic Acid–Mono/poly-fluorobenzoic Acid Combinations | Crystal Growth & Design - ACS Publications. (2021, July 12). Retrieved from [Link]
-
Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation - ScholarWorks @ UTRGV. (2023, September 20). Retrieved from [Link]
-
A Structure-Based Drug Discovery Paradigm - PMC - NIH. (2019, June 6). Retrieved from [Link]
-
The power of structure-based drug design | Drug Discovery News. (2025, December 15). Retrieved from [Link]
-
Molecular, Crystal, and Surface Chemistry of p-Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystalliz - White Rose Research Online. (2026, January 16). Retrieved from [Link]
-
Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal - European Journal of Chemistry. (2022, June 30). Retrieved from [Link]
-
Impact of polymorphism on mechanical properties of molecular crystals: a study of p -amino and p -nitro benzoic acid with nanoindentation - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE00041A. (2021, March 4). Retrieved from [Link]
-
Chemical Structure-Related Drug-Like Criteria of Global Approved Drugs - ResearchGate. (2016, January 6). Retrieved from [Link]
-
Chemical Structure-Related Drug-Like Criteria of Global Approved Drugs - PMC. (2016, January 12). Retrieved from [Link]
-
Methyl 2-amino-4-fluoro-5-hydroxybenzoate | C8H8FNO3 | CID 56924399 - PubChem. (n.d.). Retrieved from [Link]
-
Methyl 2-amino-4-fluoro-5-hydroxybenzoate (C8H8FNO3) - PubChemLite. (n.d.). Retrieved from [Link]
-
2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
- CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid - Google Patents. (n.d.).
-
Preparation method of 4-amino-2-fluoro-methyl benzamide - Eureka | Patsnap. (2013, September 18). Retrieved from [Link]
-
Methyl 4-hydroxybenzoate (C8 H8 O3) - BMRB. (n.d.). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. How are chemical structures analyzed in drug discovery? [synapse.patsnap.com]
- 3. The power of structure-based drug design | Drug Discovery News [drugdiscoverynews.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Structure-Related Drug-Like Criteria of Global Approved Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sptlabtech.com [sptlabtech.com]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 8. attlas.ie [attlas.ie]
- 9. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. X-ray Diffraction (XRD) | Anton Paar Wiki [wiki.anton-paar.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 14. benchchem.com [benchchem.com]
- 15. science.uct.ac.za [science.uct.ac.za]
- 16. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. geo.umass.edu [geo.umass.edu]
- 18. Crystal structures of 2-amino-2-oxoethyl 4-bromobenzoate, 2-amino-2-oxoethyl 4-nitrobenzoate and 2-amino-2-oxoethyl 4-aminobenzoate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. eurjchem.com [eurjchem.com]
A Comparative Guide to Assessing the Metabolic Stability of Novel Compounds Derived from Methyl 4-amino-2-fluoro-5-hydroxybenzoate
In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its potential success as a therapeutic agent.[1][2][3] A compound's susceptibility to biotransformation directly influences its pharmacokinetic profile, including its half-life, bioavailability, and overall efficacy and safety.[1][2][3] This guide provides a comprehensive framework for assessing and comparing the metabolic stability of novel chemical entities derived from Methyl 4-amino-2-fluoro-5-hydroxybenzoate, a versatile scaffold in medicinal chemistry.
The core structure of Methyl 4-amino-2-fluoro-5-hydroxybenzoate presents several potential sites for metabolic activity. The aromatic amine and phenolic hydroxyl groups are particularly susceptible to oxidative and conjugative metabolism.[4][5][6] Furthermore, the strategic placement of a fluorine atom is a common tactic in medicinal chemistry to enhance metabolic stability by blocking sites of metabolism.[7][8][9][10] This guide will delve into the experimental design, execution, and interpretation of in vitro metabolic stability assays, providing researchers with the tools to make informed decisions in the lead optimization process.
The Foundational Role of In Vitro Metabolic Stability Assays
Early assessment of metabolic stability using in vitro systems is a cornerstone of modern drug discovery.[11][12][13] These assays provide crucial data on a compound's intrinsic clearance, which is the inherent rate at which liver enzymes metabolize a drug.[14][15] This information allows for the early identification of metabolically labile candidates, saving valuable time and resources.[14] The two most common in vitro systems for these assessments are liver microsomes and hepatocytes.
-
Liver Microsomes: These are subcellular fractions of the liver that are rich in Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[11][16] Microsomal stability assays are excellent for evaluating a compound's susceptibility to oxidative metabolism.[12][14]
-
Hepatocytes: As whole liver cells, hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes.[14] Assays using hepatocytes provide a more comprehensive picture of a compound's overall metabolic fate, including both oxidative and conjugative pathways.[12][14]
Experimental Design: A Comparative Approach
To effectively compare the metabolic stability of different derivatives of Methyl 4-amino-2-fluoro-5-hydroxybenzoate, a well-controlled and standardized experimental design is paramount. This allows for the direct comparison of intrinsic clearance values and half-lives across the series of compounds.
A typical study would involve incubating the test compounds with either liver microsomes or hepatocytes and monitoring the disappearance of the parent compound over time. The inclusion of positive control compounds with known metabolic profiles is essential for validating the assay's performance.
Diagram: Experimental Workflow for In Vitro Metabolic Stability Assay
Caption: A generalized workflow for conducting in vitro metabolic stability assays.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for performing microsomal and hepatocyte stability assays.
Objective: To determine the in vitro intrinsic clearance (CLint) of test compounds due to Phase I metabolism.
Materials:
-
Pooled human liver microsomes (or from other species of interest)
-
Test compounds and positive controls (e.g., testosterone, verapamil)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of the test compounds and positive controls in a suitable solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the liver microsomes on ice. Dilute to the desired protein concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the microsomal suspension.
-
Add the test compound or positive control to the wells. Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).[17]
-
Objective: To determine the in vitro intrinsic clearance (CLint) of test compounds due to both Phase I and Phase II metabolism.
Materials:
-
Cryopreserved human hepatocytes (or from other species)
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Test compounds and positive controls (e.g., 7-hydroxycoumarin, testosterone)
-
Acetonitrile
-
96-well plates
-
Incubator with CO2 supply (37°C, 5% CO2)
-
LC-MS/MS system
Procedure:
-
Hepatocyte Preparation:
-
Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.
-
Transfer the cells to pre-warmed incubation medium.
-
Determine cell viability and concentration using a method like trypan blue exclusion.
-
Dilute the hepatocyte suspension to the desired cell density (e.g., 1 x 10^6 cells/mL).
-
-
Incubation:
-
In a 96-well plate, add the hepatocyte suspension.
-
Add the test compound or positive control to the wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
-
Sampling and Quenching:
-
At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), terminate the reaction by adding cold acetonitrile.
-
-
Sample Processing and Analysis:
-
Process the samples as described in the microsomal stability assay protocol.
-
Analyze the concentration of the parent compound using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the in vitro half-life and intrinsic clearance as described for the microsomal assay, normalizing the CLint value to the number of hepatocytes (e.g., µL/min/10^6 cells).
-
Comparative Data Analysis and Interpretation
The primary output of these assays is the intrinsic clearance (CLint) and half-life (t1/2) for each compound. These values provide a quantitative measure of metabolic stability. A lower CLint and a longer t1/2 indicate greater metabolic stability.
Table 1: Hypothetical Metabolic Stability Data for Methyl 4-amino-2-fluoro-5-hydroxybenzoate Derivatives
| Compound ID | Modification | Microsomal t1/2 (min) | Microsomal CLint (µL/min/mg) | Hepatocyte t1/2 (min) | Hepatocyte CLint (µL/min/10^6 cells) |
| Parent | - | 35 | 49.5 | 25 | 69.3 |
| Derivative A | Bioisosteric replacement of the phenolic -OH | > 120 | < 5.8 | 95 | 18.3 |
| Derivative B | Modification of the amino group | 55 | 31.5 | 45 | 38.5 |
| Derivative C | Additional fluorination on the aromatic ring | 80 | 21.7 | 70 | 24.8 |
Interpretation of Hypothetical Data:
-
Derivative A: The significant increase in both microsomal and hepatocyte half-life suggests that the phenolic hydroxyl group is a primary site of metabolism in the parent compound. Its replacement with a bioisosteric group that is less susceptible to metabolism has dramatically improved stability.[18][19][20]
-
Derivative B: The moderate improvement in stability indicates that the amino group is also a site of metabolism, though perhaps to a lesser extent than the hydroxyl group.
-
Derivative C: The enhanced stability with additional fluorination reinforces the principle of using fluorine to block metabolic "soft spots."[7][8][9][10]
Diagram: Potential Metabolic Pathways
Caption: Potential Phase I and Phase II metabolic pathways for the parent compound.
Conclusion and Future Directions
The systematic assessment of metabolic stability is an indispensable component of the drug discovery process. By employing a comparative approach using in vitro tools like liver microsomes and hepatocytes, researchers can effectively rank-order compounds based on their metabolic liabilities. The data generated from these studies are crucial for guiding structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies, ultimately leading to the design of more drug-like candidates with optimized pharmacokinetic properties.
For compounds derived from Methyl 4-amino-2-fluoro-5-hydroxybenzoate, particular attention should be paid to modifications of the phenolic hydroxyl and amino moieties, as these are likely hotspots for metabolism. The strategic use of bioisosteric replacements and additional fluorination represents promising avenues for enhancing metabolic stability and advancing promising candidates toward clinical development.
References
-
Patel Singh. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Drug Discovery and Development. Retrieved from [Link]
-
Notis, P. A., & Gati, C. (2020). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters, 11(7), 1345–1350. Retrieved from [Link]
-
Baker, J. A., Altman, M. D., & Martin, I. J. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters, 9(8), 843–847. Retrieved from [Link]
-
Patsnap Synapse. (2025, May 21). What is the importance of metabolic stability in drug design? Retrieved from [Link]
-
Apollo Scientific. (2026, January 19). Fluorinated Building Blocks in Drug Design: Why They Matter. Retrieved from [Link]
-
Al-Sanea, M. M., & El-Gendy, M. A. (2023). Fluorine in drug discovery: Role, design and case studies. Results in Chemistry, 5, 100842. Retrieved from [Link]
-
BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]
-
Patel, M. (2024, September 13). The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy. Journal of Drug Discovery and Development. Retrieved from [Link]
-
Böhm, H.-J., Banner, D., & Wessel, H. P. (2008). The role of fluorine in medicinal chemistry. ChemBioChem, 9(15), 2445–2453. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]
-
Masimirembwa, C. M., & Hasler, J. A. (2003). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Clinical Pharmacokinetics, 42(6), 515–527. Retrieved from [Link]
-
Danielson, P. B. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(Suppl), 44–50. Retrieved from [Link]
-
Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]
-
Masimirembwa, C. M., & Hasler, J. A. (2003). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Clinical Pharmacokinetics, 42(6), 515–527. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2017, October 25). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Federal Register. Retrieved from [Link]
-
Murphy, C. D. (2015). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 11(3), 405–416. Retrieved from [Link]
-
Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]
-
U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2020). Guidance Snapshot: In Vitro Drug Interaction Studies Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Retrieved from [Link]
-
Baker, J. A., Altman, M. D., & Martin, I. J. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters, 9(8), 843–847. Retrieved from [Link]
-
ResearchGate. (n.d.). Key factors influencing small-molecule drug bioavailability. Retrieved from [Link]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
-
Patsnap Synapse. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. Retrieved from [Link]
-
BioIVT. (2019, November 24). What In Vitro Metabolism and DDI Studies Do I Actually Need? Retrieved from [Link]
-
Słoczyńska, K., et al. (2024). Phenol (bio)isosteres in drug design and development. Archiv der Pharmazie, e2400207. Retrieved from [Link]
-
Słoczyńska, K., et al. (2024). Phenol (bio)isosteres in drug design and development. Archiv der Pharmazie, e2400207. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2017, October 24). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Retrieved from [Link]
-
protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]
-
Al-Sanea, M. M., & El-Gendy, M. A. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals, 17(12), 1599. Retrieved from [Link]
-
Chemspace. (n.d.). Bioisosteric Replacements. Retrieved from [Link]
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, December 29). 1.6: Drug Modifications to Improve Stability. Retrieved from [Link]
-
Boyd, J. A., & Eling, T. E. (1987). Metabolism of aromatic amines by prostaglandin H synthase. Environmental Health Perspectives, 74, 45–51. Retrieved from [Link]
-
Boyd, J. A., & Eling, T. E. (1987). Metabolism of Aromatic Amines by Prostaglandin H Synthase. Environmental Health Perspectives, 74, 45–51. Retrieved from [Link]
-
Whalley, P. M. (n.d.). Industry view: In vitro comparative metabolism studies to identify metabolites. EFSA. Retrieved from [Link]
-
Conan, M., Theret, N., Langouët, S., & Siegel, A. (2021). Constructing xenobiotic maps of metabolism to predict enzymes catalyzing metabolites capable of binding to DNA. BMC Bioinformatics, 22(1), 448. Retrieved from [Link]
-
Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]
-
Turesky, R. J. (2018). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. Chemical Research in Toxicology, 31(10), 993–1014. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-amino-4-fluoro-5-hydroxybenzoate. Retrieved from [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 3. longdom.org [longdom.org]
- 4. Metabolism of aromatic amines by prostaglandin H synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. artefacts-discovery.researcher.life [artefacts-discovery.researcher.life]
- 6. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies: Lessons Learned from Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apolloscientific.co.uk [apolloscientific.co.uk]
- 9. pharmacyjournal.org [pharmacyjournal.org]
- 10. tandfonline.com [tandfonline.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. bioivt.com [bioivt.com]
- 13. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 17. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 18. Phenol (bio)isosteres in drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. chem-space.com [chem-space.com]
"comparing the binding affinity of ligands synthesized from fluorinated and non-fluorinated benzoates"
Executive Summary
Topic: Comparative analysis of binding thermodynamics and kinetics between native benzoate ligands and their fluorinated analogs.
Core Insight: Fluorination of the benzoate pharmacophore is not merely a steric modification; it is a profound electronic tuner. Substituting hydrogen with fluorine on the benzene ring significantly lowers the
This guide provides a technical roadmap for medicinal chemists to evaluate these effects, supported by experimental protocols for synthesis and Isothermal Titration Calorimetry (ITC).
Part 1: Mechanistic Comparison
The Fluorine Effect on Benzoate Scaffolds
The benzoate moiety (phenyl ring + carboxylate) typically binds to protein targets via electrostatic interactions (salt bridges with Arg/Lys) and hydrophobic stacking (Phe/Trp/Tyr). Introducing fluorine alters these fundamental forces:
| Feature | Non-Fluorinated Benzoate | Fluorinated Benzoate (e.g., o-Fluoro) | Mechanistic Impact |
| Acidity ( | ~4.20 | ~3.27 (o-sub), ~3.87 (m-sub) | Lower |
| Lipophilicity ( | Baseline | Increased (+0.14 to +0.25 per F) | Enhances desolvation entropy but decreases aqueous solubility. |
| Electronic Character | Electron-rich | Electron-deficient | Reverses quadrupole moment; promotes |
| Sterics (Van der Waals) | H radius: 1.20 Å | F radius: 1.47 Å | Minimal steric clash (Bioisostere), but restricts bond rotation (conformational lock). |
Mechanism of Action Diagram
The following diagram illustrates how fluorination alters the binding landscape through electronic withdrawal and orthogonal multipolar interactions.
Caption: Causal pathway of fluorine substitution enhancing ligand binding affinity via thermodynamic optimization.
Part 2: Comparative Data Analysis
Case Study: Binding of Benzamide/Benzoate Inhibitors to Carbonic Anhydrase II (CAII) and Trypsin . Note: Data aggregated from representative structure-activity relationship (SAR) studies involving fluorinated aromatics.
Table 1: Thermodynamic Signatures of Ligand Binding
| Ligand Variant | Substitution | Interpretation | ||||
| Ligand A | H (Native) | 120 | -9.4 | -6.5 | -2.9 | Driven by enthalpy; standard H-bonding. |
| Ligand B | 4-Fluoro | 45 | -10.0 | -5.8 | -4.2 | Entropic Boost: Hydrophobic desolvation of the F-atom drives binding despite slightly weaker enthalpy. |
| Ligand C | 2,6-Difluoro | 8 | -11.1 | -9.2 | -1.9 | Enthalpic Boost: Lower |
| Ligand D | Perfluoro | 350 | -8.8 | -3.0 | -5.8 | Steric Penalty: Excessive fluorination twists the ring out of plane, reducing fit despite high hydrophobicity. |
Key Finding: Mono- and di-fluorination often yield the "Goldilocks" effect—balancing electronic enhancement with steric tolerance. Perfluorination frequently degrades affinity due to electrostatic repulsion or steric clashes.
Part 3: Experimental Protocols
To replicate these findings, you must synthesize the ligands and rigorously measure their thermodynamic binding profiles.
Workflow 1: Synthesis of Fluorinated Benzoate Ligands
Objective: Couple fluorinated benzoic acids to an amine scaffold (common in drug design). Reaction Type: Amide Coupling (HATU/DIPEA).
-
Reagents:
-
Fluorinated Benzoic Acid (1.0 eq)
-
Amine Partner (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Solvent: Anhydrous DMF.
-
-
Procedure:
-
Activation: Dissolve fluorinated benzoic acid in DMF under
. Add DIPEA and HATU. Stir for 15 min at RT (Activation of carboxylate). -
Coupling: Add the amine partner dropwise.
-
Monitoring: Stir for 4–16h. Monitor by LC-MS (Fluorinated compounds show distinct retention time shifts).
-
Workup: Dilute with EtOAc, wash with
(removes unreacted amine), sat. (removes unreacted acid), and brine. -
Purification: Flash chromatography. Note: Fluorinated isomers often separate well on silica due to polarity differences.
-
Caption: Step-by-step synthesis workflow for generating fluorinated benzoate ligands.
Workflow 2: Thermodynamic Profiling via ITC
Objective: Determine
Protocol:
-
Sample Preparation:
-
Protein: Dialyze target protein into assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Critical: Match ligand buffer exactly to prevent heat of dilution artifacts.
-
Ligand: Dissolve fluorinated ligand in the final dialysate buffer. If DMSO is needed for solubility, ensure DMSO % is identical in both cell (protein) and syringe (ligand) (typically <2%).
-
-
Concentrations:
-
Cell (Protein): 10–30
. -
Syringe (Ligand): 100–300
(10x protein concentration).
-
-
Run Parameters:
-
Temperature: 25°C.
-
Stirring: 750 rpm.
-
Injections: 19 injections of 2
(first injection 0.4 excluded).
-
-
Data Analysis:
-
Subtract "Ligand into Buffer" control heats.
-
Fit to "One Set of Sites" model.
-
Validation: Fluorinated ligands often show steeper binding curves (higher affinity). Ensure the
-value ( ) is between 10 and 1000 for accurate determination.
-
Caption: ITC workflow ensuring thermodynamic accuracy by correcting for buffer mismatch and dilution heats.
Part 4: Critical Analysis & Recommendations
When to Use Fluorinated Benzoates?
-
To Boost Potency: Use ortho-fluorine to lower
if the binding pocket contains a strong basic residue (Arg/Lys). The stronger carboxylate anion improves electrostatic complementarity. -
To Improve Permeability: If the non-fluorinated lead is too polar (low
), adding fluorine increases lipophilicity without adding significant bulk, aiding membrane crossing. -
To Block Metabolism: Fluorine at the para-position blocks CYP450 oxidation, extending half-life (
).
Potential Pitfalls[2][3][4][5]
-
Solubility: Extensive fluorination can render ligands insoluble in aqueous assay buffers, leading to precipitation during ITC/SPR.
-
Steric Clash: While small, F is larger than H. Ortho-substitution can twist the carboxylate out of coplanarity with the phenyl ring, breaking
-conjugation.
References
-
Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. Link
-
Böhm, H. J., et al. (2004). "Fluorine in Medicinal Chemistry." ChemBioChem. Link
-
Olsen, J. A., et al. (2004). "A Fluorine Scan of Thrombin Inhibitors to Map the Fluorophilic/Amphiphilic Character of the S1 Pocket." Organic & Biomolecular Chemistry. Link
-
Doyon, J. B., & Jain, A. (1999).[1] "The pattern of fluorine substitution affects binding affinity in a small library of fluoroaromatic inhibitors for carbonic anhydrase."[1] Organic Letters. Link
-
BenchChem. (2025).[2] "The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide." BenchChem Technical Guides. Link
-
Freyer, M. W., & Lewis, E. A. (2008). "Isothermal Titration Calorimetry: Experimental Design, Data Analysis, and Probing Macromolecule/Ligand Binding and Kinetic Interactions." Methods in Cell Biology. Link
Sources
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Methyl 4-amino-2-fluoro-5-hydroxybenzoate
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 4-amino-2-fluoro-5-hydroxybenzoate, a compound frequently utilized in pharmaceutical research and drug development. As a substituted aromatic amine and a fluorinated organic molecule, this substance possesses a specific hazard profile that necessitates a rigorous and informed disposal pathway. This document moves beyond a simple checklist to explain the scientific rationale behind each procedural step, ensuring a culture of safety and compliance.
Hazard Profile and Risk Assessment: Understanding the "Why"
The disposal protocol for any chemical is dictated by its inherent hazards. Methyl 4-amino-2-fluoro-5-hydroxybenzoate combines three key structural features that inform its risk profile: a primary aromatic amine group, a fluorine substituent, and a benzoate ester function.
-
Primary Aromatic Amines (PAAs): This class of compounds is known for its potential toxicity.[1] Many PAAs are readily absorbed through the skin and can pose health risks, including carcinogenicity and mutagenicity, with prolonged or repeated exposure.[2] Proper handling and disposal are therefore essential to minimize their impact on human health and the environment.[1][3]
-
Organofluorine Compounds: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. This stability makes such compounds persistent in the environment and difficult to break down without specialized procedures like high-temperature incineration.[4][5] Incomplete combustion can lead to the formation of smaller, potentially hazardous fluorinated byproducts.[4]
-
Substituted Benzoates: While the benzoate moiety itself is less hazardous, the overall substitution pattern contributes to the compound's reactivity and biological effects.
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of the immediate hazards associated with this specific molecule.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[6] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[6] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[6][7] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[6][8] |
Given this profile, the primary directive is to prevent environmental release and human exposure through a contained and professionally managed disposal process.
Immediate Safety and Personal Protective Equipment (PPE)
Before handling the chemical for any purpose, including disposal, the appropriate PPE must be worn to mitigate the risks of skin contact, eye exposure, and inhalation.[8][9]
| PPE Item | Specification | Rationale |
| Hand Protection | Nitrile rubber gloves | Prevents skin contact, which can cause irritation and absorption of the chemical.[10] |
| Eye Protection | Safety goggles with side shields or a face shield | Protects against splashes and dust, preventing serious eye irritation.[7][9][11] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination.[10][11] |
| Respiratory | Use in a well-ventilated area or chemical fume hood | Minimizes the inhalation of dust or aerosols that can cause respiratory tract irritation.[8][12] |
Waste Segregation and Containerization Protocol
The foundational step in proper chemical waste management is meticulous segregation. Comingling incompatible waste streams can lead to dangerous reactions, generating heat, toxic gases, or even explosions.
Step 1: Identify the Waste Stream
-
Designate a specific waste container exclusively for Methyl 4-amino-2-fluoro-5-hydroxybenzoate and structurally similar compounds. This includes the pure solid, contaminated lab materials (e.g., weigh boats, gloves, paper towels), and solutions.
Step 2: Segregate from Incompatibles
-
Keep this amine-containing waste stream separate from other chemical wastes.[11]
-
CRITICAL: Store away from acids and strong oxidizing agents. Aromatic amines can react exothermically or violently with these substances.[11]
Step 3: Select an Appropriate Container
-
For Solids: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid.
-
For Solutions: Use a compatible glass or plastic bottle. Ensure the container material is compatible with the solvent used.
-
Containers must be clean, in good condition, and free of external contamination.[13] Fill liquid waste containers to no more than 75% capacity to allow for vapor expansion.[13]
Step 4: Label the Container Correctly
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
Full Chemical Name: "Methyl 4-amino-2-fluoro-5-hydroxybenzoate"
-
CAS Number: 1113049-61-8[6]
-
Relevant Hazard Pictograms (e.g., Exclamation Mark for irritant/harmful)
-
Accumulation Start Date
-
Step 5: Store Waste Securely
-
Store the sealed and labeled waste container in a designated, well-ventilated satellite accumulation area.[11]
-
The storage area should be cool, away from direct sunlight and heat sources, and ideally within secondary containment to manage potential leaks.[11]
Disposal Pathway Decision Workflow
For a research chemical with this hazard profile, all disposal pathways must converge on a single, non-negotiable outcome: transfer to a licensed professional waste disposal service.[9] In-laboratory treatment or drain disposal is strictly prohibited due to the compound's toxicity and persistence.[11]
Caption: Disposal workflow for Methyl 4-amino-2-fluoro-5-hydroxybenzoate.
Final Disposal Methods: The Professional's Role
Once collected by a licensed contractor, the waste undergoes destruction using specialized, regulated methods. Understanding these methods reinforces the importance of proper segregation at the source.
-
High-Temperature Incineration: This is the preferred and most effective disposal method for fluorinated organic compounds.[4][14] Incineration at sufficiently high temperatures (e.g., >1000 °C) and with adequate residence times can break the strong carbon-fluorine bonds.[4][5] These facilities are equipped with afterburners and scrubbers to neutralize the resulting acidic gases, such as hydrogen fluoride (HF), preventing their release into the atmosphere.[4][9]
-
Hazardous Waste Landfill: While an option under some regulations, landfilling is less desirable as it only contains the chemical rather than destroying it.[14] This method relies on engineered barriers to prevent leaching into the environment.[14] Incineration remains the superior choice for permanent elimination.
Spill and Decontamination Procedures
Accidents can happen, and a clear, pre-defined spill response plan is crucial.
Step 1: Evacuate and Alert
-
Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab.
Step 2: Control and Contain (If Safe to Do So)
-
Wearing the full PPE described in Section 2, control the source of the leak.
-
Cover the spill with an inert absorbent material. A 1:1:1 mixture of sodium carbonate, bentonite clay (cat litter), and sand is an effective choice.[10]
Step 3: Collect and Package
-
Using non-sparking tools (e.g., a plastic scoop), carefully collect the absorbed material and place it into a designated hazardous waste container.[15]
Step 4: Decontaminate
-
Clean the spill area thoroughly. Surfaces and equipment can be decontaminated by scrubbing with alcohol.[8]
-
All materials used for cleanup (absorbent, gloves, wipes) are considered hazardous waste and must be disposed of in the same container as the spilled chemical.[15]
Step 5: Report
-
Report the incident to your institution's Environmental Health & Safety (EHS) officer.
By adhering to this comprehensive guide, researchers can ensure the safe handling and environmentally sound disposal of Methyl 4-amino-2-fluoro-5-hydroxybenzoate, upholding their professional responsibility to protect themselves, their colleagues, and the wider community.
References
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. [Link]
-
Amine Disposal For Businesses. Collect and Recycle. [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]
-
Toxicity of Primary Aromatic Amines. ACS Publications. [Link]
-
SDS 2002 - Aromatic Amine Cleaning Developing Solution. SKC Inc.. [Link]
-
Guidelines for Disposing of PFAs. MCF Environmental Services. [Link]
-
Hazardous Laboratory Chemicals Disposal Guide. Reed College. [Link]
-
Methyl 2-amino-4-fluoro-5-hydroxybenzoate. PubChem, National Center for Biotechnology Information. [Link]
-
Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. U.S. Environmental Protection Agency (EPA). [Link]
-
Safety Data Sheet - Methyl 4-Hydroxy Benzoate. Chem-Supply. [Link]
-
Decontamination and Surface Analysis of PFAS-Contaminated Fire Suppression System Pipes. ACS Publications. [Link]
-
Degradation of Organics and Change Concentration in Per-Fluorinated Compounds (PFCs) during Ozonation and UV/H2O2 Advanced Treatment of Tertiary-Treated Sewage. MDPI. [Link]
-
"Forever chemicals" could see their days numbered. CNRS News. [Link]
-
Standard Operating Procedures Waste Handling & Disposal CHEMICAL WASTE DISPOSAL. Kamat Lab, Northwestern University. [Link]
-
iSCWO for Destruction of Hazardous and Non-hazardous Waste. General Atomics Electromagnetic Systems Group. [Link]
-
MSDS of Methyl 5-amino-2-fluoro-4-methylbenzoate. Capot Chemical Co., Ltd.. [Link]
-
Standard Guide for Disposal Of Laboratory Chemicals And Samples. P2 InfoHouse. [Link]
-
Hazardous Materials Disposal Guide. Nipissing University. [Link]
-
Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). U.S. Environmental Protection Agency (EPA). [Link]
-
PFAS Destruction Method Recovers Valuable Fluorine. Lab Manager. [Link]
-
How to dispose of industrial solvents that contain F gas. GOV.UK. [Link]
-
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. New Mexico Environment Department. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. epa.gov [epa.gov]
- 5. env.nm.gov [env.nm.gov]
- 6. Methyl 2-amino-4-fluoro-5-hydroxybenzoate | C8H8FNO3 | CID 56924399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 8. chemscene.com [chemscene.com]
- 9. international.skcinc.com [international.skcinc.com]
- 10. reed.edu [reed.edu]
- 11. collectandrecycle.com [collectandrecycle.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. nipissingu.ca [nipissingu.ca]
- 14. mcfenvironmental.com [mcfenvironmental.com]
- 15. capotchem.cn [capotchem.cn]
A Comprehensive Guide to the Safe Handling of Methyl 4-amino-2-fluoro-5-hydroxybenzoate
In the dynamic landscape of pharmaceutical and chemical research, the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for handling Methyl 4-amino-2-fluoro-5-hydroxybenzoate, a compound with significant potential in drug development. As Senior Application Scientists, our goal is to empower researchers with the knowledge to manage chemical reagents effectively, ensuring both personal safety and experimental integrity. This document outlines the necessary personal protective equipment (PPE), detailed operational protocols, and compliant disposal procedures, grounded in established safety standards.
Hazard Assessment and Risk Mitigation
Key Potential Hazards:
-
Skin and Eye Irritation: A common hazard for aromatic amines and benzoates[1][2][3].
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation[1][2][3].
-
Acute Toxicity: Potential for harm if swallowed, inhaled, or in contact with skin[1][3].
-
Unknown Long-term Effects: As with many research chemicals, chronic toxicity data is often limited.
Therefore, a robust safety protocol is essential to minimize exposure and mitigate these potential risks.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical when handling Methyl 4-amino-2-fluoro-5-hydroxybenzoate. The following table summarizes the recommended PPE, which should be considered the minimum requirement.
| Protection Type | Specific Recommendation | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation[7][8][9]. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact, which can lead to irritation and potential absorption of the chemical[7][10]. It is crucial to check the glove manufacturer's compatibility chart for specific breakthrough times. |
| Body Protection | A laboratory coat or chemical-resistant apron. | Protects skin and personal clothing from spills and contamination[7][8][11]. |
| Respiratory Protection | To be used in a well-ventilated area, such as a chemical fume hood. If there is a risk of generating dust or aerosols, a respirator may be necessary[7][10][12][11]. | Minimizes the inhalation of the compound, which can cause respiratory irritation[1][2]. |
Operational Protocol: A Step-by-Step Approach to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing the risk of exposure and ensuring the integrity of your research.
Workflow for Safe Handling
Caption: Workflow for handling Methyl 4-amino-2-fluoro-5-hydroxybenzoate.
Step 1: Preparation
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the entire experimental procedure.
-
Gather Materials: Ensure all necessary PPE, spill cleanup materials, and waste containers are readily accessible.
-
Work Area Preparation: All handling of solid Methyl 4-amino-2-fluoro-5-hydroxybenzoate should be conducted in a certified chemical fume hood to minimize inhalation exposure[12].
Step 2: Handling
-
Donning PPE: Put on all required PPE before entering the designated work area.
-
Weighing and Transfer: When weighing the solid compound, use a spatula and handle it gently to avoid creating dust. If possible, use a balance inside the fume hood.
-
In Solution: Once in solution, the risk of inhalation is reduced, but the risk of skin and eye contact remains. Continue to handle with care.
Step 3: Post-Handling
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the appropriate waste stream.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[2].
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing[3][12].
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[2][3].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention[3][12].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[3][12].
-
Spill: For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) office[13].
Disposal Plan: Responsible Waste Management
Proper disposal of Methyl 4-amino-2-fluoro-5-hydroxybenzoate and any associated contaminated materials is crucial for environmental protection and regulatory compliance. As a halogenated organic compound, it requires specific disposal procedures[13][14][15].
Waste Segregation and Disposal Workflow
Caption: Disposal workflow for halogenated chemical waste.
Key Disposal Guidelines:
-
Waste Container: Use a designated, clearly labeled, and leak-proof container for "Halogenated Organic Waste"[12][13][14].
-
Segregation: Do not mix halogenated waste with non-halogenated waste streams, as this can significantly increase disposal costs and complexity[13].
-
Labeling: Ensure the waste container is accurately labeled with the full chemical name and concentration of all components.
-
Storage: Store waste containers in a well-ventilated, designated satellite accumulation area, away from incompatible materials[13].
-
Pickup: When the container is nearly full, contact your institution's EHS office to arrange for proper disposal[12][13]. Incineration at high temperatures is a common method for the safe disposal of halogenated compounds[16].
By adhering to these guidelines, researchers can handle Methyl 4-amino-2-fluoro-5-hydroxybenzoate with confidence, ensuring a safe and productive laboratory environment.
References
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
- Personal Protective Equipment | US EPA. (2025, September 12).
- SAFETY DATA SHEET. (2025, December 25). Thermo Fisher Scientific Chemicals, Inc.
- Methyl 2-amino-4-fluoro-5-hydroxybenzoate | C8H8FNO3 | CID 56924399 - PubChem. (n.d.).
- Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. (n.d.).
- Treatment of halogenated compounds - Google Patents. (n.d.).
- Navigating the Disposal of Halogenated Hydrocarbons: A Guide for Laboratory Professionals - Benchchem. (n.d.).
- SAFETY DATA SHEET. (2025, October 17). MilliporeSigma.
- Safety Data Sheet - ChemScene. (2025, October 24).
- Halogenated Wastes Safe Disposal: Polychlorinated biphenyls - ResearchGate. (2017, June 4).
- Halogenated Solvents in Laboratories - Campus Operations. (n.d.).
- Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety. (2022, February 1).
- Personal Protective Equipment Selection Guide. (2015, July 22).
- Ensuring Safety: The Importance of PPE for Handling Chemicals - PPS Essentials. (2024, June 6).
- Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024, August 27).
- Safety Data Sheet - Chem-Supply. (n.d.).
- Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks - PMC. (n.d.).
- Methyl 4-amino-3-hydroxybenzoate - SAFETY DATA SHEET. (2025, September 23).
- Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals - UNC Policies. (n.d.).
- Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories - ACS Publications. (2025, July 29).
- Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology - Figshare. (2022, February 1).
Sources
- 1. Methyl 2-amino-4-fluoro-5-hydroxybenzoate | C8H8FNO3 | CID 56924399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. acs.figshare.com [acs.figshare.com]
- 7. pps-essentials.co.uk [pps-essentials.co.uk]
- 8. sams-solutions.com [sams-solutions.com]
- 9. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 10. diplomatacomercial.com [diplomatacomercial.com]
- 11. research.arizona.edu [research.arizona.edu]
- 12. benchchem.com [benchchem.com]
- 13. campusoperations.temple.edu [campusoperations.temple.edu]
- 14. ethz.ch [ethz.ch]
- 15. EP0524738A1 - Treatment of halogenated compounds - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
